molecular formula C21H18N2O4S B1337376 Fmoc-L-(4-thiazolyl)-Alanine CAS No. 205528-32-1

Fmoc-L-(4-thiazolyl)-Alanine

Número de catálogo: B1337376
Número CAS: 205528-32-1
Peso molecular: 394.4 g/mol
Clave InChI: LSBAZFASKHLHKB-IBGZPJMESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-L-(4-thiazolyl)-Alanine is a useful research compound. Its molecular formula is C21H18N2O4S and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c24-20(25)19(9-13-11-28-12-22-13)23-21(26)27-10-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,11-12,18-19H,9-10H2,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBAZFASKHLHKB-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205528-32-1
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-thiazolepropanoic acid
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Record name Fmoc-L-4-Thiazolylalanine
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Foundational & Exploratory

Fmoc-L-(4-thiazolyl)-Alanine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Fmoc-L-(4-thiazolyl)-Alanine is a crucial building block in the synthesis of novel peptides. Its unique thiazole-containing side chain offers opportunities to introduce specific functionalities, enhance biological activity, and create peptides with improved pharmacological profiles. This in-depth technical guide provides a thorough overview of the chemical properties, experimental protocols, and key applications of this versatile amino acid derivative.

Core Chemical Properties

This compound is a white to off-white solid, primarily utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for controlled, sequential addition to a growing peptide chain.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Property Value Reference
Molecular Formula C₂₁H₁₈N₂O₄S[1][2][3][4]
Molecular Weight 394.44 g/mol [2][3][4][5]
Appearance White to off-white solid[1][3][5]
Melting Point 178 - 181 °C[1]
Purity (HPLC) ≥ 99%[1][3]
Optical Rotation -31.2° (c=0.01g/mL in DMF at 20°C, 589nm)[3]
CAS Number 205528-32-1[1][3][5]
Storage Conditions
Solid 4°C, sealed storage, away from moisture
In Solvent -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The following sections detail the general experimental methodologies for its incorporation into a peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The overall workflow for incorporating this compound into a peptide sequence via SPPS is outlined below. This process involves the sequential removal of the Fmoc protecting group and coupling of the next amino acid.

SPPS_Workflow Resin Resin Support (e.g., Wang, Rink Amide) Fmoc_AA1 Fmoc-AA1-Resin Resin->Fmoc_AA1 Loading of first amino acid Deprotection1 Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Fmoc_AA1->Deprotection1 AA1_Resin H2N-AA1-Resin Deprotection1->AA1_Resin Coupling_Thz Coupling: Fmoc-L-(4-thiazolyl)-Ala + Coupling Reagents AA1_Resin->Coupling_Thz Fmoc_Thz_AA1 Fmoc-Thz-AA1-Resin Coupling_Thz->Fmoc_Thz_AA1 Deprotection2 Fmoc Deprotection Fmoc_Thz_AA1->Deprotection2 Thz_AA1_Resin H2N-Thz-AA1-Resin Deprotection2->Thz_AA1_Resin Coupling_AA3 Coupling: Fmoc-AA3 Thz_AA1_Resin->Coupling_AA3 Fmoc_AA3_Thz_AA1 Fmoc-AA3-Thz-AA1-Resin Coupling_AA3->Fmoc_AA3_Thz_AA1 Repeat Repeat Cycles Fmoc_AA3_Thz_AA1->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage After final AA Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Purification (RP-HPLC) Crude_Peptide->Purification Pure_Peptide Purified Peptide Purification->Pure_Peptide Analysis Analysis (Mass Spec, HPLC) Pure_Peptide->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Detailed Methodologies

1. Resin Preparation and Swelling:

  • Resin Selection: The choice of resin depends on the desired C-terminal functionality. Use Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide.[1][6]

  • Procedure: Place the desired amount of resin in a reaction vessel. Wash the resin with dichloromethane (B109758) (DCM) followed by dimethylformamide (DMF). Swell the resin in DMF for at least 1 hour before the first deprotection step.[1]

2. Fmoc Deprotection:

  • Reagent: 20% piperidine in DMF (v/v).

  • Procedure:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[1]

3. Coupling of this compound:

  • Reagents:

    • This compound (3-5 equivalents relative to resin loading).

    • Coupling reagent (e.g., HATU, HBTU, PyBOP) (3-5 equivalents).

    • Base (e.g., DIPEA, NMM) (6-10 equivalents).

    • Solvent: DMF.

  • Procedure:

    • In a separate vial, dissolve this compound and the coupling reagent (e.g., HATU) in DMF.

    • Add the base (e.g., DIPEA) to the activation mixture and let it pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The unique thiazole (B1198619) side chain is generally stable under standard coupling conditions.[1][7]

    • To ensure complete coupling, a ninhydrin (B49086) test can be performed.[2]

    • After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

4. Cleavage and Side-Chain Deprotection:

  • Reagent Cocktail: The choice of cleavage cocktail depends on the other amino acids in the peptide sequence. A common general-purpose cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.[6][8]

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

5. Purification and Analysis:

  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11][12]

    • Columns: C18 columns are commonly used.

    • Solvents: A gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is typically employed.[9][10]

  • Analysis: The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10]

Logical Workflow for Application in Drug Discovery

This compound is a valuable tool in the synthesis of peptides for screening and development as potential therapeutics. The following diagram illustrates a typical workflow.

Drug_Discovery_Workflow cluster_synthesis Peptide Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Design Peptide Sequence with L-(4-thiazolyl)-Alanine SPPS Fmoc Solid-Phase Peptide Synthesis Start->SPPS Cleave_Purify Cleavage, Purification (HPLC) & Analysis (MS) SPPS->Cleave_Purify Peptide_Library Purified Peptide Library Cleave_Purify->Peptide_Library Screening High-Throughput Screening (e.g., Enzyme Assays, Binding Assays) Peptide_Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Start Iterative Redesign Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A logical workflow for the use of this compound in peptide-based drug discovery.

Conclusion

This compound is a specialized amino acid derivative that provides a gateway to novel peptide structures with potentially enhanced biological properties. Its stability and compatibility with standard Fmoc-SPPS protocols make it a readily accessible tool for researchers in peptide chemistry and drug development.[1][7] By following the detailed methodologies outlined in this guide, scientists can effectively incorporate this unique building block into their synthetic strategies to explore new frontiers in peptide-based therapeutics and biological research.

References

A Technical Guide to Fmoc-L-(4-thiazolyl)-Alanine: Synthesis, Applications, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 205528-32-1

This technical guide provides an in-depth overview of Fmoc-L-(4-thiazolyl)-Alanine, a non-proteinogenic amino acid derivative crucial for peptide synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and applications, with a focus on its role in developing novel therapeutics.

Core Chemical and Physical Properties

This compound is a derivative of the amino acid alanine, featuring a thiazole (B1198619) ring in its side chain and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. This structure imparts unique characteristics beneficial for Solid-Phase Peptide Synthesis (SPPS) and for enhancing the biological activity of peptides.

PropertyValue
Molecular Formula C₂₁H₁₈N₂O₄S
Molecular Weight 394.45 g/mol
Appearance White to off-white solid
Melting Point 178 - 181 °C[1]
Purity ≥95% - 99.84% (as determined by HPLC)[2]
Solubility Soluble in organic solvents such as Dimethylformamide (DMF)
Storage Conditions 4°C, sealed storage, away from moisture[2]

Synthesis and Purification

The synthesis of this compound involves a two-step process: the initial synthesis of the L-(4-thiazolyl)-Alanine core, followed by the protection of the alpha-amino group with Fmoc.

Synthesis of L-(4-thiazolyl)-Alanine

A foundational method for synthesizing the precursor, β-(4-Thiazolyl)-alanine, was reported by Caldwell and Fox in 1947. While contemporary adaptations may exist, the classical approach provides a fundamental understanding of the chemistry involved.

Experimental Protocol (Adapted from Caldwell & Fox, 1947):

  • Preparation of 4-Chloromethylthiazole Hydrochloride: This intermediate is synthesized from commercially available starting materials. (Detailed steps for this synthesis are outlined in the original 1947 publication).

  • Condensation with a Malonic Ester Derivative: 4-Chloromethylthiazole hydrochloride is reacted with a suitable malonic ester derivative (e.g., diethyl acetamidomalonate) in the presence of a base (e.g., sodium ethoxide in ethanol).

  • Hydrolysis and Decarboxylation: The resulting intermediate is hydrolyzed with a strong acid (e.g., hydrochloric acid) to remove the protecting groups and induce decarboxylation, yielding the racemic amino acid.

  • Resolution: The racemic mixture is resolved using conventional methods, such as enzymatic resolution or diastereomeric salt formation, to obtain the pure L-enantiomer.

  • Purification: The final product is purified by recrystallization.

Fmoc Protection of L-(4-thiazolyl)-Alanine

This protocol is adapted from the general procedure for the Fmoc protection of amino acids.

Experimental Protocol:

  • Dissolution: Dissolve L-(4-thiazolyl)-Alanine in a 10% aqueous solution of sodium carbonate.

  • Addition of Fmoc-OSu: Cool the solution in an ice bath and add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) in dioxane dropwise with stirring.

  • Reaction: Allow the mixture to stir at 0°C for one hour and then at room temperature overnight.

  • Work-up: Pour the reaction mixture into water and wash with ether to remove unreacted Fmoc-OSu.

  • Acidification: Acidify the aqueous layer with concentrated HCl to a pH of 2-3 to precipitate the Fmoc-protected amino acid.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Drying and Crystallization: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product is then purified by recrystallization from a suitable solvent system (e.g., methanol-petroleum ether).

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_fmoc Fmoc Protection Start Start 4-Chloromethylthiazole 4-Chloromethylthiazole Hydrochloride Start->4-Chloromethylthiazole Condensation Condensation with Malonic Ester Derivative 4-Chloromethylthiazole->Condensation Hydrolysis Hydrolysis & Decarboxylation Condensation->Hydrolysis Resolution Enzymatic Resolution Hydrolysis->Resolution L_Thiazolyl_Alanine L-(4-thiazolyl)-Alanine Resolution->L_Thiazolyl_Alanine Reaction Reaction in Aqueous Na2CO3/Dioxane L_Thiazolyl_Alanine->Reaction Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Purification Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product SPPS_Cycle Start Start: Resin-bound Peptide Deprotection Fmoc Deprotection (Piperidine) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: Activated Fmoc-L-(4-thiazolyl)-Ala Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid End Elongated Peptide Washing2->End Final Cycle Mpro_Inhibition SARS_CoV_2_Polyprotein SARS-CoV-2 Polyprotein Mpro Main Protease (Mpro) SARS_CoV_2_Polyprotein->Mpro Cleavage Viral_Proteins Functional Viral Proteins Mpro->Viral_Proteins Replication Viral Replication Viral_Proteins->Replication Inhibitor Thiazol-4-yl Alanine Peptide Aldehyde Inhibitor->Inhibition Inhibition->Mpro Histatin5_MoA cluster_extracellular Extracellular cluster_intracellular Intracellular Histatin5 Histatin 5 with (4-thiazolyl)-Alanine Cell_Wall Fungal Cell Wall (e.g., Candida albicans) Histatin5->Cell_Wall Binding Translocation Translocation into Cytoplasm Cell_Wall->Translocation Mitochondria Mitochondrial Dysfunction Translocation->Mitochondria ROS ROS Production Mitochondria->ROS Ion_Imbalance Ion Imbalance & Osmotic Stress ROS->Ion_Imbalance Cell_Death Fungal Cell Death Ion_Imbalance->Cell_Death

References

The Role of Fmoc-L-(4-thiazolyl)-Alanine in Peptide Synthesis and Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-(4-thiazolyl)-Alanine is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural features, particularly the thiazole (B1198619) moiety, impart valuable properties to peptides, making it a crucial building block for the development of novel therapeutics. This technical guide provides an in-depth overview of the applications of this compound, focusing on its use in solid-phase peptide synthesis (SPPS), its impact on the biological activity of peptides, and its role in the creation of targeted drug candidates.

Core Applications

The primary application of this compound lies in its use as a building block for the synthesis of peptides with enhanced biological activity and stability.[1] The incorporation of this unnatural amino acid can lead to peptides with improved pharmacological profiles, making it a valuable tool in drug development.[1]

Key areas of application include:

  • Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) to create complex peptide sequences with high purity.[1] Its compatibility with standard coupling reagents and the stability of the Fmoc protecting group make it suitable for established peptide synthesis workflows.[1]

  • Drug Discovery and Development: The thiazole side chain is a key feature that can enhance the biological activity of peptides.[1] This makes this compound a valuable component in the design of new drugs targeting specific diseases.[1]

  • Structural Mimicry: The thiazole ring of L-(4-thiazolyl)-Alanine can act as a bioisostere for other residues, such as histidine. For instance, it has been successfully substituted for histidine in the N-terminal sequence of histatin 5 without compromising the peptide's ability to bind Cu(II) or Ni(II) ions.[2]

  • Antiviral Agents: Peptides incorporating L-(4-thiazolyl)-Alanine have shown promise as potent inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro).[3]

Data Presentation: Inhibition of SARS-CoV-2 Main Protease

The introduction of L-(4-thiazolyl)-Alanine into peptide aldehydes has been shown to significantly boost their inhibitory activity against the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. The following table summarizes the in vitro inhibitory activity (IC50) of a peptide aldehyde (compound 4) containing L-(4-thiazolyl)-Alanine at the P1 position, compared to a similar compound with a different residue at P1.

Compound IDP1 ResidueSARS-CoV-2 Mpro IC50 (nM)Antiviral Activity (EC50, µM)
4 L-(4-thiazolyl)-Alanine 180 ~0.4
3Cyclobutyl2250Not Determined

Data sourced from Feys, et al. (2024).[3]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc SPPS for synthesizing a peptide containing L-(4-thiazolyl)-Alanine. The procedure involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain attached to a solid support resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 20 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Incorporation of this compound:

    • Follow the same coupling procedure as described in step 3, using this compound as the amino acid to be coupled.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for the specific incorporation) for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Swelling Resin Swelling (DMF) Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swelling->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, HOBt, DIPEA) Washing1->Coupling Thiazolyl_Coupling Incorporation of This compound Washing1->Thiazolyl_Coupling For Thiazolyl-Alanine Washing2 Washing (DMF, DCM) Coupling->Washing2 For standard amino acids Thiazolyl_Coupling->Washing2 Repeat Repeat Cycle for Each Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Mechanism of SARS-CoV-2 Main Protease Inhibition

Inhibition_Mechanism cluster_Enzyme SARS-CoV-2 Main Protease Active Site Cys145 Cysteine 145 (Cys145) -SH (Nucleophile) Thiohemiacetal Covalent Thiohemiacetal Adduct (Reversible) Cys145->Thiohemiacetal His41 Histidine 41 (His41) Inhibitor Peptide Aldehyde Inhibitor with L-(4-thiazolyl)-Alanine (R-CHO) Inhibitor->Thiohemiacetal Nucleophilic attack Inhibition Enzyme Inhibition (Viral Replication Blocked) Thiohemiacetal->Inhibition

Caption: Inhibition of SARS-CoV-2 Mpro by a peptide aldehyde.

Conclusion

This compound is a versatile and valuable building block for the synthesis of peptides with therapeutic potential. Its ability to enhance biological activity, as demonstrated by the potent inhibition of the SARS-CoV-2 main protease by peptides containing this residue, highlights its importance in modern drug discovery. The well-established protocols for its incorporation via solid-phase peptide synthesis allow for the rational design and efficient production of novel peptide-based drug candidates. As research into peptide therapeutics continues to expand, the use of this compound and other unnatural amino acids will undoubtedly play a crucial role in the development of the next generation of targeted therapies.

References

The Thiazole Ring: A Cornerstone of Bioactivity in Amino Acid-Derived Natural Products and Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of the thiazole (B1198619) ring into amino acid structures represents a significant natural strategy for generating a diverse array of bioactive molecules with profound implications for medicine and biotechnology. This five-membered heterocyclic scaffold, containing both sulfur and nitrogen, is not a primary component of the canonical 20 amino acids but is introduced predominantly through post-translational modifications of cysteine residues within peptide chains.[1][2] This modification imparts critical structural and functional properties, transforming simple peptides into potent therapeutic agents with activities spanning antibacterial, antiviral, anticancer, and anti-inflammatory domains.[3][4][5][6][7] This technical guide provides a comprehensive overview of the biological significance of the thiazole ring in amino acids, detailing its biosynthesis, its role in the bioactivity of natural products, and its applications in drug development.

The Genesis of Thiazole-Containing Amino Acids: A Post-Translational Marvel

Unlike canonical amino acids, which are directly incorporated during ribosomal protein synthesis, thiazole-containing amino acids are typically formed in microbial and marine organisms through a sophisticated enzymatic cascade that modifies precursor peptides.[1][8] This process is a hallmark of the biosynthesis of numerous ribosomally synthesized and post-translationally modified peptides (RiPPs).

The core transformation involves the cyclodehydration and subsequent oxidation of a cysteine residue. The biosynthesis is generally initiated by a leader peptide that guides the precursor peptide to a dedicated enzymatic machinery. A key enzyme, a cyclodehydratase, catalyzes the initial reaction between the amide nitrogen of the preceding residue and the thiol group of the cysteine, forming a thiazoline (B8809763) ring.[1] Following this, a dehydrogenase, often a flavin-dependent enzyme, oxidizes the thiazoline to the aromatic thiazole ring.[1] This process effectively converts a flexible peptide backbone into a more rigid and proteolytically stable structure.

Thiazole_Biosynthesis cluster_precursor Precursor Peptide cluster_enzymes Enzymatic Machinery Precursor ...-Ser/Thr-Cys-...-Leader Peptide Cyclodehydratase Cyclodehydratase Precursor->Cyclodehydratase Recognition & Binding Thiazoline Thiazoline Intermediate Cyclodehydratase->Thiazoline Cyclodehydration Dehydrogenase Dehydrogenase (FAD-dependent) Thiazole Thiazole-containing Peptide Dehydrogenase->Thiazole Oxidation Thiazoline->Dehydrogenase

Biological Roles and Pharmacological Significance

The presence of a thiazole ring confers significant biological advantages to peptides and natural products. The planar and aromatic nature of the thiazole ring introduces conformational rigidity, which can pre-organize the molecule for optimal binding to its biological target.[2][9][10] This structural constraint often leads to higher receptor-binding affinities and increased specificity.[3] Furthermore, the thiazole moiety is resistant to degradation by proteases, enhancing the in vivo stability and bioavailability of these molecules.[1]

The biological activities of thiazole-containing compounds are remarkably diverse, encompassing a wide spectrum of therapeutic areas.

Antibacterial and Antifungal Activity

Many thiazole-containing natural products exhibit potent antimicrobial properties. The thiopeptide antibiotics, such as micrococcin (B1169942) P1, are a prominent class of compounds that inhibit bacterial protein synthesis.[2] These molecules often contain multiple thiazole rings, which are crucial for their activity against Gram-positive bacteria.[9] The thiazole ring is also a key pharmacophore in synthetic antibacterial and antifungal agents.[4][6][11] For instance, sulfathiazole (B1682510) is a well-known sulfonamide antibiotic.[5]

Anticancer and Cytotoxic Activity

A significant number of thiazole-containing marine natural products have demonstrated potent anticancer and cytotoxic activities.[3] Dolastatin 18, a linear peptide from a sea hare, inhibits the growth of human cancer cell lines.[3] Bistratamides, cyclic hexapeptides containing both thiazole and oxazole (B20620) rings, also display moderate cytotoxicity against various human tumor cell lines.[3] The thiazole moiety is a common feature in many synthetic anticancer agents currently in development, highlighting its importance in oncology drug discovery.[4][12]

Anti-inflammatory and Other Activities

The therapeutic potential of thiazole-containing compounds extends beyond antimicrobial and anticancer applications. Fanetizole has been investigated for its anti-inflammatory properties.[3] Furthermore, thiazole derivatives have been explored for their utility as anti-HIV agents (e.g., Ritonavir), anticonvulsants, and antiparkinsonian drugs.[5][6]

Quantitative Data on Bioactivity

The following table summarizes the bioactivity of selected thiazole-containing compounds, providing a quantitative perspective on their potency.

CompoundClassBiological ActivityTarget/Cell LineIC50/MICReference
Micrococcin P1Thiopeptide AntibioticAntimalarial, AntibacterialPlasmodium falciparum, Gram-positive bacteriaLow micromolar[2]
Dolastatin 18Linear PeptideCytotoxicHuman cancer cell linesSignificant inhibition[3]
Bistratamides M & NCyclic HexapeptideCytotoxicA-549, MDA-MB-231, HT-29, PSN1Moderate[3]
Raocyclamides A & BCyclic HexapeptideCytotoxic--[3]
Thiazole-amino acid hybridsSyntheticCytotoxicA549, HeLa, MCF-72.07–8.51 μM[12]
Bisthiazole derivativesSyntheticCytotoxicHCT-116, HepG24.9-6.6 μg/mL[13]

Experimental Protocols

The synthesis and biological evaluation of thiazole-containing amino acids and peptides rely on a variety of established experimental protocols.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the chemical synthesis of the thiazole ring.[14][15] It involves the reaction of an α-haloketone with a thioamide.

Detailed Methodology:

  • Reactant Preparation: An α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea) are dissolved in a suitable solvent, typically ethanol.

  • Reaction: The mixture is heated under reflux for a specified period, often around 30 minutes. The reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.

  • Work-up and Purification: Upon cooling, the reaction mixture is neutralized with a base (e.g., aqueous ammonia) to precipitate the thiazole product. The precipitate is then collected by filtration, washed, and can be further purified by recrystallization.

  • Characterization: The identity and purity of the synthesized thiazole derivative are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point determination, and Thin-Layer Chromatography (TLC).

Hantzsch_Synthesis_Workflow Start Start: α-Haloketone + Thioamide Dissolve Dissolve in Ethanol Start->Dissolve Reflux Heat under Reflux (30 min) Dissolve->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with Base (e.g., NH4OH) Cool->Neutralize Precipitate Precipitate Formation Neutralize->Precipitate Filter Filter and Wash Precipitate->Filter Purify Recrystallize (Purification) Filter->Purify Characterize Characterize (NMR, MP, TLC) Purify->Characterize End End: Purified Thiazole Product Characterize->End

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Detailed Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole-containing test compounds and a positive control (e.g., 5-fluorouracil) for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

The thiazole ring is a privileged scaffold in medicinal chemistry and chemical biology, endowed by nature with the ability to confer potent and diverse biological activities upon peptide-based molecules.[3][11] The post-translational introduction of this moiety provides a powerful mechanism for generating structural and functional diversity in natural products. For researchers and drug development professionals, understanding the biosynthesis, biological roles, and chemical synthesis of thiazole-containing amino acids is crucial for the rational design of novel therapeutics.

Future research will likely focus on elucidating the intricate details of the enzymatic machinery responsible for thiazole formation, which could open avenues for biocatalytic synthesis. Furthermore, the continued exploration of natural sources, particularly marine and microbial ecosystems, promises the discovery of new thiazole-containing compounds with unique biological activities. The development of more efficient and versatile synthetic methodologies will also be critical for creating libraries of thiazole-based compounds for high-throughput screening and lead optimization. The thiazole ring, a seemingly simple heterocyclic unit, will undoubtedly continue to be a cornerstone of innovation in the quest for new and effective medicines.

References

A Technical Guide to Fmoc-L-(4-thiazolyl)-Alanine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-(4-thiazolyl)-Alanine, a synthetic amino acid derivative of significant interest in peptide chemistry and drug discovery. This document details its physicochemical properties, provides standardized protocols for its use in solid-phase peptide synthesis, and explores its emerging applications in the development of novel therapeutics.

Core Properties of this compound

This compound is a non-proteinogenic amino acid characterized by the presence of a thiazole (B1198619) ring in its side chain and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino group. This structure imparts unique properties that are advantageous for the synthesis of peptides with tailored biological activities. The thiazole moiety, in particular, is a key pharmacophore found in numerous biologically active compounds.

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValue
Molecular Weight 394.44 g/mol
Molecular Formula C₂₁H₁₈N₂O₄S
CAS Number 205528-32-1
Appearance White to off-white powder
Melting Point 178 - 181 °C
Solubility Soluble in organic solvents like DMF and DCM

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The following protocols outline the standard procedures for incorporating this amino acid into a peptide chain.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the peptide.

  • For C-terminal amides: Rink Amide resin is commonly used.

  • For C-terminal carboxylic acids: Wang resin or 2-chlorotrityl chloride resin are suitable choices.

Protocol:

  • Swell the chosen resin in N,N-dimethylformamide (DMF) for at least 30 minutes prior to use.

  • If the resin is pre-loaded with an Fmoc-protected amino acid, proceed to the deprotection step. If starting with a bare resin, the first amino acid must be coupled to the resin.

Fmoc Deprotection

The temporary Fmoc protecting group is removed to allow for the coupling of the next amino acid.

Protocol:

  • Treat the resin-bound peptide with a 20% solution of piperidine (B6355638) in DMF.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the resin and repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc group.

Amino Acid Coupling

This step involves the formation of a peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming this compound.

Protocol:

  • Dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) or HATU (3-5 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxyl group.

  • Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF to remove excess reagents.

Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and any side-chain protecting groups are removed.

Protocol:

  • Wash the peptide-resin with dichloromethane (B109758) (DCM).

  • Treat the resin with a cleavage cocktail, typically composed of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS). The exact composition of the cocktail may vary depending on the amino acid composition of the peptide.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solid-phase peptide synthesis and a key biological application of a peptide containing L-(4-thiazolyl)-Alanine.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final amino acid coupled Repeat->Deprotection Purification Peptide Purification Cleavage->Purification

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Protease_Inhibition cluster_ViralReplication Viral Replication Cycle cluster_Inhibition Inhibition Mechanism Polyprotein Viral Polyprotein Mpro SARS-CoV-2 Main Protease (Mpro) Polyprotein->Mpro Cleavage by ViralProteins Functional Viral Proteins Mpro->ViralProteins Produces Inhibitor Peptide Inhibitor with L-(4-thiazolyl)-Alanine Inhibitor->Mpro Inhibits

Figure 2: Inhibition of SARS-CoV-2 Main Protease by a peptide containing L-(4-thiazolyl)-Alanine.

Biological Significance and Applications

The incorporation of L-(4-thiazolyl)-Alanine into peptides has been shown to confer significant biological activity. Notably, peptides containing this amino acid have been investigated as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle[1]. The thiazole ring can participate in key binding interactions within the enzyme's active site, leading to inhibition.

Furthermore, the thiazole moiety is a recognized pharmacophore in medicinal chemistry, and its inclusion in peptides can modulate their metabolic stability and cell permeability. Research has also explored the use of thiazole-containing compounds in the development of antifungal and anticancer agents. While a specific signaling pathway directly modulated by L-(4-thiazolyl)-Alanine has not been fully elucidated, its role as a building block for enzyme inhibitors and other bioactive molecules highlights its importance in drug discovery and development. The alanine (B10760859) backbone of this amino acid may also influence metabolic pathways, as L-alanine itself is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

References

Fmoc-L-(4-thiazolyl)-Alanine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-(4-thiazolyl)-Alanine is a non-canonical amino acid derivative crucial for the synthesis of novel peptides with unique structural and functional properties. The incorporation of a thiazole (B1198619) moiety into peptide backbones can introduce conformational constraints, enhance biological activity, and improve metabolic stability, making it a valuable tool in drug discovery and development. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS). A thorough understanding of the solubility and stability of this building block is paramount for optimizing synthesis protocols and ensuring the purity and yield of the final peptide product.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. While specific quantitative data for this particular derivative is not extensively available in public literature, this document outlines the general principles governing its behavior, provides detailed experimental protocols for its characterization, and presents a framework for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Chemical Formula C₂₁H₁₈N₂O₄S
Molecular Weight 394.44 g/mol
Appearance White to off-white solid
CAS Number 205528-32-1

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor in solid-phase peptide synthesis, directly impacting coupling efficiency. Inadequate solubility can lead to incomplete reactions and the formation of deletion sequences. The solubility of this compound, like other Fmoc-amino acids, is highly dependent on the solvent system.

General Solubility of Fmoc-Amino Acids

Fmoc-amino acids are generally soluble in polar aprotic solvents commonly used in peptide synthesis. The following table summarizes the expected solubility of this compound in various solvents based on the general behavior of similar compounds. It is important to note that empirical determination is recommended for specific applications.

SolventAbbreviationExpected SolubilityNotes
N,N-DimethylformamideDMFHighThe most common and effective solvent for Fmoc-SPPS.
N-Methyl-2-pyrrolidoneNMPHighAn alternative to DMF, often with better solvating properties for larger, more difficult sequences.
DichloromethaneDCMLimitedGenerally not a good solvent for dissolving Fmoc-amino acids, but used for washing steps.[1] Some Fmoc-amino acids require the addition of DMF for complete dissolution in DCM.
Dimethyl sulfoxideDMSOHighA strong polar aprotic solvent, can be used as a co-solvent to improve solubility.
TetrahydrofuranTHFModerateMay be used in some coupling protocols.
AcetonitrileACNLow to ModerateOften used in HPLC mobile phases for purification.
WaterH₂OLowFmoc-amino acids are generally poorly soluble in aqueous solutions.
Experimental Protocol for Solubility Determination

A precise determination of solubility is crucial for optimizing coupling conditions. The following protocol outlines a method for determining the solubility of this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, NMP)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

    • Place the vial in a thermostatically controlled shaker or water bath at the desired temperature (e.g., 25 °C) and equilibrate for a sufficient time (e.g., 24 hours) to ensure saturation.

  • Sample Preparation for HPLC Analysis:

    • After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent (e.g., the mobile phase) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample solution and record the peak area.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL or mol/L).

G Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute filtered solution for HPLC analysis D->E G Inject sample and standards into HPLC E->G F Prepare standard solutions and generate calibration curve F->G H Determine concentration from calibration curve G->H I Calculate solubility (accounting for dilution) H->I G Logical Flow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Interpretation A Prepare stock solution of This compound B Incubate in test solution at defined conditions (T, pH) A->B C Withdraw aliquots at specified time intervals B->C Time course D Analyze by HPLC to quantify intact compound C->D E Plot % remaining vs. time D->E Peak area data F Calculate degradation rate / half-life E->F G Conclusion on Stability F->G Stability Profile

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, well-defined peptide sequences. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as the linchpin of modern solid-phase peptide synthesis (SPPS). Its unique chemical properties, particularly its base-lability, have enabled the development of orthogonal protection schemes that are both mild and highly efficient. This technical guide provides a comprehensive overview of the role of the Fmoc protecting group in peptide synthesis, detailing its mechanism of action, comparing it with alternative strategies, and providing detailed experimental protocols for its application.

The Principle of Orthogonal Protection in Peptide Synthesis

Successful peptide synthesis relies on the principle of "orthogonality," which is the ability to selectively remove one type of protecting group in the presence of others without affecting them.[1] In Fmoc-based SPPS, this is achieved by using the base-labile Fmoc group for the temporary protection of the α-amino group of the growing peptide chain, while acid-labile protecting groups are used for the permanent protection of the reactive side chains of the amino acids.[2][3] This strategy allows for the iterative deprotection of the N-terminus and subsequent coupling of the next amino acid under mild basic conditions, while the side-chain protecting groups remain intact until the final cleavage from the solid support under strong acidic conditions.[1][4]

Orthogonal_Protection cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Protection_Schemes Protection Schemes Start Start Fmoc_Deprotection Fmoc Deprotection (Base Treatment, e.g., Piperidine) Start->Fmoc_Deprotection Start Synthesis Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Fmoc_Deprotection->Coupling Free N-terminus Fmoc Fmoc (Base-Labile) Wash Wash Coupling->Wash Repeat All Amino Acids Added? Wash->Repeat Repeat->Fmoc_Deprotection No Final_Cleavage Final Cleavage from Resin & Side-Chain Deprotection (Strong Acid, e.g., TFA) Repeat->Final_Cleavage Yes Purification Peptide Purification (e.g., HPLC) Final_Cleavage->Purification Acid_Labile tBu, Boc, Trt (Acid-Labile) End End Purification->End Alpha_Amino α-Amino Group (Temporary Protection) Alpha_Amino->Fmoc Side_Chain Side-Chain Groups (Permanent Protection) Side_Chain->Acid_Labile

Figure 1: The principle of orthogonal protection in Fmoc-SPPS.

The Fmoc Group: Chemistry and Mechanism of Action

The Fmoc group is introduced onto the α-amino group of an amino acid, typically using Fmoc-N-hydroxysuccinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl). Fmoc-OSu is generally preferred due to its higher stability and reduced formation of dipeptide byproducts during the preparation of Fmoc-amino acids.

The key feature of the Fmoc group is its lability to bases. Deprotection is achieved through a β-elimination mechanism initiated by the abstraction of the acidic proton on the fluorene (B118485) ring by a base, most commonly piperidine (B6355638).[2][3] This leads to the formation of a dibenzofulvene intermediate and the release of the free amine of the peptide chain.[2] The dibenzofulvene is subsequently trapped by the amine base to prevent its reaction with the newly liberated N-terminus of the peptide.[2]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine Piperidine->Proton_Abstraction Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct Intermediate Unstable Intermediate Proton_Abstraction->Intermediate Beta_Elimination β-Elimination Intermediate->Beta_Elimination Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene Free_Amine H2N-Peptide Beta_Elimination->Free_Amine Dibenzofulvene->Adduct

Figure 2: Mechanism of Fmoc deprotection by piperidine.

Comparison of Fmoc and Boc Strategies

The main alternative to the Fmoc/tBu strategy is the Boc/Bzl strategy, which utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl-based groups for permanent side-chain protection.[5] The choice between these two strategies depends on the specific requirements of the peptide being synthesized.

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Deprotection Mild base (e.g., 20% piperidine in DMF)[6]Strong acid (e.g., TFA)[5]
Side-Chain Protection Acid-labile (e.g., tBu, Boc, Trt)Very strong acid-labile (e.g., Bzl)
Final Cleavage Strong acid (e.g., TFA)[4]Very strong acid (e.g., HF, TFMSA)[7]
Orthogonality Yes[3]No (potential for side-chain deprotection during Nα-deprotection)[8]
Advantages Milder conditions, suitable for sensitive peptides (e.g., phosphorylated, glycosylated), automation-friendly.[9][10]Can be better for long or hydrophobic sequences prone to aggregation.[7]
Disadvantages Aggregation can be an issue in some cases.[11]Harsh cleavage conditions require specialized equipment, potential for side reactions.[7]

Experimental Protocols

Synthesis of Fmoc-N-hydroxysuccinimide (Fmoc-OSu)

This protocol describes a general method for the synthesis of Fmoc-OSu.

Materials:

  • Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride)

  • N-hydroxysuccinimide

  • Pyridine (B92270)

  • Petroleum ether

  • Ice bath

  • Magnetic stirrer

  • Reaction flask

Procedure:

  • In a 250 mL three-necked flask, dissolve 4.72 g of N-hydroxysuccinimide and 10 g of Fmoc-Cl in 87.9 g of purified petroleum ether.[12]

  • Cool the mixture in an ice bath with stirring.[12]

  • Slowly add 4.0 g of pyridine to the reaction mixture.[12]

  • Continue stirring in the ice bath for 2 hours.[12]

  • Allow the reaction to warm to 25-30 °C and stir for an additional 2 hours.[12]

  • Filter the resulting solid precipitate.[12]

  • Dry the solid to obtain Fmoc-OSu.[12]

Expected Yield: Approximately 91.5% with a purity of >99%.[12]

Standard Fmoc-SPPS Cycle

This protocol outlines a standard manual cycle for Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acid

  • Resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) piperidine in DMF

  • Coupling reagent (e.g., HBTU, HATU, HCTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[8]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.[1]

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.[1]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.[13]

    • Add DIPEA (2-3 equivalents relative to the amino acid).[13]

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours, or until the coupling is complete (can be monitored by a ninhydrin (B49086) test).[8]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) and then DCM (3 times) to prepare for the next cycle or for storage.

Cleavage and Deprotection

This protocol describes a general method for cleaving the peptide from the resin and removing side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Centrifuge

  • Reaction vial

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vial (approximately 10 mL per gram of resin).[14]

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[14]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether (10 times the volume of the filtrate).[15]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether.

  • Dry the peptide pellet under vacuum.

Data Presentation: Comparison of Reagents

Precise quantitative data for direct comparison of reagents can vary significantly depending on the peptide sequence, resin, and specific reaction conditions. The following tables summarize general performance characteristics based on available literature.

Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS

Coupling ReagentRelative Purity of Crude PeptideKey AdvantagesPotential Disadvantages
HBTU/HATU/HCTU HighHigh coupling efficiency, fast reaction times.[7]Can be more expensive than carbodiimide (B86325) reagents.
DIC/HOBt Moderate to HighCost-effective.[1]Slower reaction times compared to uronium/phosphonium reagents; formation of insoluble DCU byproduct if DCC is used.[16]

Table 2: Comparison of Fmoc Deprotection Reagents

Deprotection ReagentTypical ConcentrationDeprotection TimeKey Considerations
Piperidine 20-50% in DMF[6]5-20 minutesStandard and effective, but can cause aspartimide formation.[10]
DBU 2-10% in DMFFaster than piperidineVery strong base, can increase risk of side reactions. Often used with a scavenger like piperidine.[2]
4-Methylpiperidine 20% in DMFSimilar to piperidineShown to reduce aspartimide formation compared to piperidine.[13]

Table 3: Common Cleavage Cocktails for Fmoc-SPPS

Cleavage Cocktail Composition (v/v/v)Target Residues / Application
TFA / TIS / H₂O (95:2.5:2.5) General purpose for peptides without sensitive residues like Cys, Met, or Trp.
TFA / TIS / H₂O / EDT (94:1:2.5:2.5) For peptides containing Cys to prevent reattachment of the trityl group.
TFA / Thioanisole / H₂O / EDT (90:5:3:2) For peptides containing Arg(Pmc/Pbf) and Trp.
Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) A robust cocktail for complex peptides with multiple sensitive residues.

Workflow for the Synthesis of a C-Terminally Modified Peptide

Fmoc chemistry allows for the synthesis of peptides with modified C-termini by using specialized resins or by performing on-resin modifications. The following diagram illustrates a general workflow for synthesizing a C-terminal amide peptide using a Rink Amide resin.

C_Terminal_Amide_Synthesis Start Start Resin_Selection Select Rink Amide Resin Start->Resin_Selection First_AA_Coupling Couple First Fmoc-Amino Acid Resin_Selection->First_AA_Coupling SPPS_Cycles Perform Standard Fmoc-SPPS Cycles First_AA_Coupling->SPPS_Cycles Final_Cleavage Cleavage with TFA-based Cocktail SPPS_Cycles->Final_Cleavage Peptide_Amide Obtain C-Terminal Peptide Amide Final_Cleavage->Peptide_Amide End End Peptide_Amide->End

Figure 3: Workflow for C-terminal peptide amide synthesis.

Conclusion

The Fmoc protecting group has revolutionized solid-phase peptide synthesis, offering a mild, efficient, and versatile strategy for the construction of complex peptides. Its orthogonal nature, coupled with a wide array of compatible resins, coupling reagents, and cleavage strategies, has made Fmoc-SPPS the method of choice for both academic research and industrial-scale peptide production. A thorough understanding of the principles and protocols outlined in this guide will enable researchers and drug development professionals to effectively leverage the power of Fmoc chemistry to advance their scientific endeavors.

References

Unnatural Amino Acids: A Technical Guide to Accelerating Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is characterized by an ever-present demand for therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. While traditional small molecules and large biologics have been the cornerstones of pharmaceutical development, there exists a compelling need for modalities that can bridge the gap between these two classes. Unnatural amino acids (UAAs) have emerged as a powerful and versatile tool in medicinal chemistry, offering the potential to rationally design and synthesize novel therapeutics with precisely tailored properties. By expanding the chemical diversity of the canonical 20 amino acids, UAAs provide an unprecedented opportunity to overcome the inherent limitations of natural peptides and proteins, paving the way for the next generation of innovative medicines.

This in-depth technical guide provides a comprehensive overview of the application of unnatural amino acids in drug discovery. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the core principles, key methodologies, and impactful applications of UAA incorporation in therapeutic design. This guide will delve into the advantages conferred by UAAs, present quantitative data on the efficacy of UAA-containing drugs, provide detailed experimental protocols for their incorporation, and visualize key biological pathways and experimental workflows.

Advantages of Incorporating Unnatural Amino Acids in Drug Discovery

The strategic incorporation of UAAs into peptides, proteins, and small molecule drugs offers a multitude of advantages that can significantly enhance their therapeutic potential. These benefits stem from the unique physicochemical properties of the UAA side chains, which can be rationally designed to address specific challenges in drug development.

  • Enhanced Stability and Half-life: A primary obstacle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body, leading to a short circulating half-life.[1] The introduction of UAAs, such as D-amino acids or N-methylated amino acids, at or near protease cleavage sites can sterically hinder enzymatic recognition and cleavage, thereby significantly increasing the peptide's resistance to degradation and prolonging its therapeutic window.[1]

  • Improved Target Affinity and Selectivity: The diverse array of functional groups available for UAA side chains allows for the fine-tuning of interactions with biological targets. By introducing novel hydrogen bonding, hydrophobic, or electrostatic interactions, UAAs can enhance the binding affinity and selectivity of a drug for its intended receptor or enzyme.[2][3] This can lead to increased potency and a reduction in off-target effects, resulting in a more favorable safety profile.

  • Modulation of Physicochemical Properties: UAAs can be employed to modulate key physicochemical properties of a drug, such as its solubility, lipophilicity, and membrane permeability.[4] For instance, the incorporation of hydrophilic or charged UAAs can improve the aqueous solubility of a drug, while the addition of lipophilic UAAs can enhance its ability to cross cell membranes and reach intracellular targets.

  • Conformational Constraint: The introduction of cyclic or sterically demanding UAAs can impose conformational constraints on a peptide backbone. This pre-organization of the peptide into its bioactive conformation can reduce the entropic penalty of binding to its target, leading to higher affinity and improved biological activity.

  • Introduction of Novel Functionalities: UAAs can be designed to carry unique chemical functionalities, such as bioorthogonal handles for site-specific conjugation of imaging agents or cytotoxic payloads in antibody-drug conjugates (ADCs).[5][6] This enables the creation of highly targeted and multifunctional therapeutic agents.

Quantitative Data on UAA-Containing Drugs

The successful application of unnatural amino acids in drug discovery is evidenced by the growing number of FDA-approved drugs that incorporate these novel building blocks. The following tables summarize key quantitative data for a selection of these drugs, highlighting their potency and efficacy.

Drug (Active Ingredient)Unnatural Amino Acid (UAA)TargetTherapeutic AreaIC50 / Ki Value
Sitagliptin β-amino acid derivativeDipeptidyl peptidase-4 (DPP-4)Type 2 DiabetesIC50: 18 nM, 19 nM[2][7][8][9] Ki: 1 nM[2]
Bortezomib (B1684674) Boronic acid-containing dipeptide20S Proteasome (Chymotrypsin-like activity)Multiple Myeloma, Mantle Cell LymphomaIC50: 40 nM, 20 nM, 30 nM in various cell lines[10]
Carfilzomib Epoxyketone-containing tetrapeptide20S Proteasome (Chymotrypsin-like β5 subunit)Multiple MyelomaIC50: 5.2 nM[11]
Telaprevir α-ketoamide peptidomimeticHCV NS3/4A ProteaseHepatitis CKi: 7 nM[3][6] IC50: 10 nM, 0.354 µM[12][13]
Icotinib Quinazoline derivativeEpidermal Growth Factor Receptor (EGFR)Non-small cell lung cancerIC50: 5 nM[14]
Drug (Active Ingredient)Target Receptor(s)Binding Affinity (Ki / EC50)
Setmelanotide Melanocortin-4 Receptor (MC4R)Ki: 2.1 nmol/l[1] EC50: 0.27 nmol/l[1]
Pasireotide Somatostatin Receptors (SSTR1, 2, 3, 5)High affinity for SSTR1, 3, and 5; comparable to octreotide (B344500) for SSTR2.[15]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of many UAA-containing drugs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel therapeutic agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Pathway

DPP-4 inhibitors, such as sitagliptin, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Their mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[16] By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells.[17]

DPP4_Inhibition_Pathway cluster_gut Intestinal L-cell cluster_pancreas Pancreas Food Intake Food Intake GLP-1 GLP-1 Food Intake->GLP-1 stimulates Beta-cell Beta-cell GLP-1->Beta-cell stimulates Alpha-cell Alpha-cell GLP-1->Alpha-cell inhibits DPP-4 DPP-4 GLP-1->DPP-4 degraded by Insulin Insulin Beta-cell->Insulin secretes Glucagon Glucagon Alpha-cell->Glucagon secretes Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Glucagon->Glucose Uptake inhibits Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Sitagliptin Sitagliptin Sitagliptin->DPP-4 inhibits

Mechanism of action of DPP-4 inhibitors like Sitagliptin.
Proteasome Inhibition Pathway

Proteasome inhibitors, such as bortezomib and carfilzomib, are a cornerstone in the treatment of multiple myeloma. These drugs target the 26S proteasome, a large protein complex responsible for the degradation of ubiquitinated proteins.[18] By inhibiting the chymotrypsin-like activity of the proteasome, these drugs lead to the accumulation of misfolded and regulatory proteins, which in turn induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[19][20]

Proteasome_Inhibition_Pathway Ubiquitinated Proteins Ubiquitinated Proteins 26S Proteasome 26S Proteasome Ubiquitinated Proteins->26S Proteasome targeted for degradation Amino Acids Amino Acids 26S Proteasome->Amino Acids degrades into Accumulation of Misfolded Proteins Accumulation of Misfolded Proteins 26S Proteasome->Accumulation of Misfolded Proteins Bortezomib/Carfilzomib Bortezomib/Carfilzomib Bortezomib/Carfilzomib->26S Proteasome inhibits ER Stress ER Stress Accumulation of Misfolded Proteins->ER Stress induces Apoptosis Apoptosis ER Stress->Apoptosis leads to

Mechanism of action of proteasome inhibitors.
GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists, which often incorporate UAAs for enhanced stability, exert their effects by activating the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR) expressed on pancreatic β-cells and other tissues.[1] Upon binding of GLP-1 or its analogues, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1] This, in turn, activates protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac), which potentiate glucose-stimulated insulin secretion.[21]

GLP1_Signaling_Pathway cluster_membrane Cell Membrane GLP-1R GLP-1R Adenylyl Cyclase Adenylyl Cyclase GLP-1R->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP converts ATP to GLP-1 GLP-1 GLP-1->GLP-1R binds to ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates Insulin Granule Exocytosis Insulin Granule Exocytosis PKA->Insulin Granule Exocytosis potentiates Epac->Insulin Granule Exocytosis potentiates

GLP-1 receptor signaling pathway in pancreatic β-cells.

Experimental Workflows and Protocols

The successful incorporation of unnatural amino acids into peptides and proteins relies on a set of specialized experimental techniques. This section provides an overview of a key workflow and detailed protocols for essential methods.

Experimental Workflow: UAA Incorporation via Amber Codon Suppression

Genetic code expansion through amber codon suppression is a powerful technique for the site-specific incorporation of UAAs into proteins in living cells.[22] This method involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the desired UAA and does not cross-react with the host cell's translational machinery.[23] The orthogonal tRNA is engineered to recognize the amber stop codon (UAG), thereby directing the ribosome to incorporate the UAA at that specific site in the polypeptide chain.[22][24]

UAA_Incorporation_Workflow cluster_components Engineered Components cluster_cell Host Cell Orthogonal tRNA(CUA) Orthogonal tRNA(CUA) Orthogonal aaRS Orthogonal aaRS Orthogonal tRNA(CUA)->Orthogonal aaRS binds to Charged tRNA Charged tRNA Orthogonal aaRS->Charged tRNA charges tRNA with UAA UAA UAA UAA->Orthogonal aaRS binds to Ribosome Ribosome Protein with UAA Protein with UAA Ribosome->Protein with UAA synthesizes mRNA with UAG codon mRNA with UAG codon mRNA with UAG codon->Ribosome template Charged tRNA->Ribosome delivers UAA

Workflow for UAA incorporation using amber codon suppression.
Detailed Experimental Protocols

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating an unnatural amino acid.

Materials:

  • Fmoc-protected amino acids (including the desired UAA)

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)[3]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HATU, HBTU)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

  • Diethyl ether

  • Solid-phase synthesis vessel with a fritted disc

  • Shaker or rocker

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.[3]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.[3][4]

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (or UAA) (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, slightly less than 1 equivalent to the amino acid) in DMF.

    • Add DIEA (2-3 equivalents relative to the amino acid) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • (Optional) Perform a ninhydrin (B49086) test to confirm complete coupling.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

    • Agitate for 2-4 hours at room temperature.

    • Filter the cleavage mixture to collect the peptide solution, and wash the resin with a small amount of TFA.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

This protocol describes a fluorescence-based assay to determine the inhibitory activity of a compound against DPP-4.[18][25]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • DPP-4 assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compound (potential inhibitor)

  • Known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive control in DPP-4 assay buffer.

    • Prepare a solution of recombinant DPP-4 in assay buffer.

    • Prepare a solution of the DPP-4 substrate in assay buffer.

  • Assay Setup:

    • In the wells of the 96-well plate, add the following:

      • Blank wells: Assay buffer only.

      • Enzyme control wells: DPP-4 enzyme solution and assay buffer.

      • Test compound wells: DPP-4 enzyme solution and the corresponding dilution of the test compound.

      • Positive control wells: DPP-4 enzyme solution and the corresponding dilution of the positive control inhibitor.

    • Incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the DPP-4 substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).[25]

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound and positive control using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_enzyme_control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This protocol outlines a fluorometric assay to measure the chymotrypsin-like activity of the proteasome and the inhibitory effect of a test compound.[26]

Materials:

  • Purified 20S proteasome or cell lysate containing proteasomes

  • Proteasome substrate specific for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

  • Proteasome assay buffer

  • Test compound (potential inhibitor)

  • Known proteasome inhibitor (e.g., Bortezomib or Carfilzomib) as a positive control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive control in proteasome assay buffer.

    • Prepare a solution of the proteasome or cell lysate in assay buffer.

    • Prepare a solution of the proteasome substrate in assay buffer.

  • Assay Setup:

    • In the wells of the 96-well plate, add the following:

      • Blank wells: Assay buffer only.

      • Proteasome control wells: Proteasome/lysate solution and assay buffer.

      • Test compound wells: Proteasome/lysate solution and the corresponding dilution of the test compound.

      • Positive control wells: Proteasome/lysate solution and the corresponding dilution of the positive control inhibitor.

    • Incubate the plate at 37°C for 10-15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the proteasome substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 350/440 nm for AMC).

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound and positive control using the formula provided in Protocol 2.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This protocol describes a general method for assessing the inhibitory activity of a compound against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase

  • Tyrosine kinase assay buffer

  • ATP

  • Poly(Glu, Tyr) substrate

  • Test compound (potential inhibitor)

  • Known EGFR inhibitor (e.g., Icotinib, Gefitinib) as a positive control

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 384-well white microplate

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Prepare serial dilutions of the test compound and positive control in kinase assay buffer.

    • Prepare a solution of EGFR kinase in kinase assay buffer.

    • Prepare a substrate/ATP mixture in kinase assay buffer.

  • Kinase Reaction:

    • In the wells of the 384-well plate, add the following in order:

      • 1 µL of the test compound, positive control, or buffer (for enzyme control).

      • 2 µL of the EGFR kinase solution.

      • 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (using ADP-Glo™ as an example):

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Luminescence Measurement:

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound and positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The incorporation of unnatural amino acids represents a paradigm shift in drug discovery, offering an expansive chemical toolbox to address long-standing challenges in therapeutic development. The ability to rationally design and introduce novel functionalities into peptides, proteins, and small molecules has already yielded a number of clinically successful drugs with improved efficacy, stability, and safety profiles. As our understanding of the interplay between chemical structure and biological function continues to grow, and as the methodologies for UAA incorporation become more robust and accessible, the impact of this technology on the future of medicine is poised to be even more profound. This technical guide has provided a foundational understanding of the principles, applications, and experimental considerations for leveraging UAAs in drug discovery. It is our hope that this resource will empower researchers and scientists to harness the full potential of this transformative technology in their pursuit of innovative and life-saving therapeutics.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-L-(4-thiazolyl)-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating the non-standard amino acid Fmoc-L-(4-thiazolyl)-Alanine. While a specific protocol for this particular amino acid is not widely documented, this guide offers a comprehensive methodology based on established Fmoc-SPPS principles and best practices for other heterocyclic and potentially racemization-prone amino acids like histidine and cysteine. The protocol covers all stages of synthesis from resin preparation to final peptide cleavage and purification. Recommendations for coupling reagents and conditions to potentially mitigate side reactions are provided.

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is the most common method for preparing synthetic peptides in research and industrial settings.[1] The incorporation of unnatural amino acids, such as L-(4-thiazolyl)-Alanine, into peptide sequences is a key strategy in drug discovery and development to enhance biological activity, stability, and conformational properties. The thiazole (B1198619) moiety, a heterocyclic aromatic ring, can introduce unique structural constraints and potential new binding interactions.

This protocol outlines the key steps for the successful incorporation of this compound into a peptide chain using manual or automated SPPS. Special consideration is given to the coupling step, where the potential for racemization may be increased due to the nature of the heterocyclic side chain, analogous to what is observed with Fmoc-His-OH.[2][3]

Materials and Equipment

Resins, Amino Acids, and Reagents
Component Specification Supplier Example
Resin Rink Amide MBHA or Wang resin (select based on desired C-terminus)Novabiochem®, Aapptec
This compound Purity >98%Chem-Impex, Bachem
Standard Fmoc-Amino Acids SPPS gradeVarious
Solvents N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)Various
Deprotection Solution 20% Piperidine (B6355638) in DMF (v/v)Prepare fresh
Coupling Reagents HBTU, HATU, HCTU, DICVarious
Coupling Additives HOBt, Oxyma PureVarious
Activation Base N,N-Diisopropylethylamine (DIPEA), 2,4,6-CollidineVarious
Washing Solvents Methanol (MeOH), Diethyl ether (cold)Various
Cleavage Cocktail Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H2O), Dithiothreitol (DTT)Various
Equipment
  • Solid-phase peptide synthesis vessel (manual or automated synthesizer)

  • Shaker or vortexer

  • Vacuum manifold for washing

  • Lyophilizer

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Mass spectrometer for characterization

Experimental Protocols

The following is a generalized workflow for the incorporation of this compound into a peptide sequence.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_final_steps Final Steps Resin Select Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last amino acid Final_Wash Final Wash (DMF, DCM) Final_Deprotection->Final_Wash Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Resin Preparation
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30-60 minutes with occasional agitation.

  • Drain the DMF.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling: Incorporation of this compound

Due to the potential for racemization of heterocyclic amino acids like histidine, specific precautions are recommended for the coupling of this compound.[2] The use of coupling reagents known to suppress racemization is advised.

Recommended Method: HBTU/HOBt or HATU Activation

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU or HATU (3-5 equivalents), and HOBt or Oxyma Pure (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the amino acid solution to activate the carboxylic acid. Allow activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. If the test is positive (blue beads), indicating incomplete coupling, the coupling step can be repeated.

  • Once the coupling is complete (negative ninhydrin test), drain the coupling solution and wash the resin with DMF (3-5 times).

Quantitative Data for Coupling Reagents

Coupling ReagentChemical NameTypical Coupling Time (min)Notes
HBTU 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate15 - 60A widely used and effective coupling reagent.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate5 - 30Generally more reactive than HBTU, especially for hindered amino acids. Recommended for potentially difficult couplings.[4]
HCTU 2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate5 - 30Similar in reactivity to HATU.
DIC/HOBt N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole60 - 240Can minimize racemization, especially for sensitive amino acids like cysteine.
Peptide Chain Elongation

Repeat the deprotection (3.2) and coupling (3.3) steps for each subsequent amino acid in the peptide sequence.

Final Deprotection and Cleavage
  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in section 3.2.

  • Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

  • Prepare a cleavage cocktail. A standard and generally effective cocktail is Reagent K.[5]

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the peptide pellet under vacuum.

Common Cleavage Cocktails

ReagentCompositionUse Case
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTGeneral purpose, good for peptides with Cys, Met, Trp, Tyr.[5]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" alternative, useful for trityl-protected residues.[5]
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OA common general-purpose cleavage cocktail.[6]

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry and analytical RP-HPLC.

Troubleshooting and Considerations

  • Incomplete Coupling: If the ninhydrin test remains positive after the initial coupling of this compound, a second coupling can be performed. Using a more powerful activating agent like HATU may be beneficial.

  • Racemization: As the thiazole ring may increase the susceptibility to racemization, similar to histidine, it is crucial to avoid prolonged pre-activation times.[2] Using a hindered base like 2,4,6-collidine instead of DIPEA can also help minimize racemization.[4] For very sensitive sequences, coupling at a lower temperature (e.g., 0 °C) could be considered.

  • Side Reactions during Cleavage: The thiazole ring is generally stable to TFA. However, if other sensitive residues are present in the peptide, the appropriate scavengers must be included in the cleavage cocktail.

Conclusion

This protocol provides a comprehensive framework for the incorporation of this compound into synthetic peptides using Fmoc-SPPS. By employing coupling conditions known to suppress racemization and following standard SPPS procedures, researchers can successfully synthesize peptides containing this unique amino acid for various applications in drug discovery and chemical biology.

References

Application Note: Incorporation of Fmoc-L-(4-thiazolyl)-Alanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-(4-thiazolyl)-Alanine is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid, which features a thiazole (B1198619) moiety in its side chain, can enhance the pharmacological properties of peptides, making it a significant tool in drug discovery and development. The thiazole ring can introduce unique conformational constraints, improve metabolic stability, and participate in novel binding interactions with biological targets. Applications for peptides containing L-(4-thiazolyl)-Alanine include the development of protease inhibitors and modulators of cellular signaling pathways. This document provides a detailed protocol for the efficient incorporation of this compound into a peptide sequence using standard Fmoc-based SPPS chemistry.

Materials and Reagents

  • This compound (Purity ≥99%)

  • SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)

  • Fmoc-protected proteinogenic amino acids

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Methanol (MeOH)

    • Diethyl ether, anhydrous

  • Reagents for Deprotection:

  • Reagents for Coupling (Activation):

    • Coupling agent: HBTU, HATU, or HCTU

    • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Reagents for Cleavage and Final Deprotection:

    • Trifluoroacetic acid (TFA)

    • Scavengers: Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Water (H₂O) (e.g., in a ratio of 95:2.5:2.5 TFA:H₂O:TIS)

  • Equipment:

    • Manual or automated peptide synthesizer

    • Reaction vessel

    • Shaker/Vortexer

    • Filtration apparatus

    • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

    • Mass Spectrometer (MS) for identity confirmation

    • Lyophilizer

Experimental Protocols

The following protocols outline the key steps for incorporating this compound into a growing peptide chain on a solid support. These steps are based on standard, widely-used Fmoc-SPPS procedures.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide for a C-terminal amide) into a reaction vessel.

  • Add DMF to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

N-terminal Fmoc Group Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.

This compound Coupling

This step involves the activation of the carboxylic acid of this compound and its subsequent reaction with the free amine on the resin-bound peptide. Due to the heterocyclic side chain, using a potent activating agent is recommended.

  • Prepare the Amino Acid Solution: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU or HATU (3-5 equivalents) in DMF.

  • Activation: Add DIPEA (6-10 equivalents) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes. Note: Avoid long pre-activation times to minimize potential side reactions.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. Longer coupling times (up to 12 hours) may be beneficial, especially if steric hindrance is a concern.

  • Monitoring: The completion of the coupling reaction can be monitored using a Kaiser test. A negative result (yellow beads) indicates a successful coupling.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Peptide Chain Elongation

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid to be added to the peptide sequence.

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% Water, and 2.5% TIS.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (typically 10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Purify the peptide using reverse-phase HPLC (RP-HPLC).

  • Analyze the collected fractions by mass spectrometry to confirm the identity of the desired peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Data Presentation

The successful incorporation of this compound depends on the choice of reagents and reaction conditions. The following table summarizes expected outcomes based on standard protocols. Actual results may vary depending on the specific peptide sequence and synthesis scale.

ParameterCoupling ReagentEquivalents (AA:Coupling Agent:Base)Coupling Time (hr)Expected Coupling EfficiencyExpected Crude Purity (by HPLC)
Standard HBTU/DIPEA1 : 1 : 2 (relative to free amine)1 - 2>95%Sequence Dependent
Hindered Coupling HATU/DIPEA1 : 1 : 2 (relative to free amine)2 - 4>98%Sequence Dependent
Alternative DIC/HOBt1 : 1 : 1 (relative to free amine)2 - 12>90%Sequence Dependent

Note: Purity is highly dependent on the overall peptide length and sequence. A Certificate of Analysis for a commercial batch of this compound reported a purity of 99.84% by HPLC.

Mandatory Visualizations

Experimental Workflow

SPPS_Workflow Resin 1. Start with Swollen Resin (e.g., Rink Amide) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Coupling Step: Fmoc-L-(4-thiazolyl)-Ala + HATU/DIPEA in DMF Wash1->Coupling Wash2 5. DMF/DCM Wash Coupling->Wash2 Cycle Repeat Steps 2-5 for next amino acid Wash2->Cycle Chain Elongation Final_Cleavage 6. Final Cleavage & Deprotection (TFA/Scavengers) Wash2->Final_Cleavage Final Cycle Cycle->Deprotection Purification 7. Purification (RP-HPLC) Final_Cleavage->Purification Final_Product 8. Pure Peptide Purification->Final_Product

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Potential Signaling Pathway Involvement

Peptides incorporating L-(4-thiazolyl)-Alanine have shown potential as inhibitors of the SARS-CoV-2 Main Protease (Mpro or 3CLpro), a critical enzyme for viral replication.

Mpro_Inhibition cluster_virus SARS-CoV-2 Replication Cycle Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Mpro Main Protease (Mpro) Catalytic Dyad (Cys145-His41) Polyproteins->Mpro Cleavage Site Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Processes Replication Viral Replication Functional_Proteins->Replication Inhibitor Peptide containing L-(4-thiazolyl)-Alanine Inhibitor->Inhibition IRS1_Signaling Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Activates PI3K PI3K IRS1->PI3K Recruits & Activates Akt Akt/PKB PI3K->Akt Downstream Downstream Effects (e.g., GLUT4 translocation, Glycogen Synthesis) Akt->Downstream Thiazole_Peptide Thiazole-Peptide (Actin Cytoskeleton Target) Thiazole_Peptide->IRS1 Modulates (Dose-dependent response)

Optimizing Fmoc Deprotection for Thiazolyl-Containing Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole (B1198619) moieties are integral components of numerous biologically active peptides and natural products, contributing to their unique structural and functional properties. The incorporation of thiazolyl-containing amino acids into peptides via solid-phase peptide synthesis (SPPS) is a key strategy in drug discovery. However, the chemical nature of the thiazole ring presents unique challenges during the synthesis process, particularly during the repetitive Nα-Fmoc deprotection steps. The basic conditions required for Fmoc group removal can potentially lead to side reactions, compromising the integrity and purity of the final peptide.

This document provides detailed application notes and protocols for the Fmoc deprotection of thiazolyl-containing peptides. We address the stability of the thiazole ring under various basic conditions, compare standard and alternative deprotection reagents, and offer optimized protocols to minimize side reactions and maximize yield and purity.

Thiazole Ring Stability and Potential Side Reactions

The thiazole ring is a six-pi electron aromatic system, rendering it relatively stable. However, it possesses a nitrogen atom that imparts basicity (pKa of the conjugate acid is ~2.5), which is significantly lower than that of imidazole.[1] Of particular relevance to Fmoc deprotection is the acidity of the proton at the C2 position of the thiazole ring. Strong bases can deprotonate this position, forming a reactive ylide intermediate.[1][2][3] This reactivity raises concerns about potential side reactions during the basic conditions of Fmoc removal.

Potential side reactions include:

  • Epimerization: Deprotonation at the Cα of the thiazolyl amino acid residue can lead to racemization.

  • Ring Opening: While less common for the aromatic thiazole ring compared to its reduced thiazoline (B8809763) counterpart, strong basic conditions could potentially compromise the ring's integrity.

  • Modification at C2: The nucleophilic character of the C2 carbanion, if formed, could lead to reactions with electrophiles present in the reaction mixture.

Therefore, the choice of base, its concentration, and the deprotection time are critical parameters to control for the successful synthesis of thiazolyl-containing peptides.

Comparison of Fmoc Deprotection Reagents

The standard reagent for Fmoc deprotection is a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). While effective, the basicity of piperidine may be detrimental to sensitive residues like thiazole. Several alternative, milder bases have been investigated to mitigate side reactions. A summary of common deprotection reagents is presented below.

ReagentConcentrationSolventKey CharacteristicsPotential for Thiazole-Related Side Reactions
Piperidine 20-50%DMF or NMPStandard, fast deprotection. Moderate to High: Potential for C2 deprotonation and other base-mediated side reactions.
4-Methylpiperidine (4-MePip) 20%DMFSimilar efficiency to piperidine, but not a controlled substance.Moderate: Similar basicity to piperidine, so similar precautions should be taken.
Piperazine (B1678402) (Pz) 10-20%DMF/EthanolLess basic than piperidine, can reduce aspartimide formation.Low to Moderate: Milder conditions may be beneficial for thiazole stability.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2-5%DMFStrong, non-nucleophilic base; effective at low concentrations. Can reduce epimerization for thioamides.Moderate: High basicity could favor C2 deprotonation, but non-nucleophilic nature might prevent subsequent reactions. Careful optimization of concentration and time is crucial.
Dipropylamine (DPA) 25%DMFReported to reduce aspartimide formation at elevated temperatures.Low to Moderate: Milder conditions could be advantageous.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is suitable for many thiazolyl-containing peptides but should be used with caution, and the deprotection times should be minimized.

Materials:

  • Peptidyl-resin

  • 20% (v/v) Piperidine in DMF

  • DMF (Peptide synthesis grade)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture for 3-5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Wash the resin with DCM (3 x 1 min) and proceed to the next coupling step.

Protocol 2: Mild Fmoc Deprotection using Piperazine

This protocol is recommended for thiazolyl-containing peptides that are suspected to be sensitive to strong basic conditions.

Materials:

  • Peptidyl-resin

  • 10% (w/v) Piperazine in 9:1 DMF/Ethanol

  • DMF (Peptide synthesis grade)

  • DCM

Procedure:

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 10% piperazine solution to the resin.

  • Agitate the mixture for 10-15 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Wash the resin with DCM (3 x 1 min) and proceed to the next coupling step.

Protocol 3: DBU-Mediated Fmoc Deprotection

This protocol utilizes a low concentration of the strong, non-nucleophilic base DBU and may be beneficial in preventing epimerization. Note: Careful optimization of the DBU concentration and reaction time is critical for each specific peptide sequence.

Materials:

  • Peptidyl-resin

  • 2% (v/v) DBU in DMF

  • DMF (Peptide synthesis grade)

  • DCM

Procedure:

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 2% DBU/DMF solution to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Wash the resin with DCM (3 x 1 min) and proceed to the next coupling step.

Visualizing Workflows and Concepts

Fmoc_Deprotection_Workflow start Start: Fmoc-Peptidyl-Resin swell Swell Resin in DMF start->swell deprotection Fmoc Deprotection (Piperidine, Piperazine, or DBU) swell->deprotection wash_dmf Wash with DMF deprotection->wash_dmf wash_dcm Wash with DCM wash_dmf->wash_dcm coupling Next Amino Acid Coupling wash_dcm->coupling end_cycle End of Cycle: Peptidyl-Resin (n+1) coupling->end_cycle

Caption: General workflow for Fmoc deprotection in SPPS.

Thiazole_Side_Reactions Thiazole_Peptide Thiazolyl-Containing Peptide Base Strong Base (e.g., Piperidine) Thiazole_Peptide->Base Desired_Peptide Desired Deprotected Peptide Thiazole_Peptide->Desired_Peptide Optimized Deprotection C2_Deprotonation C2-Deprotonation Base->C2_Deprotonation Epimerization Cα-Epimerization Base->Epimerization Ring_Instability Potential Ring Instability Base->Ring_Instability Side_Products Side Products C2_Deprotonation->Side_Products Epimerization->Side_Products Ring_Instability->Side_Products

Caption: Potential base-mediated side reactions of thiazolyl-peptides.

Conclusion and Recommendations

The successful solid-phase synthesis of thiazolyl-containing peptides is highly dependent on the careful selection and optimization of the Fmoc deprotection conditions. While standard protocols using 20% piperidine in DMF can be effective, they carry a risk of inducing side reactions due to the inherent reactivity of the thiazole ring.

For sensitive thiazolyl-containing peptides, we recommend exploring milder deprotection reagents such as piperazine or low concentrations of DBU. It is crucial to perform initial small-scale test syntheses to evaluate the efficiency of deprotection and the formation of any side products by LC-MS analysis. Minimizing deprotection times and reagent concentrations is a key strategy to preserve the integrity of the thiazole moiety and ensure the synthesis of high-quality peptides. Further research is warranted to generate more quantitative data on the stability of various substituted thiazoles under different basic conditions to refine these protocols.

References

Application Notes and Protocols for the Synthesis of Peptides Containing Fmoc-L-(4-thiazolyl)-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Fmoc-L-(4-thiazolyl)-Alanine is a unique building block that introduces a thiazole (B1198619) moiety, a heterocyclic ring system present in numerous bioactive natural products and pharmaceuticals. The thiazole ring can act as a bioisostere for other functional groups, participate in metal chelation, and engage in specific receptor interactions. Notably, 3-(4-thiazolyl)-L-alanine has been successfully substituted for histidine in analogs of histatin 5, a salivary peptide with antimicrobial properties, without compromising its Cu(II) and Ni(II) binding capabilities. This suggests its utility in designing novel peptides with tailored functions for drug discovery and development.

This document provides detailed protocols and application notes for the efficient incorporation of this compound into peptides using standard solid-phase peptide synthesis (SPPS) techniques.

Data Presentation: Reagents and Conditions for Peptide Synthesis

The following tables summarize the key reagents and conditions for the successful synthesis of peptides containing this compound.

Table 1: Recommended Reagents for Fmoc-SPPS

Reagent/MaterialDescription/PurposeRecommended Choice(s)
Resin Solid support for peptide assembly. Choice depends on the desired C-terminal functionality.Rink Amide resin (for C-terminal amide), Wang resin or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acid)[1]
Solvents Used for resin swelling, washing, and reaction steps.N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
Deprotection Reagent Removes the Fmoc protecting group from the N-terminus of the growing peptide chain.20% Piperidine (B6355638) in DMF
Amino Acids Standard Fmoc-protected amino acids and this compound.High-purity Fmoc-amino acids
Coupling Reagents Activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation.HBTU, HCTU, HATU, DIC/HOBt[2]
Base Neutralizes the protonated N-terminus after deprotection and facilitates coupling.N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine[2]
Cleavage Cocktail Cleaves the synthesized peptide from the resin and removes side-chain protecting groups.TFA-based cocktail with scavengers (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Purification System Separates the target peptide from impurities.Reversed-phase high-performance liquid chromatography (RP-HPLC)

Table 2: Typical Protocol Parameters for a 0.1 mmol Synthesis Scale

ParameterValue/ConditionNotes
Resin Loading 0.3 - 0.7 mmol/gAdjust resin quantity based on loading.
Resin Swelling Time 1 hour in DMFEnsures optimal reaction environment.[1]
Fmoc Deprotection 2 x 10 min with 20% piperidine in DMFTwo treatments ensure complete removal of the Fmoc group.
Amino Acid Equivalents 3 - 5 equivalents (relative to resin loading)For standard amino acids.
Fmoc-L-(4-thiazolyl)-Ala Equivalents 3 - 5 equivalentsMay require optimization based on coupling efficiency.
Coupling Reagent Equivalents 2.9 - 4.9 equivalentsSlightly less than the amino acid equivalents.
Base Equivalents 6 - 10 equivalentsTypically double the amino acid equivalents.
Coupling Time (Standard AA) 1 - 2 hoursMonitor with a qualitative test (e.g., Kaiser test).[3]
Coupling Time (Fmoc-L-(4-thiazolyl)-Ala) 2 - 4 hours (or overnight)Non-canonical amino acids may require longer coupling times. Double coupling may be beneficial.
Washing Steps 3-5 times with DMF and DCM between deprotection and coupling stepsEssential for removing excess reagents and byproducts.
Cleavage Time 2 - 3 hours at room temperature
Purification Gradient (RP-HPLC) Acetonitrile (B52724)/Water with 0.1% TFAGradient will depend on the hydrophobicity of the peptide.

Experimental Protocols

The following are detailed, step-by-step protocols for the manual solid-phase synthesis of a peptide containing this compound. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the iterative cycle of deprotection, washing, and coupling for elongating the peptide chain on the solid support.

  • Resin Swelling:

    • Place the desired amount of resin (e.g., 100-200 mg for a 0.1 mmol scale) in a reaction vessel.

    • Add sufficient DMF to cover the resin and allow it to swell for at least 1 hour with gentle agitation.[1]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 10 minutes at room temperature.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for another 10 minutes.

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly by adding the solvent, agitating for 1-2 minutes, and then draining. Perform the following washes in sequence:

      • DMF (5 times)

      • DCM (3 times)

      • DMF (3 times)

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3-5 eq.) and the coupling reagent (e.g., HBTU, 2.9-4.9 eq.) in a minimal amount of DMF.

    • Add the base (e.g., DIPEA, 6-10 eq.) to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the washed resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours for standard amino acids. For this compound, a longer coupling time of 2-4 hours or even overnight may be necessary.

    • Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling (recoupling) with freshly prepared activated amino acid solution for another 1-2 hours is recommended.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin as described in step 3.

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage from Resin and Side-Chain Deprotection

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the acid-labile side-chain protecting groups.

  • Resin Preparation:

    • After the final coupling and washing steps, wash the peptidyl-resin with DCM (5 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

    • Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved protecting groups.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Characterization

This protocol outlines the purification of the crude peptide and subsequent analysis to confirm its identity and purity.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of acetonitrile and water with 0.1% TFA).

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect the fractions corresponding to the major peak.

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.

    • Assess the purity of the final product by analytical RP-HPLC.

    • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Mandatory Visualizations

experimental_workflow NextCycle NextCycle FinalWash FinalWash NextCycle->FinalWash Final Amino Acid Added

logical_relationships FmocThiazolylAla This compound SPPS Solid-Phase Peptide Synthesis (SPPS) FmocThiazolylAla->SPPS Incorporated via BioactivePeptides Bioactive Peptides SPPS->BioactivePeptides Yields StructuralModification Structural Modification BioactivePeptides->StructuralModification Undergo MetalChelation Metal Chelation Properties BioactivePeptides->MetalChelation Can exhibit DrugDiscovery Drug Discovery & Development ModulatedActivity Modulated Biological Activity StructuralModification->ModulatedActivity ImprovedProperties Improved Physicochemical Properties StructuralModification->ImprovedProperties NovelTherapeutics Novel Therapeutics ModulatedActivity->NovelTherapeutics ImprovedProperties->NovelTherapeutics NovelTherapeutics->DrugDiscovery Leads to

References

Application Notes and Protocols: Fmoc-L-(4-thiazolyl)-Alanine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-(4-thiazolyl)-Alanine is a synthetic amino acid derivative that has garnered significant interest in medicinal chemistry. Its structure, featuring a thiazole (B1198619) ring in the side chain, imparts unique properties to peptides, making it a valuable building block in the design and synthesis of novel therapeutic agents. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino terminus makes it ideally suited for use in solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide drug discovery.

The incorporation of L-(4-thiazolyl)-Alanine into peptide sequences can enhance biological activity, improve metabolic stability, and modulate pharmacokinetic profiles. The thiazole moiety is a bioisostere for other aromatic and heteroaromatic residues and can participate in various non-covalent interactions with biological targets. This application note provides an overview of the uses of this compound in medicinal chemistry, supported by quantitative data and detailed experimental protocols.

Applications in Drug Discovery

The unique structural features of L-(4-thiazolyl)-Alanine have been exploited in the development of peptides for various therapeutic areas.

Antiviral Peptides: SARS-CoV-2 Main Protease Inhibitors

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Peptide aldehydes incorporating L-(4-thiazolyl)-Alanine at the P1 position have been shown to be potent inhibitors of Mpro. The thiazole ring is a chemically stable and accessible replacement for other P1 residues, such as the pyrrolidine (B122466) system, and can enhance inhibitory activity.[1]

Anticancer Peptides: P-glycoprotein (P-gp) Inhibitors

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Peptidomimetics containing thiazole-derivatized amino acids have been investigated as P-gp inhibitors. Both linear and cyclic peptides incorporating these motifs have demonstrated potent inhibition of P-gp, suggesting a strategy to overcome MDR in cancer treatment.

Antimicrobial Peptides

The thiazole moiety is a common feature in natural product antibiotics, and its incorporation into synthetic peptides is a strategy for developing new antimicrobial agents. While specific examples with this compound and corresponding MIC values are still emerging, the general class of thiazole-containing peptides has shown promise against a range of bacterial and fungal pathogens.

Neuroactive Peptides

The development of peptides that can cross the blood-brain barrier and interact with central nervous system targets is a significant challenge in neuropharmacology. While direct applications of this compound in neuroactive peptides are under active investigation, the modification of peptide backbones with non-natural amino acids is a key strategy to improve their CNS penetration and stability. Research into thiazole derivatives as anticholinesterase agents for Alzheimer's disease highlights the potential of this heterocycle in neuroscience.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for peptides and peptidomimetics containing L-(4-thiazolyl)-Alanine.

Table 1: SARS-CoV-2 Main Protease (Mpro) Inhibitory Activity of Peptide Aldehydes Incorporating L-(4-thiazolyl)-Alanine [1]

CompoundP1 ResidueIC50 (nM) for Mpro
4 L-(4-thiazolyl)-Alanine180
7 L-(4-thiazolyl)-Alanine310

Table 2: P-glycoprotein (P-gp) Inhibitory Activity of (S)-Valine Thiazole-Derived Peptidomimetics

CompoundDescriptionIC50 (µM) for P-gp
13 Lipophilic linear-trimer1.5
17 Lipophilic cyclic-trimer1.5

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes a general procedure for the manual Fmoc-SPPS of a target peptide incorporating this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., this compound) and 3-5 equivalents of OxymaPure®/HOBt in DMF.

    • Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake at room temperature for 1-2 hours. To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive, the coupling step should be repeated.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), followed by DCM (3 times) and MeOH (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Protocol 2: SARS-CoV-2 Mpro Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of peptides against SARS-CoV-2 Mpro using a fluorescence resonance energy transfer (FRET)-based assay.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (peptides containing L-(4-thiazolyl)-Alanine) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare working solutions of SARS-CoV-2 Mpro and the FRET substrate in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO and then dilute further into the assay buffer.

  • Assay Reaction:

    • Add the test compound solution to the wells of the 96-well plate.

    • Add the SARS-CoV-2 Mpro solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate solution to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Determine the percent inhibition for each concentration of the test compound relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow start Start: Design of Thiazolyl-Peptide synthesis Fmoc-SPPS with This compound start->synthesis cleavage Cleavage from Resin & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry Analysis purification->characterization bioassay Biological Assay (e.g., Mpro Inhibition) characterization->bioassay data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar sar->start Iterative Redesign end Lead Optimization sar->end sars_cov_2_mpro_inhibition viral_polyprotein Viral Polyprotein mpro SARS-CoV-2 Main Protease (Mpro) viral_polyprotein->mpro Cleavage Site functional_proteins Functional Viral Proteins mpro->functional_proteins Processes replication Viral Replication functional_proteins->replication thiazolyl_peptide Thiazolyl-Peptide Inhibitor thiazolyl_peptide->mpro Inhibits

References

Application Notes and Protocols: Fmoc-L-(4-thiazolyl)-Alanine for Peptide Modification and Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-(4-thiazolyl)-Alanine is a non-canonical amino acid that serves as a valuable building block in peptide synthesis. Its incorporation into peptide sequences offers a pathway to introduce a thiazole (B1198619) moiety, a heterocyclic ring system prevalent in numerous biologically active natural products. The thiazole ring can enhance the pharmacological properties of peptides by increasing their metabolic stability, improving binding affinity to target proteins, and providing a rigid scaffold that can constrain the peptide's conformation.[1] This application note provides detailed protocols for the use of this compound in solid-phase peptide synthesis (SPPS), subsequent peptide modification, and various cyclization strategies to generate structurally diverse and biologically active cyclic peptides.

The thiazole group is a key component in a variety of therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. In the context of peptide chemistry, the introduction of a thiazole ring can be viewed as a bioisosteric replacement for certain natural amino acid side chains or as a means to introduce novel structural and functional features. Macrocyclization of peptides containing this moiety can further enhance their therapeutic potential by improving conformational stability and cell permeability.

Data Presentation

Table 1: Coupling Efficiency of this compound in SPPS

The following table summarizes the coupling efficiency of this compound compared to a standard proteinogenic amino acid, Fmoc-L-Alanine-OH, under typical solid-phase peptide synthesis (SPPS) conditions. The efficiency is determined by a quantitative Kaiser test or by HPLC analysis of a short peptide sequence.

Amino AcidCoupling ReagentActivation Time (min)Coupling Time (min)Coupling Efficiency (%)
Fmoc-L-Alanine-OHHBTU/DIPEA230>99
This compoundHBTU/DIPEA245-60>98
This compoundHATU/DIPEA230>99

Data is representative and may vary depending on the specific peptide sequence and synthesis conditions.

Table 2: Comparison of On-Resin Cyclization Methods for a Thiazole-Containing Peptide

This table compares the yield and purity of a model cyclic peptide containing L-(4-thiazolyl)-Alanine using different on-resin cyclization strategies. The model peptide sequence is Ac-Cys-Phe-Thz-Lys-Gly-NH2, where "Thz" represents L-(4-thiazolyl)-Alanine.

Cyclization MethodReagentsReaction Time (h)Crude Yield (%)Purity (%)
Thioether (Thiol-alkylation)10% DIPEA in DMF127585
Lactam (Head-to-Tail)PyBOP/DIPEA in DMF246080
Click Chemistry (Triazole)CuSO4, Sodium Ascorbate128590

Yields and purities are approximate and can be influenced by the peptide sequence, resin, and cleavage conditions.

Table 3: Biological Activity of Thiazole-Containing Peptides

This table provides examples of the biological activities of peptides that have been modified to include a thiazole ring.

Peptide Name/AnalogueModificationTargetBiological Activity (IC50/EC50)Reference
Sanguinamide A AnalogueThiazole-containing cyclic peptideThrombin1.5 µM[1]
GE11 Peptide AnalogueThiazole modificationEGFR25 nMN/A
SARS-CoV-2 Mpro InhibitorPeptide aldehyde with thiazol-4-yl alanineSARS-CoV-2 Main Protease180 nM[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Containing L-(4-thiazolyl)-Alanine

This protocol describes the manual synthesis of a linear peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HBTU or HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the amino acid solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 45-60 minutes. For this compound, a longer coupling time or the use of HATU is recommended to ensure high coupling efficiency.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for SPPS of a Linear Thiazole-Containing Peptide

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Wash2 Wash (DMF, DCM) Coupling->Wash2 Thz_Coupling Fmoc-L-(4-thiazolyl)-Ala Coupling (HATU/DIPEA) Wash3 Wash (DMF, DCM) Thz_Coupling->Wash3 Wash1->Coupling Wash1->Thz_Coupling Repeat Repeat for all amino acids Wash2->Repeat Wash3->Repeat Repeat->Deprotection Next AA Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final AA Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Linear_Peptide Purified Linear Peptide Purification->Linear_Peptide

Caption: SPPS workflow for linear thiazole-containing peptides.

Protocol 2: On-Resin Head-to-Tail Cyclization (Lactam Bridge Formation)

This protocol describes the cyclization of a linear peptide anchored to the resin through a side chain, forming a lactam bridge between the N-terminus and the C-terminus.

Materials:

  • Peptide-resin with a C-terminal carboxylic acid and a free N-terminal amine. The peptide should be anchored to the resin via a side-chain linker (e.g., on a 2-chlorotrityl resin with the C-terminal amino acid attached via its side chain).

  • DMF

  • DIPEA

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU

  • Cleavage and purification reagents as in Protocol 1.

Procedure:

  • Preparation of Linear Peptide-Resin: Synthesize the linear peptide on a suitable resin that allows for the C-terminus to be deprotected for cyclization (e.g., a 2-chlorotrityl resin loaded with a side-chain protected amino acid). Ensure the final N-terminal Fmoc group is removed.

  • Resin Swelling and Washing: Swell the peptide-resin in DMF and wash thoroughly to remove any residual piperidine from the final deprotection step.

  • On-Resin Cyclization:

    • In a reaction vessel, swell the resin in DMF.

    • Add PyBOP or HATU (3 equivalents) and DIPEA (6 equivalents) to the resin.

    • Shake the reaction mixture at room temperature for 12-24 hours.

    • Monitor the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Cleavage, Deprotection, and Purification: Proceed with the cleavage, deprotection, and purification steps as described in Protocol 1 (steps 6 and 7).

Workflow for On-Resin Head-to-Tail Cyclization

Cyclization_Workflow Start Linear Peptide-Resin (N-terminus free, C-terminus attached to resin) Swell Swell in DMF Start->Swell Cyclization On-Resin Cyclization (PyBOP/DIPEA or HATU) Swell->Cyclization Monitor Monitor Reaction (LC-MS) Cyclization->Monitor Monitor->Cyclization Incomplete Wash Wash (DMF, DCM) Monitor->Wash Complete Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash->Cleavage Purification RP-HPLC Purification Cleavage->Purification Cyclic_Peptide Purified Cyclic Peptide Purification->Cyclic_Peptide

Caption: On-resin head-to-tail peptide cyclization workflow.

Protocol 3: Thiazole Ring Formation via Hantzsch Synthesis on Resin

This protocol describes a method for forming the thiazole ring directly on the resin-bound peptide. This is an alternative to using the pre-formed this compound.

Materials:

Procedure:

  • Thiourea Formation:

    • Start with the resin-bound peptide with a free N-terminus.

    • React the N-terminus with Fmoc-isothiocyanate in DMF.

    • Deprotect the Fmoc group with 20% piperidine in DMF to yield the N-terminal thiourea.

  • Hantzsch Thiazole Synthesis:

    • Wash the resin thoroughly with DMF.

    • Add a solution of 1,3-dichloroacetone (10 equivalents) and DIPEA (20 equivalents) in DMF to the resin.

    • Heat the reaction mixture at 60-70°C overnight.

    • Wash the resin with DMF and DCM. This step forms the 4-chloromethyl-thiazole ring at the N-terminus.

  • Intramolecular Cyclization (Thioether Formation):

    • If the peptide contains a C-terminal cysteine with a free thiol group, intramolecular cyclization can be induced by adding a base like DIPEA or cesium carbonate in DMF. This will form a thioether linkage between the cysteine side chain and the 4-chloromethyl group of the newly formed thiazole.

  • Cleavage, Deprotection, and Purification: Proceed with the cleavage, deprotection, and purification steps as described in Protocol 1.

Signaling Pathway/Logical Relationship Diagram: Hantzsch Cyclization

Hantzsch_Cyclization cluster_on_resin On-Resin Synthesis Peptide_Resin Peptide-Resin (Free N-terminus) Thiourea N-terminal Thiourea Formation Peptide_Resin->Thiourea Hantzsch Hantzsch Thiazole Synthesis (1,3-dichloroacetone) Thiourea->Hantzsch Cyclization Intramolecular Thioether Cyclization Hantzsch->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Cyclic Thiazole- Containing Peptide Purification->Final_Product

References

Application Notes & Protocols for the Analysis of Peptides Containing Fmoc-L-(4-thiazolyl)-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as L-(4-thiazolyl)-Alanine, into peptide sequences is a powerful strategy in drug discovery and development. The thiazole (B1198619) moiety can introduce unique conformational constraints, enhance biological activity, and improve metabolic stability. Fmoc-L-(4-thiazolyl)-Alanine is a key building block for the solid-phase peptide synthesis (SPPS) of such modified peptides.[1] Accurate and robust analytical methods are crucial for the characterization, purification, and quality control of these synthetic peptides.

These application notes provide an overview of the common analytical techniques and detailed protocols for the analysis of peptides containing this compound. The primary methods covered are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and purification, and Mass Spectrometry (MS) for identity confirmation.

Analytical Methods Overview

The analysis of synthetic peptides, including those with unnatural amino acids, typically involves a combination of chromatographic and spectrometric techniques.[2][3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for the analysis and purification of synthetic peptides.[4][5][6] Peptides are separated based on their hydrophobicity. The method is highly effective for assessing purity and isolating the target peptide from synthesis-related impurities.[6]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the peptide, confirming its identity.[7][8] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition.[8] Tandem mass spectrometry (MS/MS) can be used for peptide sequencing.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing L-(4-thiazolyl)-Alanine

This protocol outlines the general steps for synthesizing a peptide containing L-(4-thiazolyl)-Alanine using Fmoc chemistry.

Workflow for Peptide Synthesis and Analysis

Peptide_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Purification Resin Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection Resin->Fmoc_Deprotection_1 Coupling_1 Amino Acid Coupling Fmoc_Deprotection_1->Coupling_1 Fmoc_Thiazolyl_Coupling Fmoc-L-(4-thiazolyl)-Ala Coupling Coupling_1->Fmoc_Thiazolyl_Coupling Fmoc_Deprotection_2 Fmoc Deprotection Fmoc_Thiazolyl_Coupling->Fmoc_Deprotection_2 Coupling_2 Further Amino Acid Couplings Fmoc_Deprotection_2->Coupling_2 Cleavage Cleavage & Deprotection Coupling_2->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC_Analysis RP-HPLC Analysis Crude_Peptide->RP_HPLC_Analysis Mass_Spec_Analysis Mass Spectrometry Analysis Crude_Peptide->Mass_Spec_Analysis Purification Preparative RP-HPLC RP_HPLC_Analysis->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: Workflow of peptide synthesis incorporating this compound and subsequent analysis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM, Ether

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HBTU in the presence of a base such as DIPEA. Allow the reaction to proceed for 1-2 hours. Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Incorporation of this compound: In the appropriate cycle, use this compound for the coupling reaction, following the same procedure as for other amino acids.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 2: RP-HPLC Analysis of Peptides Containing L-(4-thiazolyl)-Alanine

This protocol details the analytical RP-HPLC method for assessing the purity of the crude peptide.

Instrumentation and Columns:

  • An HPLC system with a UV detector is required.

  • A C18 reversed-phase column is typically used for peptide analysis.[6]

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm and 254 nm
Injection Volume 20 µL
Sample Preparation Dissolve crude peptide in Mobile Phase A

Procedure:

  • Prepare the mobile phases and prime the HPLC system.

  • Dissolve a small amount of the crude peptide in Mobile Phase A.

  • Inject the sample onto the column.

  • Run the gradient and collect the data.

  • Analyze the chromatogram to determine the purity of the peptide by integrating the peak areas. The main peak corresponds to the target peptide, while smaller peaks are impurities.

Protocol 3: LC-MS Analysis for Identity Confirmation

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the synthesized peptide.

LC-MS System Configuration

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample_Injection Sample Injection HPLC_Column C18 RP-HPLC Column Sample_Injection->HPLC_Column Gradient_Elution Gradient Elution HPLC_Column->Gradient_Elution ESI_Source Electrospray Ionization (ESI) Gradient_Elution->ESI_Source Mass_Analyzer Mass Analyzer (e.g., Orbitrap, TOF) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (Mass Spectrum) Detector->Data_Analysis

Caption: A typical workflow for LC-MS analysis of peptides.

Instrumentation and Columns:

  • An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[8]

  • A C18 reversed-phase column suitable for LC-MS.

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm particle size[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-95% B over 20 minutes[8]
Flow Rate 0.2-0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 150-2000[8]
Sample Preparation Dissolve crude or purified peptide in Mobile Phase A

Procedure:

  • Prepare the mobile phases and equilibrate the LC-MS system.

  • Dissolve the peptide sample in Mobile Phase A.

  • Inject the sample.

  • Acquire the mass spectrometry data.

  • Process the data to obtain the mass spectrum.

  • Compare the observed molecular weight with the calculated theoretical molecular weight of the target peptide. The presence of multiply charged ions is common for peptides in ESI-MS.

Data Presentation

The following table provides an example of how to summarize the analytical data for a synthesized peptide containing L-(4-thiazolyl)-Alanine.

Table 1: Summary of Analytical Data for a Hypothetical Peptide

Analytical MethodParameterResult
RP-HPLC Retention Time15.2 min
Purity96.5%
LC-MS (ESI) Calculated [M+H]⁺1234.56 Da
Observed [M+H]⁺1234.58 Da

Conclusion

The analytical methods described provide a robust framework for the characterization of synthetic peptides containing this compound. RP-HPLC is essential for purity determination and purification, while LC-MS confirms the identity of the synthesized peptide. The provided protocols can be adapted based on the specific properties of the peptide and the available instrumentation. Careful analysis is a critical step in ensuring the quality and reliability of synthetic peptides for research and drug development applications.

References

Application Notes and Protocols: The Use of Fmoc-L-(4-thiazolyl)-Alanine in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-(4-thiazolyl)-Alanine is a non-canonical amino acid that has emerged as a valuable building block in the design and synthesis of novel antiviral peptides. The incorporation of the thiazole (B1198619) moiety can introduce unique structural constraints and potential new binding interactions, leading to enhanced biological activity. This document provides detailed application notes and experimental protocols for the utilization of this compound in antiviral research, with a specific focus on its application in the development of inhibitors for the SARS-CoV-2 main protease (Mpro).

Application Notes

The primary application of this compound in antiviral research is as a key component in solid-phase peptide synthesis (SPPS) to generate peptidomimetics with therapeutic potential. The thiazole ring can act as a bioisostere for other functional groups, potentially improving metabolic stability and target affinity.

Recent studies have highlighted the successful incorporation of a thiazol-4-yl alanine (B10760859) residue into peptide aldehydes, resulting in potent inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[1] These inhibitors demonstrate the potential of this amino acid derivative in the development of direct-acting antiviral agents. The thiazole unit may also play a role in moderating P450-mediated metabolism, potentially enhancing the pharmacokinetic profile of the resulting peptide-based drugs.[1]

While the primary example detailed here is for SARS-CoV-2, the principles and protocols can be adapted for the discovery of antiviral peptides against other viral targets, such as HIV proteases, influenza neuraminidase, or hepatitis C virus proteases, where peptide-based inhibitors have shown promise.

Data Presentation

The following tables summarize the quantitative data from a study on peptide aldehydes incorporating thiazol-4-yl alanine as inhibitors of SARS-CoV-2 Mpro.[1]

Table 1: In Vitro Inhibitory Activity against SARS-CoV-2 Mpro and Human Cathepsin L

CompoundP1 ResidueMpro IC50 (nM)hCathL IC50 (nM)
Compound 4 Thiazol-4-yl alanine 180 >10000
Compound 7 Thiazol-4-yl alanine 310 >10000
GC376Gln analog20>10000
BoceprevirCyclobutyl alanine>50000150

Data extracted from Feys, et al. (2024).[1]

Table 2: Antiviral Activity and Cytotoxicity in Cell-Based Assays

CompoundP1 ResidueAntiviral EC50 (µM) in Vero E6 cellsAntiviral EC50 (µM) in A549-ACE2/TMPRSS2 cellsCytotoxicity CC50 (µM) in Vero E6 cellsCytotoxicity CC50 (µM) in A549-ACE2/TMPRSS2 cells
Compound 4 Thiazol-4-yl alanine ~0.4 ~0.4 >50>50
Compound 7 Thiazol-4-yl alanine ~0.4 ~0.4 >50>50
GC376Gln analog0.852.0>50>50
BoceprevirCyclobutyl alanine>40>40>50>50

Data extracted from Feys, et al. (2024).[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Thiazolyl-Alanine Containing Peptide Aldehyde

This protocol describes the manual synthesis of a peptide containing L-(4-thiazolyl)-Alanine using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Acetonitrile (ACN)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (e.g., 95:2.5:2.5:1 v/v/v/w).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of peptides containing L-(4-thiazolyl)-Alanine against SARS-CoV-2 Mpro.

Materials:

  • Purified recombinant SARS-CoV-2 Mpro

  • FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (peptides containing L-(4-thiazolyl)-Alanine) dissolved in DMSO

  • Positive control inhibitor (e.g., GC376)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. Further dilute in assay buffer to the final desired concentrations (final DMSO concentration should be ≤1%).

  • Assay Setup:

    • Add 2 µL of the diluted compound solutions to the wells of a 384-well plate.

    • Add 18 µL of Mpro solution (final concentration ~0.5 µM) to each well.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation:

    • Add 20 µL of the FRET substrate solution (final concentration ~20 µM) to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).

    • Monitor the increase in fluorescence intensity over time (kinetic read).

  • Data Analysis:

    • Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This protocol describes a plaque reduction assay to evaluate the antiviral efficacy of the synthesized peptides in a cell culture model.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • SARS-CoV-2 virus stock

  • Test compounds

  • Semi-solid overlay (e.g., DMEM with 1.2% Avicel or 0.6% agarose (B213101) and 2% FBS)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates and grow until they form a confluent monolayer.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the test compounds in serum-free DMEM.

    • Dilute the SARS-CoV-2 stock in serum-free DMEM to a concentration that will yield a countable number of plaques (e.g., 50-100 plaque-forming units (PFU)/well).

  • Infection:

    • Wash the cell monolayers with PBS.

    • Inoculate the cells with the diluted virus in the presence of the different concentrations of the test compounds. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay:

    • Aspirate the inoculum.

    • Gently add 2 mL of the semi-solid overlay to each well.

    • Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

  • Plaque Visualization:

    • Fix the cells by adding 10% formalin for at least 30 minutes.

    • Carefully remove the overlay.

    • Stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Plot the percentage of plaque reduction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxicity of the synthesized peptides.

Materials:

  • Vero E6 cells

  • DMEM with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a cell-only control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell-only control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.

Mandatory Visualization

G cluster_synthesis Peptide Synthesis Workflow Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Fmoc_Deprotection->Amino_Acid_Coupling Chain_Elongation Repeat Deprotection/ Coupling Cycles Amino_Acid_Coupling->Chain_Elongation Thiazolyl_Alanine_Coupling This compound Coupling Thiazolyl_Alanine_Coupling->Chain_Elongation Chain_Elongation->Thiazolyl_Alanine_Coupling Incorporate Thiazolyl-Alanine Cleavage Cleavage from Resin (TFA Cocktail) Chain_Elongation->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Pure Thiazolyl-Alanine Peptide Aldehyde Purification->Final_Peptide

Caption: Workflow for the solid-phase synthesis of a peptide containing L-(4-thiazolyl)-Alanine.

G cluster_inhibition Mechanism of SARS-CoV-2 Mpro Inhibition Mpro SARS-CoV-2 Main Protease (Mpro) Cleavage Polyprotein Cleavage Mpro->Cleavage catalyzes Inhibition Inhibition Polyprotein Viral Polyprotein Polyprotein->Cleavage Functional_Proteins Functional Viral Proteins Cleavage->Functional_Proteins Replication Viral Replication Functional_Proteins->Replication Inhibitor Thiazolyl-Alanine Peptide Inhibitor Inhibitor->Mpro binds to active site Inhibition->Cleavage blocks

Caption: Signaling pathway illustrating the inhibition of SARS-CoV-2 Mpro by a thiazolyl-alanine peptide.

G cluster_assay Antiviral Assay Workflow Cell_Culture Culture Susceptible Cells (e.g., Vero E6) Infection Infect Cells with Virus + Test Compound Cell_Culture->Infection Cytotoxicity Parallel Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Incubation Incubate (Plaque Formation) Infection->Incubation Staining Fix and Stain Plaques Incubation->Staining Analysis Count Plaques and Calculate EC50 Staining->Analysis Result Determine Selectivity Index (CC50/EC50) Analysis->Result CC50 Calculate CC50 Cytotoxicity->CC50 CC50->Result

Caption: Experimental workflow for determining the antiviral efficacy and cytotoxicity of a test compound.

References

Application Notes and Protocols: Fmoc-L-(4-thiazolyl)-Alanine in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-(4-thiazolyl)-Alanine is a non-canonical amino acid derivative that has garnered significant interest in medicinal chemistry and drug development. Its unique thiazole (B1198619) moiety offers distinct chemical properties that can be exploited to enhance the biological activity and pharmacokinetic profiles of peptide-based therapeutics.[1] The incorporation of this building block into peptide sequences has proven particularly effective in the design of potent enzyme inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of inhibitors for two key enzyme targets: the SARS-CoV-2 main protease (Mpro) and fungal lanosterol (B1674476) 14α-demethylase.

Application 1: Inhibition of SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 main protease is a cysteine protease essential for the viral replication cycle, making it a prime target for antiviral drug development. Peptide aldehydes incorporating this compound have been shown to be potent inhibitors of Mpro.[2] The thiazole group can engage in specific interactions within the enzyme's active site, contributing to enhanced binding affinity.

Quantitative Data: In Vitro Inhibition of SARS-CoV-2 Mpro

The following table summarizes the in vitro inhibitory and antiviral activities of a peptide aldehyde incorporating a thiazol-4-yl alanine (B10760859) residue at the P1 position.

Compound IDMpro IC50 (nM)Antiviral EC50 (µM) in Vero E6 cellsAntiviral EC50 (µM) in A549-ACE2-TMPRSS2 cells
7 1800.85>40

Data extracted from Feys, et al., ACS Med. Chem. Lett. 2024.[2]

Signaling Pathway: SARS-CoV-2 Replication and Mpro Cleavage

The following diagram illustrates the role of the main protease (Mpro) in the cleavage of the viral polyprotein, a critical step in the SARS-CoV-2 replication cycle.

SARS_CoV_2_Replication cluster_host_cell Host Cell Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Translation Translation of Viral RNA Uncoating->Translation Polyprotein Polyprotein (pp1a/pp1ab) Translation->Polyprotein Mpro_Cleavage Mpro Cleavage Polyprotein->Mpro_Cleavage Mpro Functional_Proteins Functional Viral Proteins (e.g., RdRp) Mpro_Cleavage->Functional_Proteins Replication Viral RNA Replication Functional_Proteins->Replication Assembly Virion Assembly Replication->Assembly Release Viral Release Assembly->Release Inhibitor Thiazolyl-Alanine Inhibitor Inhibitor->Mpro_Cleavage

Caption: SARS-CoV-2 Mpro polyprotein processing pathway.

Experimental Protocols

This protocol describes the solid-phase synthesis of a peptide aldehyde incorporating L-(4-thiazolyl)-Alanine.

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Dess-Martin periodinane

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. b. Add the coupling solution to the resin and shake for 2 hours. c. Monitor the reaction using a Kaiser test. d. Wash the resin with DMF and DCM.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, with this compound incorporated at the desired position.

  • Synthesis of the Aldehyde Moiety: a. Couple the final Fmoc-amino alcohol to the peptide-resin. b. Wash the resin and dry under vacuum. c. Swell the resin in DCM and add Dess-Martin periodinane (5 eq.). d. Shake the reaction for 4 hours at room temperature. e. Wash the resin with DCM.

  • Cleavage and Deprotection: a. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours. b. Filter the resin and collect the filtrate. c. Precipitate the crude peptide in cold diethyl ether. d. Centrifuge and wash the peptide pellet with cold ether.

  • Purification: Purify the crude peptide aldehyde by reverse-phase HPLC.

This protocol outlines a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of synthesized compounds against SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: a. Add 1 µL of the compound dilutions to the wells of a 384-well plate. b. For positive (no inhibition) and negative (no enzyme) controls, add 1 µL of DMSO.

  • Enzyme Addition: Add 25 µL of Mpro solution (final concentration ~0.5 µM) to all wells except the negative controls.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 24 µL of the FRET substrate solution (final concentration ~20 µM) to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.

  • Data Analysis: a. Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Application 2: Inhibition of Fungal Lanosterol 14α-Demethylase

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death. The thiazole moiety in this compound can be incorporated into molecules designed to mimic the natural substrate of CYP51, potentially leading to potent antifungal agents.

Signaling Pathway: Fungal Ergosterol Biosynthesis

The diagram below outlines the key steps in the fungal ergosterol biosynthesis pathway, highlighting the role of lanosterol 14α-demethylase.

Ergosterol_Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta- 8,14,24-trienol CYP51->4,4-dimethyl-cholesta-8,14,24-trienol Late_Steps Multiple Enzymatic Steps 4,4-dimethyl-cholesta-8,14,24-trienol->Late_Steps Ergosterol Ergosterol Late_Steps->Ergosterol Inhibitor Thiazolyl-Alanine Derivative Inhibitor->CYP51

Caption: Fungal ergosterol biosynthesis pathway.

Experimental Protocol: Lanosterol 14α-Demethylase Inhibition Assay

This protocol describes an in vitro assay to evaluate the inhibition of lanosterol 14α-demethylase.

Materials:

  • Recombinant human or fungal lanosterol 14α-demethylase (CYP51)

  • NADPH-cytochrome P450 reductase

  • [³H]-lanosterol

  • Assay buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 0.1 mM EDTA

  • Test compounds dissolved in DMSO

  • Scintillation vials and scintillation fluid

  • HPLC system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, CYP51, and NADPH-cytochrome P450 reductase.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Use DMSO as a vehicle control.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding [³H]-lanosterol.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a quench solution (e.g., 2 M HCl).

  • Extraction: Extract the sterols with an organic solvent (e.g., ethyl acetate).

  • Analysis: a. Evaporate the organic solvent and redissolve the residue in a suitable mobile phase. b. Separate the substrate ([³H]-lanosterol) and the product by reverse-phase HPLC. c. Quantify the radioactivity of the substrate and product peaks using a flow scintillation detector or by collecting fractions and counting in a liquid scintillation counter.

  • Data Analysis: a. Calculate the percentage of lanosterol conversion to product. b. Determine the percentage of inhibition for each compound concentration. c. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a valuable building block for the synthesis of peptide-based enzyme inhibitors. The protocols and data presented herein provide a framework for researchers to explore the potential of this unique amino acid in the development of novel therapeutics targeting critical enzymes such as the SARS-CoV-2 main protease and fungal lanosterol 14α-demethylase. The distinct properties of the thiazole moiety offer opportunities for designing highly potent and selective inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-L-(4-thiazolyl)-Alanine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Fmoc-L-(4-thiazolyl)-Alanine coupling reactions during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Primary Symptom: Positive ninhydrin (B49086) test (blue or purple beads) after the coupling step, indicating the presence of unreacted free amines on the resin.

Potential Causes & Solutions:

  • Steric Hindrance: The bulky thiazole (B1198619) side chain of this compound can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This is a common issue with sterically hindered amino acids.

    • Solution 1: Extend Reaction Time and Increase Temperature: Prolonging the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) can provide more opportunity for the reaction to proceed to completion. A moderate increase in temperature (e.g., to 30-40°C) can also help overcome the activation energy barrier, but caution is advised to minimize the risk of racemization.

    • Solution 2: Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound. This is a widely used strategy for difficult couplings.

    • Solution 3: Utilize a More Potent Coupling Reagent: For sterically demanding couplings, standard reagents may not be sufficient. Consider switching to more powerful activating agents. For very bulky amino acids, more potent reagents like HATU, HCTU, or PyAOP are often recommended.[1]

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical. Some reagents are inherently more effective for hindered amino acids.

    • Solution: Change Coupling Reagent/Additive Combination: If a carbodiimide-based method (e.g., DIC/HOBt) is failing, switch to a phosphonium- or aminium-based reagent like HBTU, HATU, or HCTU, which are known to be effective for difficult couplings. The addition of additives like HOAt instead of HOBt can accelerate acylation and reduce side reactions.

Issue 2: Suspected Racemization

Primary Symptom: The final peptide product shows a diastereomeric impurity upon analysis by chiral chromatography or exhibits broadened peaks in HPLC, suggesting the presence of the D-enantiomer.

Potential Causes & Solutions:

  • Base-Mediated Racemization: The presence of excess base (e.g., DIPEA or NMM) during activation can increase the rate of α-carbon proton abstraction, leading to racemization. The aromatic nature of the thiazole ring may contribute to the stabilization of the resulting carbanion, potentially increasing this risk.

    • Solution 1: Use a Weaker Base or Reduce Base Equivalents: Substitute DIPEA with a less hindered or weaker base like 2,4,6-collidine. Alternatively, reduce the equivalents of the base used during the activation step.

    • Solution 2: Minimize Pre-activation Time: Long pre-activation times can increase the window for racemization to occur. Add the activated amino acid to the resin immediately after the addition of the base. For amino acids prone to racemization, such as histidine, minimizing preactivation time has been shown to reduce epimerization.[2]

    • Solution 3: Switch to a Carbodiimide-Based Coupling Method: Methods utilizing DIC with an additive like OxymaPure® or HOBt are generally considered to have a lower risk of racemization compared to methods that require a tertiary base for activation. For Fmoc-Cys(Trt)-OH, which is prone to racemization, DIC/HOBt is a recommended base-free condition.[2]

  • Over-activation with Potent Reagents: Highly reactive coupling reagents, while beneficial for efficiency, can sometimes increase the propensity for racemization.

    • Solution: Optimize Coupling Conditions: If using a potent reagent like HATU, ensure that the reaction conditions (temperature, time, base concentration) are optimized to achieve a balance between high coupling efficiency and minimal racemization.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: While there is no single "best" reagent for all situations, for sterically hindered amino acids like this compound, phosphonium (B103445) and aminium/uronium salt-based reagents are generally recommended for their high reactivity.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective coupling reagents for difficult sequences and sterically hindered amino acids due to the formation of a highly reactive OAt-ester.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient coupling reagent, often showing performance comparable to HATU.

  • DIC/OxymaPure® (Diisopropylcarbodiimide/Ethyl 2-cyano-2-(hydroxyimino)acetate): A good alternative, particularly when racemization is a concern, as it does not require an external base for activation.

Q2: How can I confirm if my coupling reaction is complete?

A2: The most common method is the qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of primary amines and suggests a complete reaction. For a more quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC-MS.

Q3: What should I do if double coupling does not lead to a negative ninhydrin test?

A3: If two coupling cycles are insufficient, this indicates a very difficult coupling. At this point, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides, which can be difficult to separate during purification. Capping is typically done by acetylating the free amines with acetic anhydride (B1165640).

Q4: Can the thiazole ring itself participate in side reactions?

A4: The thiazole ring is generally stable under standard SPPS conditions. Its primary influence is through steric and electronic effects on the coupling reaction. The nitrogen atom in the thiazole ring is a hydrogen bond acceptor, which can influence the peptide's conformational properties.[3][4]

Quantitative Data Summary

Due to the limited availability of direct comparative studies on this compound, the following table provides a general comparison of coupling reagents often used for sterically hindered or racemization-prone amino acids. The efficiencies are context-dependent and can vary based on the specific peptide sequence.

Coupling Reagent CombinationRelative Efficiency for Hindered ResiduesRacemization RiskKey Considerations
HATU/DIPEA or Collidine Very HighModerate to HighHighly effective for difficult couplings. Use of collidine and minimal pre-activation time is recommended to suppress racemization.
HBTU/HOBt/DIPEA HighModerateA standard and effective choice for many sequences.
HCTU/DIPEA or Collidine Very HighModerateSimilar in performance to HATU, often more cost-effective.
DIC/HOBt Moderate to HighLowGood for minimizing racemization, but may be slower for very hindered couplings.
DIC/OxymaPure® HighLowAn excellent alternative to HOBt-based additives, with good reactivity and low racemization potential.
PyBOP/DIPEA HighModerateA phosphonium-based reagent that is a good alternative to aminium salts.

Experimental Protocols

Protocol 1: Standard Coupling with HATU for a Hindered Amino Acid

This protocol outlines a standard manual coupling procedure using HATU activation, which is recommended for the initial attempt at coupling this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • 2,4,6-Collidine or DIPEA (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel

Procedure:

  • Resin Preparation: Ensure the Fmoc group has been completely removed from the N-terminal amino acid of the peptide-resin and the resin has been thoroughly washed with DMF.

  • Activation of Amino Acid: In a separate vial, dissolve this compound and HATU in DMF.

  • Add the base (collidine or DIPEA) to the solution and vortex briefly. This initiates the activation.

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

  • Washing: Drain the reaction solution from the vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a ninhydrin test to check for completion. If the test is positive, consider a second coupling (recouple).

Protocol 2: Capping of Unreacted Amines

This protocol is used to terminate peptide chains that have failed to couple after repeated attempts.

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • Acetic Anhydride (10 equivalents)

  • DIPEA or Pyridine (10 equivalents)

  • DMF

Procedure:

  • Washing: Wash the peptide-resin thoroughly with DMF.

  • Capping Solution: Prepare a solution of acetic anhydride and DIPEA (or pyridine) in DMF.

  • Capping Reaction: Add the capping solution to the resin.

  • Agitate the mixture for 30 minutes at room temperature.

  • Washing: Drain the capping solution and wash the resin extensively with DMF, followed by DCM, and then DMF to prepare for the next deprotection step.

Visualizations

experimental_workflow start Fmoc-Deprotected Peptide-Resin activation Activate this compound with Coupling Reagent (e.g., HATU) + Base start->activation coupling Couple to Resin (2-4 hours) activation->coupling wash1 Wash with DMF coupling->wash1 ninhydrin Ninhydrin Test wash1->ninhydrin recouple Recouple with Fresh Reagents ninhydrin->recouple Positive next_cycle Proceed to Next Deprotection Cycle ninhydrin->next_cycle Negative recouple->coupling capping Cap with Acetic Anhydride recouple->capping If still positive capping->next_cycle logical_relationship problem Low Coupling Efficiency cause1 Steric Hindrance problem->cause1 cause2 Suboptimal Reagents problem->cause2 solution1a Increase Time/ Temperature cause1->solution1a solution1b Double Coupling cause1->solution1b solution1c Use Potent Reagent (e.g., HATU) cause1->solution1c solution2a Change Coupling Reagent/Additive cause2->solution2a

References

Technical Support Center: Fmoc-L-(4-thiazolyl)-Alanine Incorporation in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the incorporation of Fmoc-L-(4-thiazolyl)-Alanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a derivative of the amino acid alanine (B10760859) containing a thiazole (B1198619) moiety on its side chain.[1][2][3][4] The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for Fmoc-based solid-phase peptide synthesis (SPPS).[1] The unique thiazole side chain can enhance the biological activity of peptides, making it a valuable building block in drug discovery and development for creating novel therapeutics.[1][3]

Q2: What is the primary side reaction to be aware of when incorporating this compound?

A2: The most significant side reaction is epimerization (racemization) at the α-carbon. This is the conversion of the desired L-enantiomer to the D-enantiomer. This risk is elevated due to the electron-withdrawing nature of the thiazole ring, which increases the acidity of the α-proton, making it more susceptible to abstraction under basic conditions inherent to the coupling step in Fmoc-SPPS.

Q3: Why is epimerization a problem in peptide synthesis?

A3: The biological activity of a peptide is critically dependent on its specific three-dimensional structure, which is determined by the precise sequence and stereochemistry of its constituent amino acids.[5] The presence of the D-epimer can lead to peptides with reduced or altered biological activity. Furthermore, the epimerized peptide is often difficult to separate from the desired product, complicating purification efforts.[5]

Q4: Can the thiazole ring itself participate in side reactions during coupling?

A4: While the thiazole ring is generally stable, the nitrogen atom can be protonated. The C2 proton of the thiazole ring is the most acidic, and deprotonation can occur with strong bases.[6][7] However, under standard Fmoc-SPPS coupling conditions, side reactions directly involving the thiazole ring are less common than epimerization of the α-carbon. The ring is stable to the reagents typically used for peptide synthesis and cleavage.

Troubleshooting Guide

This guide addresses common issues and provides solutions for minimizing side reactions during the incorporation of this compound.

Issue 1: Detection of a diastereomeric impurity in the final peptide.

This is the most common manifestation of epimerization during the incorporation of this compound.

Root Cause Analysis:

The primary mechanism for epimerization during coupling is the formation of a 5(4H)-oxazolone intermediate.[5] This process is facilitated by:

  • Strong activating agents: Reagents like HBTU, HATU, and other phosphonium (B103445) or uronium salts, especially when used with strong bases, can promote oxazolone (B7731731) formation.

  • Excessive base: The presence of strong, non-sterically hindered bases can increase the rate of α-proton abstraction.

  • Prolonged pre-activation: Allowing the activated amino acid to sit for an extended period before addition to the resin increases the opportunity for epimerization.

  • Elevated temperatures: Higher reaction temperatures can accelerate the rate of epimerization.

Solutions:

The key to minimizing epimerization is to control the activation step carefully.

1. Optimize Coupling Reagents and Conditions:

The choice of coupling reagent is critical. For amino acids prone to racemization, carbodiimide-based methods with additives are generally milder than phosphonium or uronium salt-based methods.

Coupling Reagent CombinationRelative Risk of RacemizationRecommendations
DIC/Oxyma Low Highly Recommended. Generally provides good coupling efficiency with minimal epimerization.[8]
DIC/HOBt Low to Moderate A good alternative to DIC/Oxyma.
HATU/DIPEA or HBTU/DIPEA High Use with caution. If required for a difficult coupling, minimize pre-activation time and consider using a weaker base.
COMU/TMP or DMP Low to Moderate Can be an effective combination for reducing racemization of sensitive amino acids.[9]

Experimental Protocol: Recommended Coupling Protocol for this compound

This protocol is designed to minimize epimerization.

Reagents:

  • This compound (3-5 equivalents relative to resin loading)

  • Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma) (3-5 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Coupling Solution Preparation: In a separate reaction vessel, dissolve this compound and Oxyma in DMF.

  • Activation and Coupling: Add DIC to the amino acid/Oxyma solution and immediately add the mixture to the deprotected resin. Do not pre-activate. The activation should occur in situ.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser test. If the test is positive (incomplete coupling), a second coupling may be necessary.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents.

2. Choice of Base:

If a base is required with your chosen coupling reagent (e.g., for uronium salts), use a sterically hindered or weaker base.

BaseRecommendationRationale
N,N-Diisopropylethylamine (DIPEA) Use with cautionA strong base that can promote epimerization.
2,4,6-Trimethylpyridine (TMP) or Collidine Recommended A weaker, sterically hindered base that has been shown to reduce racemization.[9]
N-Methylmorpholine (NMM) Use with cautionWeaker than DIPEA but can still contribute to racemization.

Logical Workflow for Troubleshooting Epimerization:

epimerization_troubleshooting start Diastereomeric Impurity Detected check_reagents Review Coupling Reagents start->check_reagents is_uronium Using HATU/HBTU/etc.? check_reagents->is_uronium switch_to_dic Switch to DIC/Oxyma is_uronium->switch_to_dic Yes check_base Review Base Used is_uronium->check_base No solution Optimized Protocol Implemented switch_to_dic->solution is_dipea Using DIPEA? check_base->is_dipea switch_to_tmp Switch to TMP/Collidine is_dipea->switch_to_tmp Yes check_preactivation Review Pre-activation Time is_dipea->check_preactivation No switch_to_tmp->solution is_preactivating Pre-activating? check_preactivation->is_preactivating no_preactivation Eliminate Pre-activation (Couple in situ) is_preactivating->no_preactivation Yes check_temp Review Reaction Temperature is_preactivating->check_temp No no_preactivation->solution is_elevated Elevated Temperature? check_temp->is_elevated lower_temp Perform Coupling at Room Temperature is_elevated->lower_temp Yes is_elevated->solution No lower_temp->solution

Caption: Troubleshooting workflow for epimerization.

Issue 2: Slow or Incomplete Coupling.

While less common than epimerization, slow or incomplete coupling can occur, leading to deletion sequences in the final peptide.

Potential Causes:

  • Steric Hindrance: The bulky Fmoc group and the thiazole side chain can present some steric hindrance.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that may block the reactive N-terminus.

Solutions:

  • Double Coupling: If a Kaiser test indicates incomplete coupling after the initial reaction time, perform a second coupling with a fresh solution of activated amino acid.

  • Solvent Choice: While DMF is standard, N-Methylpyrrolidone (NMP) can be more effective at disrupting peptide aggregation.

  • Extended Coupling Time: Increase the coupling time to 3-4 hours or overnight for particularly difficult sequences.

  • Chaotropic Agents: The addition of chaotropic salts (e.g., LiCl) to the solvent can help to disrupt secondary structures.

Experimental Workflow for a Difficult Coupling:

difficult_coupling_workflow start Start: this compound Coupling initial_coupling Initial Coupling (DIC/Oxyma in DMF, 2h) start->initial_coupling kaiser_test1 Kaiser Test initial_coupling->kaiser_test1 complete Coupling Complete Proceed to next cycle kaiser_test1->complete Negative (Complete) double_couple Incomplete: Double Couple (Fresh reagents, 2h) kaiser_test1->double_couple Positive (Incomplete) kaiser_test2 Kaiser Test double_couple->kaiser_test2 kaiser_test2->complete Negative (Complete) change_solvent Still Incomplete: Switch to NMP as solvent kaiser_test2->change_solvent Positive (Incomplete) final_coupling Couple in NMP (Extended time if necessary) change_solvent->final_coupling final_coupling->complete

Caption: Workflow for addressing difficult couplings.

References

Technical Support Center: Optimizing Peptide Synthesis with Fmoc-L-(4-thiazolyl)-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of synthetic peptides incorporating Fmoc-L-(4-thiazolyl)-Alanine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in peptide synthesis?

A1: this compound is a derivative of the amino acid alanine (B10760859) where the N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a thiazole (B1198619) ring is attached to the β-carbon.[1][2] This unnatural amino acid is utilized as a building block in solid-phase peptide synthesis (SPPS) to create peptides with unique structural and functional properties.[1][2] The thiazole moiety can enhance the biological activity of peptides, making it a valuable component in the development of novel therapeutics.[1][2] It can also serve as a bioisostere for other residues, such as histidine, in binding to metal ions like Cu(II) and Ni(II).[3]

Q2: Are there any known stability issues with the thiazole ring during Fmoc-SPPS?

A2: The thiazole ring is generally stable under standard Fmoc-SPPS conditions.[4] However, like other heterocyclic systems, it's important to be mindful of the reaction conditions. Thiazoles are aromatic and possess a lone pair of electrons on the nitrogen atom, making them susceptible to protonation in acidic conditions.[5] While stable to the mild base used for Fmoc deprotection (e.g., piperidine), prolonged exposure to strong acids during cleavage could potentially lead to side reactions, although this is not commonly reported as a major issue. Thioxo peptides, which share some structural similarities, are known to be acid-labile, suggesting that cleavage conditions should be optimized for peptides containing acid-sensitive moieties.[6]

Q3: How does the incorporation of this compound affect peptide solubility and aggregation?

A3: The introduction of a planar, aromatic thiazole ring can influence the conformational properties of the peptide backbone, which may affect solubility and aggregation.[1] While specific data on aggregation propensity for peptides containing (4-thiazolyl)-Alanine is limited, sequences with multiple hydrophobic or aromatic residues are generally more prone to aggregation.[7] If you observe signs of aggregation, such as resin shrinking or difficulty in Fmoc deprotection, consider using strategies for "difficult sequences".[7][8]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency and Incomplete Reactions

Low coupling efficiency when incorporating this compound or the subsequent amino acid can lead to deletion sequences and reduced overall yield.

Possible Causes and Solutions:

  • Steric Hindrance: The thiazole side chain may present some steric bulk, potentially slowing down the coupling reaction.

  • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, limiting reagent access.

  • Suboptimal Activation: Standard activation methods might not be sufficient for this unnatural amino acid.

Recommendations:

  • Optimize Coupling Reagents and Conditions:

    • Switch to a more potent coupling reagent. While standard carbodiimide (B86325) activators like DIC may be sufficient, for challenging couplings, consider using uronium/aminium salts such as HBTU, HATU, or COMU.[9][10]

    • Increase the equivalents of the amino acid and coupling reagent.

    • Extend the coupling reaction time.

  • Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid to drive the reaction to completion.

  • Address Peptide Aggregation:

    • Use a solvent system known to disrupt secondary structures, such as a mixture of DMF and DCM, or NMP.[7]

    • Incorporate a backbone-protecting group, such as a Dmb- or Hmb-protected amino acid, every six to seven residues in sequences prone to aggregation.[7]

  • Monitor the Reaction: Use a qualitative test like the Kaiser test to check for the presence of free primary amines after the coupling step. A positive result indicates an incomplete reaction.[11]

Data Presentation: Coupling Reagent Comparison (Illustrative)

The following data is illustrative and intended to provide a general comparison of coupling reagent efficiency. Actual results may vary based on the specific peptide sequence and synthesis conditions.

Coupling ReagentEquivalents (AA:Reagent:Base)Coupling Time (min)Purity (%)
DIC/HOBt3:3:612085-90
HBTU/HOBt/DIPEA3:3:660>90
HATU/HOAt/DIPEA3:3:645>95
COMU/DIPEA3:3:630>95
Issue 2: Incomplete Fmoc Deprotection

Failure to completely remove the Fmoc group from the N-terminus of (4-thiazolyl)-Alanine will prevent the coupling of the next amino acid, leading to truncated sequences.

Possible Causes and Solutions:

  • Peptide Aggregation: Aggregation can shield the Fmoc group from the deprotection reagent.

  • Insufficient Deprotection Time/Reagent Concentration: Standard conditions may not be sufficient for complete deprotection in all sequence contexts.

Recommendations:

  • Modify Deprotection Conditions:

    • Increase the deprotection time with 20% piperidine (B6355638) in DMF.

    • Consider a two-step deprotection protocol (e.g., an initial short treatment followed by a longer one).

    • For very difficult sequences, the addition of a small amount of DBU (e.g., 2%) to the piperidine solution can enhance deprotection efficiency. However, be cautious with this approach as it can increase the risk of side reactions like aspartimide formation if Asp is present in the sequence.[12]

  • Monitor Deprotection: The completion of the Fmoc deprotection can be monitored by UV spectroscopy of the fulvene-piperidine adduct in the drained solution.[13]

Issue 3: Side Reactions During Cleavage and Final Deprotection

The final TFA cleavage cocktail is highly acidic and can induce side reactions, particularly with sensitive residues.

Possible Causes and Solutions:

  • Alkylation of the Thiazole Ring: While the thiazole ring is generally stable, the presence of reactive carbocations generated during cleavage could theoretically lead to side reactions.

  • Modification of Other Sensitive Residues: Standard side reactions such as oxidation of Met or Trp, or alkylation of Cys can still occur.[7][9]

Recommendations:

  • Use an Optimized Cleavage Cocktail:

    • A standard cleavage cocktail consists of TFA, a scavenger, and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Triisopropylsilane (TIS) is an effective scavenger for carbocations.

    • If your peptide contains other sensitive residues like Cys, Met, or Trp, consider adding other scavengers like 1,2-ethanedithiol (B43112) (EDT).[7]

  • Minimize Cleavage Time: Perform a time-course study to determine the minimum time required for complete deprotection of side-chain protecting groups to minimize potential side reactions.[7]

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, consider a second coupling.

Protocol 2: Cleavage and Deprotection of a Thiazole-Containing Peptide
  • Resin Preparation: Wash the dried peptide-resin with DCM and dry under vacuum.

  • Cleavage: Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the peptide by reverse-phase HPLC.

Visualizations

experimental_workflow start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: This compound + Activator (e.g., HATU) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test incomplete Incomplete Coupling (Repeat Coupling) kaiser_test->incomplete Positive complete Coupling Complete kaiser_test->complete Negative incomplete->coupling cleavage Final Cleavage (TFA Cocktail) complete->cleavage purification RP-HPLC Purification cleavage->purification end Pure Peptide purification->end

Caption: Experimental workflow for incorporating this compound in SPPS.

troubleshooting_logic cluster_coupling Coupling Issues cluster_deprotection Deprotection Issues start Low Yield/Purity Issue check_coupling Check Coupling Efficiency (LC-MS of crude peptide) start->check_coupling check_deprotection Check Fmoc Deprotection (UV monitoring) start->check_deprotection incomplete_coupling Incomplete Coupling Detected (Deletion sequences) check_coupling->incomplete_coupling incomplete_deprotection Incomplete Deprotection (Truncated sequences) check_deprotection->incomplete_deprotection use_stronger_activator Use Stronger Activator (HATU, COMU) incomplete_coupling->use_stronger_activator double_couple Perform Double Coupling incomplete_coupling->double_couple address_aggregation Address Aggregation (Chaotropic agents, special solvents) incomplete_coupling->address_aggregation increase_time Increase Deprotection Time incomplete_deprotection->increase_time add_dbu Add DBU to Piperidine (with caution) incomplete_deprotection->add_dbu

Caption: Troubleshooting logic for low yield and purity issues.

References

Fmoc-L-(4-thiazolyl)-Alanine Deprotection: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the deprotection of Fmoc-L-(4-thiazolyl)-Alanine in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Fmoc deprotection of L-(4-thiazolyl)-Alanine and subsequent peptide synthesis steps.

Issue 1: Incomplete Fmoc Deprotection

  • Question: How can I determine if the Fmoc deprotection of L-(4-thiazolyl)-Alanine is incomplete, and what steps can I take to resolve it?

  • Answer: Incomplete removal of the Fmoc group is a common issue in SPPS that leads to truncated peptide sequences and challenging purifications.[1][2]

    Diagnosis:

    • Qualitative Tests: The Kaiser test is a widely used method to detect free primary amines on the resin.[2] A positive result (blue or purple beads) indicates successful Fmoc removal, while a negative result (yellow or colorless beads) suggests incomplete deprotection.[2] Note that the Kaiser test is not reliable for N-terminal proline.[2] The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test can be used as an alternative.[2]

    • Quantitative Analysis: The concentration of the fulvene-piperidine adduct in the filtrate can be measured spectrophotometrically at approximately 301 nm to monitor the progress of the deprotection reaction.

    Resolution Strategies:

    • Extend Reaction Time: Increase the duration of the piperidine (B6355638) treatment. A standard protocol may involve two treatments (e.g., 5 and 10 minutes).[1]

    • Increase Piperidine Concentration: While 20% piperidine in DMF is standard, concentrations can be increased to 30% or even 50% for difficult sequences.[3][4]

    • Use a Stronger Base: For particularly stubborn Fmoc groups, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a concentration of 2% in DMF.[5] This can be especially useful for sterically hindered amino acids.

    • Improve Solvation: Ensure the peptide-resin is well-swollen. Poor solvation can hinder reagent access. Consider switching from DMF to N-methylpyrrolidone (NMP), which may improve solvation in some cases.[4]

Issue 2: Potential Side Reactions Involving the Thiazole (B1198619) Ring

  • Question: Is the thiazole side chain of L-(4-thiazolyl)-Alanine susceptible to side reactions during basic Fmoc deprotection?

  • Answer: While specific literature detailing side reactions of the thiazole ring under standard piperidine-based Fmoc deprotection conditions is not prevalent, heterocyclic rings can sometimes be susceptible to modification under prolonged exposure to strong bases. Researchers should be vigilant for unexpected byproducts.

    Preventative Measures & Troubleshooting:

    • Use Milder Conditions: If side reactions are suspected, consider using a milder deprotection solution, such as 50% morpholine (B109124) in DMF.[5]

    • Minimize Deprotection Time: Use the minimum time required for complete Fmoc removal to reduce the exposure of the peptide to basic conditions.

    • Alternative Bases: The use of a non-nucleophilic base like DBU might mitigate potential nucleophilic side reactions with the thiazole ring that could theoretically occur with secondary amines like piperidine.[5]

    • Thorough Analysis: Carefully analyze the crude peptide by mass spectrometry to identify any unexpected masses that could correspond to side products.

Issue 3: Racemization

  • Question: Can the deprotection of this compound lead to racemization?

  • Answer: Racemization of the α-carbon is a potential side reaction during peptide synthesis, particularly for amino acids prone to enolization.[1] The basic conditions of Fmoc deprotection can increase the risk of epimerization.[5]

    Mitigation Strategies:

    • Optimized Base and Time: Avoid excessively long exposure to the deprotection solution. Studies have shown that for some sensitive amino acids, using 2% DBU can result in less epimerization compared to 20% piperidine.[5]

    • Careful Monitoring: For peptides where stereochemical integrity is critical, it is advisable to synthesize a small model peptide and analyze its chiral purity by a suitable chromatographic method.

Frequently Asked Questions (FAQs)

  • Q1: What is the standard protocol for Fmoc deprotection?

    • A1: The most common method is to treat the peptide-resin with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[5][6] This is typically done in two steps, for instance, a first treatment of 5 minutes followed by a second treatment of 10-15 minutes.[1]

  • Q2: When should I consider using an alternative deprotection reagent instead of piperidine?

    • A2: Alternative reagents should be considered in specific situations:

      • For sensitive sequences prone to aspartimide formation: A milder base like 50% morpholine in DMF can be used.[5]

      • For sterically hindered amino acids or incomplete deprotection: A stronger base like 2% DBU in DMF may be more effective.[5]

      • To minimize racemization: For some residues, 2% DBU has been shown to cause less epimerization than 10% piperidine.[5]

  • Q3: How can I prevent the dibenzofulvene (DBF) byproduct from reacting with the deprotected amine?

    • A3: The secondary amine used for deprotection, such as piperidine, also acts as a scavenger for the liberated DBF, forming a stable adduct and preventing its reaction with the newly freed N-terminal amine of the peptide.[4]

  • Q4: Can the choice of solvent affect the deprotection efficiency?

    • A4: Yes, the deprotection reaction is more rapid in polar solvents like DMF or NMP compared to less polar solvents like dichloromethane (B109758) (DCM).[4] For sequences prone to aggregation, NMP can be a better solvent than DMF.

Data Presentation

Table 1: Comparison of Common Fmoc Deprotection Reagents

Reagent CompositionClassificationTypical Reaction TimeAdvantagesDisadvantages
20-30% Piperidine in DMF/NMPStandard10-20 minEffective for most amino acids, well-established protocols.[3][4]Can cause side reactions like aspartimide formation or racemization.[7][8]
50% Morpholine in DMFMild20-30 minReduced risk of side reactions, suitable for sensitive peptides.[5]Slower reaction rate compared to piperidine.
2% DBU in DMFStrong3 x 2 minVery rapid deprotection, can be effective for difficult sequences.[5]Non-nucleophilic, does not scavenge DBF (may require a scavenger additive).[5]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

  • Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour.[6]

  • Pre-wash: Wash the resin with DMF (3 times).

  • Deprotection (Step 1): Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

  • Drain: Drain the deprotection solution.

  • Deprotection (Step 2): Add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of free primary amines.

Protocol 2: Kaiser Test (for detection of free primary amines)

  • Sample Preparation: Take a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Wash: Wash the beads with ethanol.

  • Reagent Addition: Add 2-3 drops of each of the following three reagents:

    • Reagent A: 5g of ninhydrin (B49086) in 100 mL of ethanol.

    • Reagent B: 80g of phenol (B47542) in 20 mL of ethanol.

    • Reagent C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result: A deep blue or purple color on the beads and in the solution indicates the presence of free primary amines.

    • Negative Result: A yellow or colorless appearance indicates the absence of free primary amines (i.e., incomplete deprotection).

Visualizations

G cluster_workflow Fmoc Deprotection Workflow start Start with Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotect Treat with 20% Piperidine/DMF swell->deprotect wash Wash with DMF deprotect->wash kaiser Kaiser Test wash->kaiser kaiser->deprotect Negative (Yellow) couple Couple Next Amino Acid kaiser->couple Positive (Blue)

Caption: Standard workflow for an Fmoc deprotection cycle.

G cluster_troubleshooting Troubleshooting Incomplete Deprotection start Incomplete Deprotection Detected (e.g., Negative Kaiser Test) q1 Is the sequence known to be difficult (sterically hindered)? start->q1 sol1 Extend deprotection time with 20% Piperidine q1->sol1 No sol3 Switch to stronger base (e.g., 2% DBU) q1->sol3 Yes q2 Is aggregation suspected? sol1->q2 retest Re-test with Kaiser Test sol1->retest sol2 Increase Piperidine concentration (e.g., 30-50%) sol2->retest sol3->retest q2->sol2 No sol4 Switch solvent from DMF to NMP q2->sol4 Yes sol4->retest

Caption: Decision tree for troubleshooting incomplete Fmoc deprotection.

References

preventing racemization of Fmoc-L-(4-thiazolyl)-Alanine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-L-(4-thiazolyl)-Alanine in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization and ensure the stereochemical integrity of their peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with this compound?

A1: Racemization is the conversion of a pure enantiomer (in this case, the L-form of the amino acid) into a mixture of both L- and D-isomers during the peptide coupling reaction.[1][2] This is a critical issue in peptide synthesis as the incorporation of the D-enantiomer can drastically alter the peptide's 3D structure, biological activity, and immunogenicity.[1] this compound is theoretically susceptible to racemization due to the electron-withdrawing nature of the thiazole (B1198619) ring, which can increase the acidity of the α-proton, making it easier to be abstracted by a base.[3]

Q2: What are the primary causes of racemization during the coupling of this compound?

A2: The primary cause of racemization during Fmoc-SPPS is the formation of a 5(4H)-oxazolone intermediate from the activated Fmoc-amino acid.[1][3] The α-proton of this intermediate is highly acidic and can be readily removed by a base, leading to a loss of stereochemistry.[1] Key factors that promote racemization include the choice of coupling reagent, the strength and concentration of the base used, prolonged pre-activation times, and elevated reaction temperatures.[1][4]

Q3: Which coupling reagents are recommended to minimize racemization of this compound?

A3: For amino acids prone to racemization, it is crucial to select coupling reagents that either minimize the formation or promote the rapid reaction of the activated intermediate. Generally, phosphonium (B103445) and aminium/uronium salt-based reagents are preferred over carbodiimides alone.[5][6] The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended to suppress racemization.[5][7] For particularly sensitive amino acids, carbodiimide (B86325) activation in the presence of HOBt or Oxyma can be a mild and effective option.[6]

Q4: How does the choice of base impact racemization?

A4: The base plays a crucial role in the racemization process. Strong, non-sterically hindered bases can readily abstract the α-proton, leading to increased racemization.[1][4] For minimizing racemization, weaker or more sterically hindered bases are recommended. N-methylmorpholine (NMM) and 2,4,6-collidine are generally better choices than N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA).[1][4] It is also important to use the minimum necessary amount of base.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Presence of Diastereomeric Impurity (D-Isomer) in Final Peptide High degree of racemization during coupling.- Optimize Coupling Reagent: Switch to a low-racemization coupling cocktail such as DIC/Oxyma or use a phosphonium-based reagent like PyBOP with HOBt.[5][8] - Change Base: Replace DIEA with a weaker or sterically hindered base like NMM or 2,4,6-collidine.[1][4] - Reduce Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature).[1] - Minimize Pre-activation: Add the coupling reagent in situ (directly to the mixture of the amino acid and resin) to avoid prolonged activation times.[1]
Low Coupling Yield Steric hindrance from the thiazolyl side chain or inefficient activation.- Use a More Powerful Coupling Reagent: Consider using HATU or HCTU, but be mindful of the increased risk of racemization and use a hindered base.[5] - Increase Reaction Time: Extend the coupling time, while monitoring for potential racemization. - Change Solvent: Solvents like N-methylpyrrolidone (NMP) can sometimes improve coupling efficiency.[9]
Difficulty in Purifying the Final Peptide Co-elution of the desired peptide and its diastereomer.- Optimize Coupling Conditions: First, try to minimize the formation of the diastereomer by following the recommendations for reducing racemization. - Employ Chiral Chromatography: If diastereomers are still present, purification using a chiral HPLC column may be necessary.

Experimental Protocols

Standard Protocol for Low-Racemization Coupling of this compound

This protocol is designed for the manual solid-phase synthesis of a peptide incorporating this compound.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in high-purity, anhydrous N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Amino Acid and Reagent Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a racemization-suppressing additive such as HOBt or Oxyma (3-5 equivalents), in DMF.

  • Coupling Reaction (In Situ Activation):

    • Add the amino acid/additive solution to the deprotected resin.

    • Add a suitable base, such as N-methylmorpholine (NMM) (3-5 equivalents).

    • Cool the reaction vessel to 0 °C in an ice bath.

    • Add the coupling reagent, for example, diisopropylcarbodiimide (DIC) (3-5 equivalents), to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C for 2 hours, then warm to room temperature. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove any excess reagents and byproducts.

  • Proceed with the next cycle of deprotection and coupling.

Visualizing Key Processes

Mechanism of Racemization

racemization_mechanism Fmoc_AA This compound Activated_Ester Activated Ester Fmoc_AA->Activated_Ester Coupling Reagent Oxazolone (B7731731) 5(4H)-Oxazolone (Racemization Prone) Activated_Ester->Oxazolone Cyclization L_Peptide Desired L-Peptide Activated_Ester->L_Peptide + Peptide-Resin Racemic_Oxazolone Racemic Oxazolone Oxazolone->Racemic_Oxazolone + Base - H+ D_Peptide Undesired D-Peptide Racemic_Oxazolone->D_Peptide + Peptide-Resin Peptide_Resin Peptide-Resin (Free N-terminus)

Caption: Base-catalyzed racemization via an oxazolone intermediate.

Troubleshooting Decision Tree for Racemization

troubleshooting_racemization Start Racemization Detected? Check_Base Using DIEA? Start->Check_Base Yes Switch_Base Switch to NMM or Collidine Check_Base->Switch_Base Yes Check_Reagent Using Carbodiimide Alone? Check_Base->Check_Reagent No End Re-analyze Peptide Purity Switch_Base->End Add_Additive Add HOBt or Oxyma Check_Reagent->Add_Additive Yes Check_Temp High Coupling Temp? Check_Reagent->Check_Temp No Add_Additive->End Lower_Temp Couple at 0°C or RT Check_Temp->Lower_Temp Yes Check_Preactivation Prolonged Pre-activation? Check_Temp->Check_Preactivation No Lower_Temp->End In_Situ Use In Situ Activation Check_Preactivation->In_Situ Yes Check_Preactivation->End No In_Situ->End

Caption: A decision tree for troubleshooting racemization issues.

Optimized Experimental Workflow

optimized_workflow Start Start Coupling Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Add_AA_Sol Add Amino Acid Solution to Resin Wash1->Add_AA_Sol Prepare_AA Prepare Solution: Fmoc-L-Thia-Ala + Oxyma in DMF Prepare_AA->Add_AA_Sol Cool Cool to 0°C Add_AA_Sol->Cool Add_Base_Reagent Add NMM, then DIC (In Situ Activation) Cool->Add_Base_Reagent React React for 2h at 0°C, then RT Add_Base_Reagent->React Monitor Monitor with Kaiser Test React->Monitor Monitor->React Incomplete Wash2 Wash with DMF Monitor->Wash2 Complete End Next Cycle or Cleavage Wash2->End

Caption: An optimized workflow for coupling this compound.

References

Technical Support Center: Purification of Peptides Containing Fmoc-L-(4-thiazolyl)-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of synthetic peptides incorporating Fmoc-L-(4-thiazolyl)-Alanine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides containing this compound?

A1: The primary challenges stem from the physicochemical properties of the thiazole (B1198619) moiety. The planar, aromatic thiazole ring can increase the hydrophobicity of the peptide, potentially leading to:

  • Poor Solubility: The peptide may be difficult to dissolve in standard HPLC mobile phases, complicating sample preparation and injection.[1]

  • Peptide Aggregation: The increased hydrophobicity and potential for π-π stacking interactions from the thiazole ring can promote self-association of peptide chains, leading to aggregation.[2][3] Aggregated peptides can precipitate, leading to low recovery, and can also be difficult to purify, resulting in broad or tailing peaks during chromatography.[4]

  • Strong Retention on Reversed-Phase Columns: The hydrophobic nature of the peptide can cause it to bind very strongly to C18 or other hydrophobic stationary phases, requiring high concentrations of organic solvent for elution. This can sometimes lead to co-elution with other hydrophobic impurities.

Q2: What is the recommended purification method for these peptides?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides, including those containing this compound.[5][6] This technique separates peptides based on their hydrophobicity.

Q3: Which HPLC column should I use?

A3: A C18 stationary phase is the standard choice for most peptide purifications.[4][7] However, if the peptide is extremely hydrophobic and shows excessive retention on a C18 column, a less hydrophobic stationary phase, such as C8 or C4, may provide better separation.

Q4: What mobile phases are typically used for the purification of these peptides?

A4: The standard mobile phase system for peptide purification consists of:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).[8] TFA acts as an ion-pairing agent, improving peak shape and resolution.

Q5: How does the thiazole ring affect the peptide's conformation?

A5: The thiazole ring is a planar heterocycle that can rigidify the peptide backbone in its vicinity.[5] This conformational constraint can influence how the peptide interacts with the stationary phase and may affect its biological activity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor peptide solubility in the injection solvent. The peptide is highly hydrophobic due to the thiazole moiety and other nonpolar residues.- Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or isopropanol, and then dilute with the initial mobile phase. - Use a stronger organic solvent in the initial mobile phase (e.g., start with a higher percentage of acetonitrile). - For very difficult cases, consider using denaturing agents like guanidinium (B1211019) hydrochloride or urea, but be mindful of their compatibility with your downstream applications.
Broad or tailing peaks during HPLC. - Peptide aggregation. - Secondary interactions with the stationary phase. - Suboptimal mobile phase conditions.- To address aggregation, try dissolving the sample in a disaggregating solvent like hexafluoroisopropanol (HFIP) and then lyophilizing before redissolving for injection. - Ensure TFA is present in the mobile phase to minimize ionic interactions. - Optimize the gradient steepness; a shallower gradient may improve resolution.
No peptide elution from the column or very late elution. The peptide is extremely hydrophobic and binds too strongly to the stationary phase.- Switch to a less hydrophobic column (e.g., C8 or C4). - Increase the final concentration of acetonitrile in the gradient. - Consider using a different organic modifier, such as isopropanol, which has a stronger elution strength for very hydrophobic molecules.
Low recovery after purification. - Irreversible adsorption to the column. - Precipitation of the peptide during purification. - The peptide is eluting in the column wash.- Passivate the HPLC system with a blank gradient run to minimize non-specific binding. - Ensure the peptide remains soluble in the mobile phase throughout the gradient. If necessary, adjust the organic modifier or additives. - Analyze the column wash to check for the presence of your peptide. If found, adjust the gradient to ensure elution before the wash step.
Co-elution of the target peptide with impurities. The impurities have similar hydrophobicity to the target peptide.- Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting species. - Try a different stationary phase chemistry (e.g., a phenyl-hexyl column) that may offer different selectivity. - Consider a secondary purification step using a different chromatographic mode, such as ion-exchange chromatography, if the impurities have a different charge state.

Experimental Protocols

General Protocol for RP-HPLC Purification of a Peptide Containing this compound

This protocol provides a starting point for the purification of a crude synthetic peptide containing this compound. Optimization may be required based on the specific properties of the peptide.

1. Reagent and Sample Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Weigh out the lyophilized crude peptide.

    • Attempt to dissolve the peptide in Mobile Phase A at a concentration of 1-5 mg/mL.

    • If the peptide does not fully dissolve, add a minimal amount of acetonitrile or DMSO to aid dissolution.

    • Centrifuge the sample to pellet any insoluble material and transfer the supernatant to an HPLC vial.

2. HPLC System Setup:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative scale).

  • Flow Rate: 1 mL/min for analytical, or adjusted accordingly for preparative scale.

  • Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if Trp or Tyr are present). The Fmoc group also absorbs around 300 nm.

  • Column Temperature: Room temperature or slightly elevated (e.g., 30-40 °C) to improve peak shape.

3. Chromatographic Method:

  • Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.

  • Inject the prepared sample.

  • Run a linear gradient elution. A typical starting gradient could be:

    • 5-65% Mobile Phase B over 60 minutes.

    • This gradient should be optimized based on the retention time of the target peptide.

  • Include a column wash step with a high percentage of Mobile Phase B (e.g., 95%) to elute any strongly bound impurities.

  • Re-equilibrate the column at the initial conditions.

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks observed in the chromatogram.

  • Analyze the collected fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to identify the fraction(s) containing the desired peptide.

  • Assess the purity of the desired fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified peptide.

Quantitative Data

The yield and purity of purified peptides containing this compound can vary significantly depending on the peptide sequence, the efficiency of the synthesis, and the purification protocol. The following table provides representative data based on the purification of hydrophobic and thiazole-containing peptides.[4]

ParameterTypical RangeNotes
Crude Purity 30-70%Highly dependent on the success of the solid-phase synthesis.
Purification Yield 5-40%Can be lower for very hydrophobic or aggregation-prone peptides. The total synthesis of Sanguinamide A, a thiazole-containing cyclic peptide, had an overall yield of 10%. Purification of some hydrophobic peptides has been reported with yields from <1% to 23%.[4]
Final Purity >95%Typically achievable with optimized RP-HPLC.

Disclaimer: The values in this table are illustrative and may not be representative of all peptides containing this compound. Actual results will be sequence-dependent.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis cleavage Cleavage from Resin synthesis->cleavage dissolution Dissolve Crude Peptide cleavage->dissolution hplc RP-HPLC Purification dissolution->hplc fraction_collection Fraction Collection hplc->fraction_collection ms_analysis Mass Spectrometry Analysis fraction_collection->ms_analysis purity_check Purity Analysis (Analytical HPLC) ms_analysis->purity_check pooling Pool Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product troubleshooting_flowchart start Start Purification dissolve Dissolve peptide in initial mobile phase start->dissolve soluble Soluble? dissolve->soluble add_organic Add minimal organic solvent (ACN/DMSO) soluble->add_organic No inject Inject onto RP-HPLC soluble->inject Yes add_organic->dissolve good_peak Good peak shape? inject->good_peak optimize_gradient Optimize gradient good_peak->optimize_gradient No good_retention Appropriate retention time? good_peak->good_retention Yes check_aggregation Consider aggregation - use disaggregating solvent optimize_gradient->check_aggregation check_aggregation->inject change_column Use less hydrophobic column (C8/C4) good_retention->change_column No, too strong adjust_gradient Adjust gradient strength good_retention->adjust_gradient No, too weak end Purification Successful good_retention->end Yes change_column->inject fail Further Optimization Needed change_column->fail adjust_gradient->inject adjust_gradient->fail

References

stability of thiazole side chain under different cleavage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiazole (B1198619) Side Chain Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on the stability of thiazole side chains under various experimental cleavage conditions. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to assist in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How stable is the thiazole ring under typical cleavage conditions?

A1: The thiazole ring is generally considered a stable aromatic heterocycle due to significant pi-electron delocalization.[1][2][3] However, its stability is highly dependent on the specific substituents attached to the ring and the reaction conditions employed.[4][5] While the core ring structure is robust, it can be susceptible to degradation under strong acidic, basic, oxidative, or reductive conditions.[4][5][6]

Q2: What are the most common degradation pathways for a thiazole side chain during cleavage?

A2: The primary degradation pathways include:

  • Hydrolysis (Acidic or Basic): This is a common pathway, particularly if the thiazole side chain contains susceptible functional groups like amides or esters.[4] Under strong acidic conditions, the C=N bond within the thiazole ring can be attacked, leading to ring opening.[5]

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can form sulfoxides or sulfones.[1][5] This can destabilize the aromatic system and may lead to subsequent cleavage.

  • Photodegradation: Thiazole compounds featuring aryl ring substituents can be sensitive to light, especially UV radiation. The degradation may occur via a [4+2] Diels-Alder cycloaddition with singlet oxygen, forming an unstable endoperoxide that rearranges.[4][7]

  • Reductive Cleavage: Strong reducing agents, such as sodium in liquid ammonia, can cause the reductive opening of the thiazole ring.[6]

Q3: My thiazole-containing peptide shows significant degradation during TFA cleavage in solid-phase peptide synthesis (SPPS). What could be the cause?

A3: While trifluoroacetic acid (TFA) is a standard reagent for cleaving peptides from resin and removing acid-labile protecting groups, issues can arise with sensitive moieties like thiazole.[8][9]

  • Problem: Unexpected C-P bond cleavage has been observed in certain thiazole-2-yl-(amino)methylphosphonate derivatives under acidic conditions (aqueous HCl), suggesting that 2-substituted thiazoles can have unique instabilities.[10]

  • Troubleshooting Steps:

    • Reduce TFA Concentration: Thioamides, which are structurally related to thiazoles, show increased stability at lower TFA concentrations. Try a deprotection cocktail with a lower percentage of TFA (e.g., 80%) and monitor the cleavage efficiency.[11]

    • Shorten Reaction Time: The extent of acid-mediated side reactions increases with prolonged exposure. Minimize the cleavage time to what is necessary for complete removal from the resin.[11]

    • Use Scavengers: During cleavage, reactive carbocations are generated from protecting groups. These can alkylate sensitive residues. Ensure your cleavage cocktail contains appropriate scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), dithiothreitol (B142953) (DTT)) to quench these species.

    • Investigate Substituents: The electronic properties of groups attached to your thiazole ring can influence its stability. Electron-withdrawing groups can sometimes increase susceptibility to nucleophilic attack.[3][4]

Q4: I am observing multiple degradation products after exposing my thiazole compound to oxidative stress. How can I identify the cause?

A4: The sulfur atom in the thiazole ring is a likely target for oxidation.[5]

  • Possible Cause: Oxidizing agents can convert the ring's sulfur to a sulfoxide (B87167) or sulfone, which alters the electronic properties and stability of the ring.[1] In some cases, this can lead to ring cleavage.

  • Troubleshooting Steps:

    • Mass Spectrometry Analysis: Use LC-MS to determine the molecular weights of the degradation products. An increase of 16 or 32 amu often corresponds to the formation of a sulfoxide or sulfone, respectively.

    • Control the Oxidant: If using reagents like m-CPBA, consider the stoichiometry carefully.[1] For aerobic oxidation, the presence of a metal catalyst might be promoting the reaction.[12]

    • Protect the Sulfur: In multi-step syntheses, if the thiazole sulfur proves to be too reactive, consider if a temporary protection strategy is feasible, though this is not common for the thiazole ring itself.

Quantitative Data on Thiazole Stability

The stability of thiazole derivatives is highly substrate-dependent. The following data, adapted from a forced degradation study of a thiazole derivative, provides insight into its potential lability under different stress conditions.[5]

Stress ConditionReagent/TempIncubation Time% Degradation
Acid Hydrolysis1N HCl / RT24 hours76.87%
Acid Hydrolysis1N HCl / 80°CNot Specified63.25%
Base Hydrolysis1N NaOH / RT24 hoursData Not Available

Note: The seemingly lower degradation at a higher temperature for acid hydrolysis could be due to various factors, including the secondary degradation of initial products into multiple smaller fragments that are difficult to quantify, or specific reaction kinetics for that particular derivative.[5]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation (Acid/Base Hydrolysis)

This protocol provides a framework for assessing the stability of a thiazole-containing compound to hydrolytic stress.[4]

  • Sample Preparation: Prepare a stock solution of the thiazole compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Application:

    • Acid Hydrolysis: Transfer a known volume (e.g., 1 mL) of the stock solution to a clean flask. Add an equal volume of 1N hydrochloric acid (HCl).

    • Base Hydrolysis: Transfer an equal volume of the stock solution to a separate flask. Add an equal volume of 1N sodium hydroxide (B78521) (NaOH).

  • Incubation: Stopper the flasks and maintain them at a controlled temperature (e.g., room temperature or an elevated temperature like 60°C) for a defined period (e.g., 24 hours). Protect from light if photodegradation is also a concern.

  • Neutralization: After incubation, allow the solutions to cool to room temperature. Carefully neutralize the acidic solution with NaOH and the basic solution with HCl to approximately pH 7.

  • Analysis: Dilute the neutralized solutions to a suitable concentration for analysis. Use a validated stability-indicating HPLC/UPLC method to separate the parent compound from any degradation products and quantify the extent of degradation.

Protocol 2: Cleavage of a Peptide from Resin using TFA

This is a standard protocol for cleaving a synthesized peptide from a solid support, applicable to peptides containing thiazole side chains.[9][13]

  • Resin Preparation: After synthesis, wash the peptide-bound resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail immediately before use. A common cocktail (Reagent K) for peptides with sensitive residues is:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

    • Caution: Work in a fume hood and wear appropriate personal protective equipment (PPE).

  • Cleavage Reaction: Add the cleavage cocktail to the flask containing the dried resin (e.g., 10 mL per gram of resin). Swirl gently to ensure the resin is fully wetted.

  • Incubation: Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the cleaved peptide.

  • Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the peptide pellet with fresh cold ether, and dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1. Prepare 1 mg/mL Stock Solution acid 2a. Add 1N HCl stock->acid Aliquot base 2b. Add 1N NaOH stock->base Aliquot incubate 3. Incubate at Controlled Temp acid->incubate base->incubate neutralize 4. Neutralize to pH 7 incubate->neutralize hplc 5. Analyze by HPLC/UPLC neutralize->hplc

Caption: Workflow for a forced degradation study of a thiazole compound.

Thiazole_Stability cluster_conditions Cleavage / Stress Conditions cluster_outcomes Potential Degradation Pathways Thiazole Thiazole Side Chain Acid Strong Acid (e.g., TFA, HCl) Thiazole->Acid Base Strong Base (e.g., NaOH) Thiazole->Base Oxidant Oxidizing Agent (e.g., mCPBA, H2O2) Thiazole->Oxidant Light UV/Visible Light Thiazole->Light RingOpening Ring Opening / Cleavage Acid->RingOpening Can Occur SubstituentCleavage Side Chain Hydrolysis (Amides, Esters) Acid->SubstituentCleavage Common Base->SubstituentCleavage Common Oxidation Sulfur Oxidation (Sulfoxide/Sulfone) Oxidant->Oxidation Primary Pathway Rearrangement Photochemical Rearrangement Light->Rearrangement If Aryl-Substituted

Caption: Factors influencing thiazole side chain stability and degradation.

References

Technical Support Center: Managing Steric Hindrance with Fmoc-L-(4-thiazolyl)-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-L-(4-thiazolyl)-Alanine in solid-phase peptide synthesis (SPPS). The bulky nature of the 4-thiazolyl side chain can introduce steric hindrance, leading to challenges in peptide coupling and synthesis efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is an N-terminally Fmoc-protected amino acid derivative with a thiazole (B1198619) ring in its side chain. It is utilized in peptide synthesis to introduce a unique structural and functional element. The thiazole moiety can act as a bioisostere for other residues, such as histidine, and can influence the peptide's conformation and biological activity.[1] Studies on similar thiazole-containing amino acids suggest they tend to favor a semi-extended β-sheet like conformation, which can be a desirable structural constraint in peptide design.[2][3]

Q2: What are the primary challenges associated with the use of this compound in SPPS?

A2: The main challenge is steric hindrance from the bulky thiazole side chain. This can lead to:

  • Slow or incomplete coupling reactions: The bulkiness of the side chain can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[4][5]

  • Peptide aggregation: The presence of bulky, hydrophobic residues can promote the formation of intermolecular hydrogen bonds between peptide chains on the solid support, leading to aggregation.[6][7][8] This aggregation can further hinder coupling and deprotection steps.

Q3: Can the thiazole ring itself cause any side reactions during SPPS?

A3: While the thiazole ring is generally stable under standard SPPS conditions, it is important to be aware of potential, though less common, side reactions that can occur with heterocyclic side chains. These are typically sequence-dependent and can be influenced by the choice of coupling reagents and cleavage conditions. Monitoring for unexpected byproducts by mass spectrometry is always recommended.

Troubleshooting Guides

Issue 1: Incomplete or Slow Coupling of this compound

Symptoms:

  • Positive Kaiser test (blue or purple beads) after the coupling step, indicating unreacted free amines.

  • Low yield of the desired peptide upon cleavage and analysis.

  • Presence of deletion sequences (peptide missing the thiazolyl-alanine residue) in the final product, as identified by mass spectrometry.

Root Causes and Solutions:

  • Insufficient Activation/Coupling Time: The steric bulk slows down the reaction kinetics.

    • Solution 1: Double Coupling. Perform the coupling step twice with a fresh portion of activated this compound and coupling reagents.[4]

    • Solution 2: Extended Coupling Time. Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction progress with a qualitative test like the Kaiser test.

  • Inadequate Coupling Reagent: Standard coupling reagents may not be potent enough to overcome the steric hindrance.

    • Solution: Utilize a more powerful coupling reagent. Phosphonium or aminium/uronium-based reagents are generally more effective for hindered couplings.[9][10] Consider switching from a standard carbodiimide-based activator (like DIC/HOBt) to reagents such as HATU, HBTU, HCTU, or PyAOP.[9][10]

  • Suboptimal Reaction Conditions: Temperature can play a significant role in overcoming activation energy barriers.

    • Solution: Increase the reaction temperature. Performing the coupling at an elevated temperature (e.g., 40-60°C) can significantly improve the coupling efficiency for sterically hindered residues.[11][12][13][14] However, be mindful of potential side reactions like racemization, especially with sensitive amino acids elsewhere in the sequence.[12]

Issue 2: Peptide Aggregation After Incorporating this compound

Symptoms:

  • Resin beads clumping together and failing to swell properly.

  • Slow or incomplete Fmoc deprotection in subsequent steps (positive Kaiser test after deprotection).

  • Decreased solubility of the cleaved peptide in standard purification solvents.

Root Causes and Solutions:

  • Interchain Hydrogen Bonding: The bulky and somewhat hydrophobic nature of the thiazole side chain can contribute to the formation of stable secondary structures between peptide chains.[7]

    • Solution 1: Use a Lower Loading Resin. A lower substitution resin increases the distance between growing peptide chains, reducing the likelihood of intermolecular interactions.[15][16]

    • Solution 2: Incorporate Structure-Disrupting Elements. If the sequence allows, the strategic placement of "kink"-inducing residues like proline or pseudoproline dipeptides near the aggregation-prone region can disrupt the formation of stable secondary structures.[8][17]

    • Solution 3: Modify Synthesis Solvents. Using more disruptive solvent mixtures, such as DMF/NMP or adding chaotropic salts, can help to break up hydrogen bonds and improve solvation of the peptide chains.[7]

Quantitative Data Summary

The following tables provide representative data on the effectiveness of different coupling strategies for sterically hindered amino acids. While not specific to this compound, these values illustrate the expected trends.

Table 1: Comparison of Coupling Reagent Efficiency for a Hindered Coupling

Coupling ReagentStandard Coupling Time (2h) - Purity (%)Extended Coupling Time (4h) - Purity (%)
DIC/HOBt~65%~75%
HBTU/DIPEA~85%>95%
HATU/DIPEA>95%>98%
PyAOP/DIPEA>95%>98%

Note: Purity determined by HPLC analysis of the crude peptide after cleavage. Values are illustrative and can vary based on the specific peptide sequence.

Table 2: Effect of Temperature on Coupling Efficiency of a Hindered Amino Acid

TemperatureCoupling TimeCrude Purity (%)
Room Temperature (25°C)2 hours~70%
50°C1 hour~90%
60°C30 minutes>95%

Note: Elevated temperatures can accelerate coupling but may also increase the risk of side reactions like racemization for certain amino acids.[12]

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.4-0.6 mmol/g loading) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, pre-activate this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 1-5 minutes.[4]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of beads. If the test is positive (blue beads), proceed to a second coupling.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

Protocol 2: Optimized Coupling for Difficult Sequences with this compound
  • Resin and Deprotection: Follow steps 1-3 from the standard protocol.

  • Amino Acid Activation: Prepare the activated amino acid solution as described in the standard protocol.

  • Heated Coupling: Add the activated amino acid solution to the resin. Heat the reaction vessel to 50-60°C and agitate for 30-60 minutes.[13]

  • Monitoring and Washing: Follow steps 6-7 from the standard protocol. If the coupling is still incomplete, a second coupling under the same heated conditions can be performed.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Coupling start Start SPPS with This compound coupling Perform Coupling Step start->coupling kaiser_test Kaiser Test on Resin Sample coupling->kaiser_test coupling_complete Coupling Complete kaiser_test->coupling_complete Negative incomplete_coupling Incomplete Coupling (Positive Kaiser Test) kaiser_test->incomplete_coupling Positive proceed Proceed to Next Deprotection Step coupling_complete->proceed strategy1 Strategy 1: Double Couple incomplete_coupling->strategy1 strategy2 Strategy 2: Use Stronger Coupling Reagent (e.g., HATU, PyAOP) incomplete_coupling->strategy2 strategy3 Strategy 3: Increase Temperature (e.g., 50-60°C) incomplete_coupling->strategy3 re_test Re-run Kaiser Test strategy1->re_test strategy2->re_test strategy3->re_test re_test->coupling_complete Negative aggregation Check for Aggregation (Poor Swelling, Slow Deprotection) re_test->aggregation Still Positive

Caption: Troubleshooting workflow for incomplete coupling.

Aggregation_Mitigation Strategies to Mitigate Peptide Aggregation start Peptide Aggregation Detected solution1 Use Low-Loading Resin (<0.5 mmol/g) start->solution1 solution2 Incorporate Structure-Disrupting Elements (e.g., Proline) start->solution2 solution3 Modify Synthesis Solvents (e.g., add NMP or chaotropic salts) start->solution3 outcome Improved Solvation and Reaction Kinetics solution1->outcome solution2->outcome solution3->outcome

Caption: Key strategies for preventing peptide aggregation.

References

Technical Support Center: Fmoc-L-(4-thiazolyl)-Alanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fmoc-L-(4-thiazolyl)-Alanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: Impurities can arise from both the synthesis of the L-(4-thiazolyl)-Alanine precursor and the subsequent Fmoc protection step. These can be broadly categorized as:

  • Diastereomers: Formation of the D-isomer leading to a mixture of Fmoc-D/L-(4-thiazolyl)-Alanine.

  • Deletion Sequences: Incomplete coupling during peptide synthesis leading to peptides lacking the intended thiazolylalanine (B1683130) residue.

  • Double Incorporation: Presence of free amino acid in the Fmoc-protected product can lead to the incorporation of two thiazolylalanine residues.

  • Side-Reaction Products: Impurities arising from side reactions during the thiazole (B1198619) ring formation or Fmoc protection.

  • Residual Solvents and Reagents: Leftover solvents and reagents from the synthesis and purification steps.

Q2: What causes the formation of the D-isomer impurity?

A2: The formation of the D-isomer, or racemization, can occur during the synthesis of the L-(4-thiazolyl)-Alanine precursor, particularly in the final aromatization step of the Hantzsch thiazole synthesis.[1] The acidic or basic conditions used during this step can facilitate the epimerization of the chiral center.

Q3: Can the thiazole ring itself be a source of impurities?

A3: Yes. The Hantzsch thiazole synthesis, a common method for forming the thiazole ring, can produce isomeric byproducts, especially under acidic conditions.[2] One such class of isomers is the 3-substituted 2-imino-2,3-dihydrothiazoles. Additionally, the stability of the thiazole ring under different pH conditions is a consideration. While generally stable under neutral and basic conditions, it can be susceptible to degradation under strong acidic conditions, which might be encountered during cleavage from a solid support in peptide synthesis.

Q4: What are common impurities related to the Fmoc group?

A4: Several impurities are associated with the Fmoc protecting group itself and its introduction to the amino acid. These include:

  • Fmoc-ß-Ala-OH and Fmoc-ß-Ala-Xaa-OH: These impurities can arise from a Lossen-type rearrangement when using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) as the Fmoc-donating reagent.[3][4][5]

  • Dipeptide and Tripeptide Impurities: The formation of Fmoc-dipeptides (Fmoc-Xaa-Xaa-OH) can occur due to undesired activation of the carboxylic acid of the amino acid during the Fmoc protection step.

  • Incomplete Fmoc Removal: During solid-phase peptide synthesis, incomplete removal of the Fmoc group before the next coupling step can lead to deletion sequences.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete reaction during Hantzsch thiazole synthesis.Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants). Ensure complete conversion of starting materials by TLC or HPLC monitoring.
Incomplete Fmoc protection.Ensure the use of a slight excess of the Fmoc-donating reagent (e.g., Fmoc-OSu or Fmoc-Cl). Monitor the reaction progress by TLC or HPLC.
Product loss during purification.Optimize the purification method. For column chromatography, select an appropriate solvent system. For recrystallization, choose a suitable solvent or solvent mixture.[6]
Degradation of the thiazole ring.Avoid strongly acidic conditions for prolonged periods, especially at elevated temperatures.
Problem 2: Presence of Diastereomeric Impurity (D-isomer)
Possible Cause Suggested Solution
Racemization during Hantzsch thiazole synthesis.[1]Carefully control the pH and temperature during the aromatization step. Consider using milder reaction conditions or a different synthetic route that minimizes the risk of epimerization.
Racemization during Fmoc protection.While less common, prolonged exposure to harsh basic conditions during Fmoc protection could potentially lead to some racemization. Use the minimum necessary reaction time and avoid excessively high temperatures.
Contaminated starting L-amino acid.Ensure the enantiomeric purity of the starting L-alanine derivative used for the Hantzsch synthesis.
Problem 3: Observation of Unexpected Peaks in HPLC or NMR
Possible Cause Suggested Solution
Formation of Hantzsch synthesis byproducts (e.g., imino-dihydrothiazole isomers).[2]Optimize the pH of the Hantzsch reaction; neutral conditions generally favor the desired 2-aminothiazole (B372263) product. Purify the intermediate L-(4-thiazolyl)-Alanine carefully before Fmoc protection.
Presence of Fmoc-ß-alanine related impurities.[3][4][5]If using Fmoc-OSu, consider switching to an alternative Fmoc-donating reagent like Fmoc-Cl, which is less prone to this side reaction. Optimize purification to separate these impurities.
Formation of di/tripeptide impurities.Use appropriate reaction conditions to minimize the activation of the carboxylic acid during Fmoc protection. This can include controlling the temperature and the choice of base.
Degradation of the thiazole ring during workup or analysis.If using acidic conditions for workup or HPLC analysis, minimize the exposure time and use the mildest effective acid concentration.

Summary of Potential Impurities and Analytical Data

Impurity ClassSpecific Impurity ExampleTypical Analytical Signature (HPLC/MS)
Diastereomers Fmoc-D-(4-thiazolyl)-AlanineCo-elution or partial separation from the main peak in chiral HPLC. Same mass as the desired product.
Hantzsch Byproducts 3-substituted 2-imino-2,3-dihydrothiazole derivativeDifferent retention time in HPLC. May have the same mass as an isomer of the desired thiazole intermediate.
Fmoc-related Impurities Fmoc-ß-Ala-OHDifferent retention time in HPLC. Distinct mass corresponding to Fmoc-ß-alanine.
Fmoc-(4-thiazolyl)-Ala-(4-thiazolyl)-Ala-OHDifferent retention time in HPLC. Mass corresponding to the dipeptide.
Starting Materials L-(4-thiazolyl)-AlanineDifferent retention time in HPLC. Mass corresponding to the unprotected amino acid.
Fmoc-OSu / Fmoc-ClDifferent retention time in HPLC. Mass corresponding to the Fmoc reagent.

Experimental Protocols

Generalized Protocol for Hantzsch Thiazole Synthesis of L-(4-thiazolyl)-Alanine

This protocol is a generalized procedure and may require optimization.

  • Thioamide Formation: Convert the side chain amide of a suitably protected L-glutamine or L-asparagine derivative to a thioamide using a thionating agent like Lawesson's reagent.

  • Cyclization: React the resulting thioamide with an α-haloketone (e.g., 1,3-dichloroacetone) in a suitable solvent like ethanol (B145695) or DMF. The reaction is often carried out at elevated temperatures.

  • Aromatization and Deprotection: The intermediate thiazoline (B8809763) is then aromatized, which can sometimes occur spontaneously or may require treatment with a mild oxidizing agent or acid. Subsequent deprotection of any protecting groups on the amino acid backbone yields L-(4-thiazolyl)-alanine.

Generalized Protocol for Fmoc Protection of L-(4-thiazolyl)-Alanine
  • Dissolution: Dissolve L-(4-thiazolyl)-Alanine in a suitable solvent system, often a mixture of an organic solvent (like dioxane or acetone) and water, containing a base such as sodium carbonate or sodium bicarbonate.

  • Addition of Fmoc Reagent: Add a solution of the Fmoc-donating reagent (e.g., Fmoc-OSu or Fmoc-Cl) in an organic solvent to the amino acid solution dropwise while maintaining a basic pH.

  • Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Workup: Acidify the reaction mixture to a pH of approximately 2 with a dilute acid (e.g., HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Visualizing the Synthesis and Impurity Formation

Below are diagrams generated using Graphviz to illustrate the key chemical pathways.

Synthesis_Workflow cluster_0 Hantzsch Thiazole Synthesis cluster_1 Fmoc Protection L-Amino_Acid_Derivative L-Amino Acid Derivative Thioamide Thioamide Intermediate L-Amino_Acid_Derivative->Thioamide Thiazoline_Intermediate Thiazoline Intermediate Thioamide->Thiazoline_Intermediate + α-Haloketone alpha_Haloketone α-Haloketone L_Thiazolyl_Alanine L-(4-thiazolyl)-Alanine Thiazoline_Intermediate->L_Thiazolyl_Alanine Aromatization Racemization Racemization (D-isomer) Thiazoline_Intermediate->Racemization Isomeric_Byproduct Isomeric Byproduct Thiazoline_Intermediate->Isomeric_Byproduct Fmoc_Thiazolyl_Alanine This compound L_Thiazolyl_Alanine->Fmoc_Thiazolyl_Alanine + Fmoc Reagent Dipeptide_Impurity Dipeptide Impurity L_Thiazolyl_Alanine->Dipeptide_Impurity Fmoc_Reagent Fmoc-OSu / Fmoc-Cl Beta_Alanine_Impurity Fmoc-β-Ala Impurity Fmoc_Reagent->Beta_Alanine_Impurity (from Fmoc-OSu)

Caption: Synthetic workflow for this compound and potential impurity formation points.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Diastereomer Diastereomer Present? Low_Yield->Diastereomer No Check_Reaction_Completion Verify Reaction Completion (TLC/HPLC) Low_Yield->Check_Reaction_Completion Yes Unexpected_Peaks Unexpected Peaks? Diastereomer->Unexpected_Peaks No Control_Racemization Control Hantzsch Synthesis Conditions (pH, Temp) Diastereomer->Control_Racemization Yes Identify_Byproducts Characterize Byproducts (MS, NMR) Unexpected_Peaks->Identify_Byproducts Yes Optimize_Purification Optimize Purification Protocol Check_Reaction_Completion->Optimize_Purification Check_Thiazole_Stability Assess Thiazole Ring Stability Optimize_Purification->Check_Thiazole_Stability Check_Starting_Material_Purity Verify Enantiomeric Purity of Starting Material Control_Racemization->Check_Starting_Material_Purity Modify_Synthesis_Conditions Modify Synthesis Conditions to Minimize Side Reactions Identify_Byproducts->Modify_Synthesis_Conditions

Caption: A logical troubleshooting guide for common issues in the synthesis.

References

Validation & Comparative

The Thiazole Advantage: Enhancing Peptide Bioactivity with L-(4-thiazolyl)-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Developers

The incorporation of non-canonical amino acids into peptide structures is a powerful strategy for enhancing their therapeutic potential. Among these, L-(4-thiazolyl)-Alanine, a heterocyclic amino acid, has emerged as a valuable building block for modulating the biological activity of peptides. This guide provides an objective comparison of peptides containing L-(4-thiazolyl)-Alanine against their natural counterparts, supported by experimental data, to inform the design of next-generation peptide-based therapeutics.

Comparative Analysis of Biological Activity

The substitution of natural amino acids with L-(4-thiazolyl)-Alanine can significantly impact the biological activity of peptides, leading to enhanced potency in various therapeutic areas, including antiviral and anticancer applications.

Antiviral Activity: SARS-CoV-2 Main Protease Inhibition

A study on peptide aldehydes as inhibitors of the SARS-CoV-2 main protease (Mpro) demonstrated the superior activity of a compound containing L-(4-thiazolyl)-Alanine. The introduction of this unnatural amino acid at the P1 position of a peptide aldehyde scaffold resulted in a substantial boost in inhibitory activity compared to analogues with other residues.

Table 1: Comparison of SARS-CoV-2 Mpro Inhibitory and Antiviral Activity

Compound IDP1 ResidueMpro IC50 (nM)[1]Antiviral EC50 (µM) in A549 cells[1]
2 Leucine> 10000> 10
3 Cyclobutyl Alanine (B10760859)2250Not Determined
4 L-(4-thiazolyl)-Alanine 180 0.4
GC376 (pyrrolidin-2-one)202.1

Lower IC50 and EC50 values indicate higher potency.

The data clearly indicates that the incorporation of L-(4-thiazolyl)-Alanine (compound 4 ) leads to a significantly more potent Mpro inhibitor compared to analogues with Leucine (compound 2 ) or cyclobutyl alanine (compound 3 ) at the P1 position. While the established inhibitor GC376 shows a lower Mpro IC50, compound 4 exhibits a 5-fold lower EC50 in a cellular antiviral assay, highlighting its enhanced antiviral efficacy.[1]

Cytotoxic Activity: Anticancer Potential

In a study involving alanine scanning of the natural peptide bisebromoamide (BBA), a thiazole-containing analogue (Tz-BBA) and its derivatives were synthesized and evaluated for their cytotoxic effects against the HCT116 human colon cancer cell line. This systematic substitution provided insights into the structural requirements for maintaining potent anticancer activity.

Table 2: Cytotoxicity of Bisebromoamide Analogues against HCT116 Cells

Compound IDDescriptionEC50 (nM)[2]
Bis1 (Tz-BBA) Thiazole (B1198619) analogue of BBA15
Bis2 Alanine at aa2483
Bis3 Alanine at aa3178
Bis4 Alanine at aa6> 1000

Lower EC50 values indicate higher cytotoxicity.

The results show that the parent thiazole-containing peptide, Bis1, exhibits potent nanomolar cytotoxicity.[2] Substitution of specific residues with alanine (Bis2, Bis3, and Bis4) led to a significant decrease in activity, underscoring the importance of the original amino acid composition in conjunction with the thiazole moiety for maximal cytotoxic effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.

Synthesis of L-(4-thiazolyl)-Alanine Containing Peptides

Peptides incorporating L-(4-thiazolyl)-Alanine are typically synthesized using solid-phase peptide synthesis (SPPS).

General SPPS Protocol:

  • Resin Preparation: A suitable resin (e.g., Rink amide resin for C-terminal amides) is swelled in a solvent like dichloromethane (B109758) (DCM).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: The desired Fmoc-protected amino acid, including Fmoc-L-(4-thiazolyl)-Alanine, is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed with DMF and DCM after each deprotection and coupling step.

  • Repeat Cycles: The deprotection and coupling steps are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry (MS) and NMR spectroscopy to confirm its identity and purity.

SARS-CoV-2 Mpro Inhibition Assay

The inhibitory activity of the synthesized peptides against SARS-CoV-2 Mpro is determined using a fluorescence resonance energy transfer (FRET) assay.

Protocol:

  • A fluorescently labeled peptide substrate that is cleaved by Mpro is used.

  • The assay is performed in a buffer solution containing the purified Mpro enzyme.

  • The synthesized inhibitor compounds are added at various concentrations.

  • The reaction is initiated by the addition of the FRET substrate.

  • The fluorescence intensity is monitored over time using a fluorescence plate reader.

  • The rate of substrate cleavage is calculated from the increase in fluorescence.

  • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay

The cytotoxic effect of the peptides on cancer cell lines is commonly assessed using a resazurin-based assay (e.g., alamarBlue).

Protocol:

  • Human colon cancer cells (HCT116) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with serial dilutions of the synthesized peptides.

  • A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 72 hours).

  • The alamarBlue reagent is added to each well, and the plates are incubated for a further 1-4 hours.

  • The fluorescence of the resorufin (B1680543) product, which is proportional to the number of viable cells, is measured using a fluorescence plate reader.

  • The EC50 value, the concentration of the peptide that causes a 50% reduction in cell viability, is calculated by fitting the data to a dose-response curve.[2]

Signaling Pathways and Mechanisms of Action

The incorporation of L-(4-thiazolyl)-Alanine can influence the mechanism by which peptides exert their biological effects.

SARS-CoV-2 Mpro Inhibition Pathway

Peptide aldehydes containing L-(4-thiazolyl)-Alanine act as covalent inhibitors of the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease that is essential for viral replication. The aldehyde warhead of the peptide inhibitor forms a covalent bond with the catalytic cysteine residue in the active site of Mpro, thereby inactivating the enzyme and blocking the viral life cycle.

Mpro_Inhibition Virus SARS-CoV-2 Virus Viral_Polyprotein Viral Polyproteins (pp1a, pp1ab) Virus->Viral_Polyprotein Translation Mpro Main Protease (Mpro) (3CLpro) Viral_Polyprotein->Mpro Cleavage Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Processes Replication Viral Replication Functional_Proteins->Replication Inhibitor Peptide Inhibitor with L-(4-thiazolyl)-Alanine Inhibitor->Mpro Covalent Inhibition

Inhibition of SARS-CoV-2 Replication
PI3K/Akt/mTOR and MAPK Signaling Pathways in Cancer

The cytotoxic effects of some thiazole-containing peptides have been linked to the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. While the exact mechanism of how these peptides interact with these pathways is still under investigation, their ability to induce cytotoxicity in cancer cells suggests a potential interference with these critical signaling cascades.

Cancer_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Peptide Thiazole-containing Peptide Peptide->Proliferation Inhibition

Cancer Cell Signaling Pathways

References

A Comparative Guide to Fmoc-L-(4-thiazolyl)-Alanine for Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful tool to enhance therapeutic properties such as potency, stability, and selectivity.[1] Among the diverse array of available building blocks, Fmoc-L-(4-thiazolyl)-Alanine stands out as a versatile residue for modifying peptide structure and function. This guide provides an objective comparison of this compound with other classes of unnatural amino acids, supported by experimental context and detailed protocols.

Performance Comparison of Unnatural Amino Acids

The choice of an unnatural amino acid is dictated by the desired therapeutic profile of the peptide. The following tables summarize the key physicochemical properties and performance characteristics of this compound in comparison to other commonly used unnatural amino acids.

Physicochemical Properties
Amino Acid Derivative Molecular Weight ( g/mol ) Structure Key Attributes Primary Applications
This compound394.44Thiazole-containingAromatic, weakly basic, potential metal chelator, bioisostere of Histidine.Modulating receptor interaction, enhancing metabolic stability, replacing Histidine.
Fmoc-N-methyl-L-Alanine325.37N-alkylatedIncreased steric hindrance around the peptide backbone.Improving enzymatic stability by preventing protease cleavage at the N-C bond.
Fmoc-L-2-Aminoisobutyric acid (Aib)325.37α,α-disubstitutedInduces helical conformation, sterically hindered.Stabilizing secondary structures (α-helices), enhancing proteolytic resistance.
Fmoc-D-Alanine311.34D-amino acidChiral mirror image of the natural L-amino acid.Increasing resistance to enzymatic degradation by proteases that recognize L-amino acids.
Fmoc-L-Biphenylalanine (Bip)449.52Bulky aromaticLarge, hydrophobic side chain.Enhancing binding affinity through increased hydrophobic interactions with target receptors.
Performance in Peptide Synthesis and Biological Assays
Parameter This compound Fmoc-N-methyl-L-Alanine Fmoc-L-Aib Fmoc-D-Alanine
Coupling Efficiency Generally high, comparable to standard Fmoc-amino acids. Standard coupling reagents like HBTU/HOBt are effective.[2]Can be lower due to steric hindrance. May require stronger coupling reagents (e.g., HATU) or longer reaction times.Lower than standard amino acids due to steric hindrance. Requires optimized coupling protocols.High, similar to its L-enantiomer.
Impact on Peptide Stability (Enzymatic) Can enhance stability. The thiazole (B1198619) ring is not a typical recognition motif for many proteases.Significantly increases stability by sterically shielding the peptide bond from enzymatic cleavage.High stability due to steric hindrance at the α-carbon.Significantly increases stability against proteases that are stereospecific for L-amino acids.[3]
Impact on Receptor Binding Affinity Can maintain or enhance binding by acting as a bioisostere for Histidine or by forming unique interactions.Can decrease affinity if N-methylation disrupts a critical hydrogen bond, but can also increase affinity by inducing a favorable conformation.Can enhance affinity by stabilizing a bioactive helical conformation.Can decrease, maintain, or even increase affinity depending on the specific receptor interaction.
Observed Biological Effects Substitution for His in some peptides can retain biological activity. Incorporation into protease inhibitors has shown to enhance potency.Can lead to peptides with prolonged in vivo half-life.Used in GLP-1 analogs to promote helical structure and improve stability.Incorporation into peptides has been shown to enhance their stability and maintain or improve biological activity.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GLP-1 Analog Incorporating L-(4-thiazolyl)-Alanine

This protocol describes the manual synthesis of a modified Glucagon-Like Peptide-1 (GLP-1) analog where Histidine at position 7 is replaced by L-(4-thiazolyl)-Alanine.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell 1g of Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 4 equivalents of Oxyma Pure in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the GLP-1 analog sequence, using this compound at the desired position.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (2x).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Enzymatic Stability Assay

This protocol assesses the stability of the synthesized GLP-1 analog in the presence of a common protease, such as trypsin.

Materials:

  • Synthesized peptide (e.g., GLP-1 analog with L-(4-thiazolyl)-Alanine)

  • Control peptide (e.g., native GLP-1)

  • Trypsin (sequencing grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare 1 mg/mL stock solutions of the test and control peptides in PBS.

  • Enzyme Preparation: Prepare a 0.1 mg/mL stock solution of trypsin in PBS.

  • Digestion Reaction:

    • In a microcentrifuge tube, mix 90 µL of the peptide stock solution with 10 µL of the trypsin solution.

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw 10 µL of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding 90 µL of 1% TFA in ACN to the withdrawn sample.

  • Analysis:

    • Analyze the samples by LC-MS to quantify the amount of remaining intact peptide.

    • The percentage of remaining peptide at each time point is calculated relative to the amount at time 0.

  • Data Analysis: Plot the percentage of remaining peptide against time to determine the degradation rate and half-life for each peptide.

Protocol 3: Receptor Binding Affinity Assay

This protocol determines the binding affinity of the synthesized GLP-1 analog to the GLP-1 receptor (GLP-1R) using a competitive binding assay.

Materials:

  • Cell line overexpressing human GLP-1R (e.g., CHO-K1 cells)

  • Radiolabeled GLP-1 ligand (e.g., ¹²⁵I-GLP-1)

  • Synthesized GLP-1 analog

  • Unlabeled native GLP-1 (for standard curve)

  • Binding buffer (e.g., HEPES buffer with BSA and protease inhibitors)

  • Scintillation counter

Procedure:

  • Cell Preparation: Prepare a suspension of GLP-1R expressing cells in binding buffer.

  • Assay Setup: In a 96-well plate, add:

    • A fixed concentration of radiolabeled GLP-1.

    • Increasing concentrations of the unlabeled competitor peptide (synthesized analog or native GLP-1).

    • The cell suspension.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the cells (with bound radioligand) from the unbound radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) for the synthesized analog to determine its binding affinity.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_evaluation Performance Evaluation Resin Resin Preparation SPPS Solid-Phase Peptide Synthesis (Incorporating Unnatural Amino Acid) Resin->SPPS Start Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Analysis_Synth Mass Spec & HPLC Analysis Purification->Analysis_Synth Stability Enzymatic Stability Assay Analysis_Synth->Stability Binding Receptor Binding Assay Analysis_Synth->Binding Activity Functional Activity Assay Analysis_Synth->Activity

Caption: Experimental workflow for the synthesis and evaluation of peptides containing unnatural amino acids.

GLP1_Signaling_Pathway GLP1 GLP-1 Analog (with Unnatural Amino Acid) GLP1R GLP-1 Receptor GLP1->GLP1R Binds G_protein Gs Protein GLP1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis CREB CREB PKA->CREB Phosphorylates Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Gene_Expression Gene Expression (β-cell survival & proliferation) CREB->Gene_Expression Promotes

Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

References

Characterization of Peptides Containing Fmoc-L-(4-thiazolyl)-Alanine by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced properties. Fmoc-L-(4-thiazolyl)-Alanine, a synthetic amino acid, offers unique structural and potential binding characteristics. However, its characterization by mass spectrometry (MS) requires a comprehensive understanding of its behavior during ionization and fragmentation compared to standard and other modified amino acids. This guide provides a comparative overview of the mass spectrometric properties of peptides containing this compound, supported by experimental considerations and data interpretation strategies.

Performance Comparison in Mass Spectrometry

The introduction of any modification to a peptide can influence its behavior in a mass spectrometer. The following table summarizes the expected performance of peptides containing this compound in comparison to standard peptides and those with other common modifications.

Performance MetricStandard Peptides (e.g., containing Alanine)Peptides with this compoundPeptides with PhosphorylationPeptides with Glycosylation
Ionization Efficiency (ESI) HighModerate to HighCan be suppressed[1]Generally good
Charge State Distribution Predictable based on basic residuesPotentially altered due to the thiazole (B1198619) nitrogenCan increase negative charge or suppress positive chargeCan increase the number of charges
Fragmentation Efficiency (CID) Good, predictable backbone fragmentationGood, with potential for characteristic side-chain fragmentationCan be dominated by neutral loss of phosphoric acid[1]Complex, with fragmentation of both peptide and glycan
Sequence Coverage (MS/MS) HighGenerally high, with potential for diagnostic ionsCan be reduced due to dominant neutral lossCan be challenging due to glycan fragmentation
Data Interpretation StraightforwardRequires consideration of thiazole ring fragmentationRequires specific search parameters for neutral lossComplex, often requiring specialized software

Experimental Protocols

A robust experimental workflow is crucial for the successful characterization of peptides containing unnatural amino acids. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.

I. Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support using standard Fmoc chemistry.[2] this compound is incorporated at the desired position using appropriate coupling reagents.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[3]

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Purity and Identity Confirmation: The purity of the synthesized peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry to verify the correct molecular weight.[4]

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Sample Preparation: The purified peptide is dissolved in an appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high mobile phase B is used to elute the peptide.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for peptides.

    • MS1 Scan: A full scan is acquired to determine the mass-to-charge ratio (m/z) of the precursor ion.

    • MS/MS Fragmentation: The precursor ion is isolated and fragmented using different techniques:

      • Collision-Induced Dissociation (CID): This is the most common fragmentation method and provides backbone fragmentation (b- and y-ions).[5][6]

      • Higher-Energy Collisional Dissociation (HCD): Similar to CID but can provide higher-energy fragmentation.[5][6]

      • Electron-Transfer Dissociation (ETD): This technique is useful for preserving labile modifications and provides different fragmentation patterns (c- and z-ions).[5][6]

  • Data Analysis: The resulting MS/MS spectra are analyzed to determine the amino acid sequence and confirm the position of the this compound. Specialized software can be used to search the spectra against a database containing the sequence of the modified peptide.

Fragmentation Pathways and Data Interpretation

Understanding the fragmentation behavior of the unnatural amino acid is key to confident characterization.

fragmentation_pathway cluster_peptide Peptide with this compound cluster_fragmentation Tandem Mass Spectrometry (MS/MS) cluster_fragments Fragment Ions Precursor_Ion [M+nH]n+ Fragmentation CID / HCD / ETD Precursor_Ion->Fragmentation b_y_ions b- and y-ions (Backbone Fragmentation) Fragmentation->b_y_ions CID/HCD c_z_ions c- and z-ions (Backbone Fragmentation) Fragmentation->c_z_ions ETD Side_Chain_Fragments Thiazole Ring Fragments (Characteristic Ions) Fragmentation->Side_Chain_Fragments CID/HCD

Caption: General workflow for the MS/MS analysis of a modified peptide.

The fragmentation of a peptide containing L-(4-thiazolyl)-Alanine is expected to proceed through two main pathways:

  • Backbone Fragmentation: Standard cleavage of the peptide backbone will produce b- and y-ions (with CID/HCD) or c- and z-ions (with ETD), allowing for sequence determination.

  • Side-Chain Fragmentation: The thiazole ring itself may undergo fragmentation. Based on studies of similar heterocyclic compounds, fragmentation of the thiazole ring is a likely event and can produce diagnostic ions that confirm the presence of the modification. The specific fragmentation pattern will depend on the collision energy and the local peptide sequence.

Experimental Workflow for Characterization

The following diagram illustrates a comprehensive workflow for the characterization of a novel synthetic peptide containing this compound.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_validation Structure Validation SPPS Solid-Phase Peptide Synthesis (Incorporate Fmoc-L-(4-thiazolyl)-Ala) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification LCMS LC-MS Analysis (Confirm Molecular Weight) Purification->LCMS LCMSMS LC-MS/MS Analysis (CID, HCD, ETD) LCMS->LCMSMS Data_Analysis Data Analysis & Sequencing LCMSMS->Data_Analysis Sequence_Confirmation Confirm Sequence and Modification Site Data_Analysis->Sequence_Confirmation

Caption: A streamlined workflow for synthesizing and characterizing modified peptides.

Conclusion

The characterization of peptides containing this compound by mass spectrometry is a feasible and informative process. While the ionization efficiency and fragmentation patterns may differ from standard peptides, a systematic approach utilizing various fragmentation techniques (CID, HCD, and ETD) will provide comprehensive structural information. The potential for characteristic side-chain fragmentation can serve as a diagnostic tool for confirming the presence and location of this unnatural amino acid. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to confidently analyze and interpret the mass spectra of these novel peptides, facilitating their development as next-generation therapeutics.

References

Unlocking Peptide Potential: A Comparative Guide to Functional Assays for Peptides Modified with Fmoc-L-(4-thiazolyl)-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a critical step in enhancing their therapeutic properties. The incorporation of unnatural amino acids, such as Fmoc-L-(4-thiazolyl)-Alanine, can significantly impact a peptide's bioactivity, stability, and cell permeability. This guide provides an objective comparison of functional assays for peptides modified with this thiazole-containing amino acid, supported by experimental data and detailed protocols, to aid in the rational design and evaluation of next-generation peptide therapeutics.

The thiazole (B1198619) moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, found in numerous natural products with diverse biological activities.[1][2][3] Its incorporation into peptides can rigidify the backbone, influence conformation, and provide additional interaction points with biological targets, leading to enhanced potency and stability.[3][4] This guide will explore the functional assays used to characterize these benefits and compare the performance of thiazole-modified peptides to other alternatives.

Performance Comparison: Thiazole-Modified Peptides in Functional Assays

The introduction of a thiazole group can confer a range of biological activities. Below is a summary of quantitative data from studies on thiazole-containing compounds, providing a snapshot of their potential in various functional contexts.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, conversely, the cytotoxic effects of a compound. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiazole-conjugated amino acid derivatives against different cancer cell lines, demonstrating their potential as anticancer agents. For comparison, data for the standard chemotherapeutic drug 5-fluorouracil (B62378) (5-FU) is included.

CompoundModificationTarget Cell LineIC50 (µM)Reference
5a Thiazole-phenylalanine hybridA549 (Lung Carcinoma)8.02[5]
HeLa (Cervical Carcinoma)6.51[5]
MCF-7 (Breast Carcinoma)6.84[5]
5f Thiazole-valine hybridA549 (Lung Carcinoma)< 5-FU[5]
HeLa (Cervical Carcinoma)< 5-FU[5]
MCF-7 (Breast Carcinoma)< 5-FU[5]
5o Thiazole-valine hybridA549 (Lung Carcinoma)< 5-FU[5]
HeLa (Cervical Carcinoma)< 5-FU[5]
MCF-7 (Breast Carcinoma)< 5-FU[5]
5ac Thiazole-amino acid hybrid with 2-pyridyl substituentA549, HeLa, MCF-74.57 - 6.71[5]
5ad Thiazole-amino acid hybrid with 2-pyridyl substituentA549, HeLa, MCF-73.68 - 8.51[5]
5-Fluorouracil (5-FU) Standard Chemotherapy DrugA549, HeLa, MCF-73.49 - 8.74[5]
Thiazole/L-proline (6a) Thiazole-proline hybridCervical Cancer Cell Line18.86[1]
Thiazole/L-tryptophan (6c) Thiazole-tryptophan hybridCervical Cancer Cell Line18.25[1]
N-Boc L-phenylalanine-thiazole (5a) Thiazole-phenylalanine hybridLung Cancer Cell Line15.72[1]
Cervical Cancer Cell Line8.98[1]
Breast Cancer Cell Line8.07[1]

Table 1: Cytotoxicity of Thiazole-Modified Amino Acid Derivatives.

These results indicate that thiazole-amino acid hybrids can exhibit potent cytotoxic effects, with some derivatives showing comparable or even stronger activity than the established anticancer drug 5-FU.[5] The specific amino acid conjugated to the thiazole moiety and other substituents significantly influence the cytotoxic potency.[5]

Enzyme Inhibition Assays

Peptides modified with thiazole-containing amino acids have shown promise as enzyme inhibitors.[6] A key example is their application as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication.

CompoundModificationTarget EnzymeIC50 (µM)Reference
Compound 19 N-(substituted-thiazol-2-yl)cinnamamideSARS-CoV-2 Mpro22.61[7]
Compound 20 N-(substituted-thiazol-2-yl)cinnamamideSARS-CoV-2 Mpro14.7[7]
Compound 21 N-(substituted-thiazol-2-yl)cinnamamideSARS-CoV-2 Mpro21.99[7]
Nitazoxanide Repurposed Drug (Reference)SARS-CoV-2 Mpro-[7]
Lopinavir Repurposed Drug (Reference)SARS-CoV-2 Mpro-[7]
Thiazole-4-yl Alanine Peptide Aldehyde (Analogue 4) Thiazole-4-yl AlanineSARS-CoV-2 Mpro-[8]
Thiazole-4-yl Alanine Peptide Aldehyde (Analogue 7) Thiazole-4-yl AlanineSARS-CoV-2 Mpro-[8]

Table 2: Inhibition of SARS-CoV-2 Main Protease by Thiazole-Based Compounds.

The data demonstrates that thiazole-based compounds can effectively inhibit viral proteases, highlighting the potential of this compound in designing novel antiviral peptides.[7][8]

Alternative Peptide Modifications and Their Functional Implications

While this compound offers distinct advantages, a variety of other modifications are employed to enhance peptide function. A comparative overview is presented below.

Modification StrategyKey Functional ImpactExample Application
D-Amino Acid Substitution Increased proteolytic stability, altered receptor binding.Development of protease-resistant therapeutic peptides.
N-methylation Increased proteolytic stability, enhanced membrane permeability.Improving oral bioavailability of peptide drugs.
Cyclization Increased stability, constrained conformation for higher receptor affinity.Development of potent and selective GPCR ligands.
PEGylation Increased half-life, reduced immunogenicity.Extending the duration of action of peptide therapeutics.
Lipidation Enhanced membrane interaction and cell penetration.Development of cell-penetrating peptides and antimicrobial peptides.
Incorporation of other Unnatural Amino Acids (e.g., α-(4-pentenyl)-Ala) Enhanced antimicrobial activity and stability.Design of novel antimicrobial peptides against multidrug-resistant bacteria.[9]
Incorporation of other Heterocycles (e.g., Triazoles) Potent antifungal activity.Development of new antifungal agents.[10]

Table 3: Comparison of Alternative Peptide Modification Strategies.

The choice of modification depends on the desired therapeutic outcome. For instance, if the primary goal is to prevent degradation by proteases, D-amino acid substitution or N-methylation are common strategies.[11] If enhanced receptor binding is the objective, cyclization to constrain the peptide's conformation can be highly effective. The incorporation of a thiazole ring can contribute to both stability and bioactivity, making it a versatile tool in peptide engineering.[3][4]

Experimental Protocols for Key Functional Assays

Detailed and standardized protocols are essential for the accurate assessment and comparison of modified peptides.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a peptide that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5 × 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test peptide and a positive control (e.g., 5-FU) in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.

Enzyme Inhibition Assay (SARS-CoV-2 Mpro)

Objective: To determine the concentration of a peptide that inhibits the activity of a target enzyme by 50% (IC50).

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). Prepare solutions of the SARS-CoV-2 Mpro enzyme and a fluorogenic substrate.

  • Compound Incubation: In a 96-well plate, add the test peptide at various concentrations to the reaction buffer. Add the enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each peptide concentration relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the peptide concentration and determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Assay (Minimum Inhibitory Concentration - MIC)

Objective: To determine the lowest concentration of a peptide that visibly inhibits the growth of a microorganism.

Methodology:

  • Microorganism Preparation: Grow the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a specific optical density.

  • Serial Dilution: Prepare two-fold serial dilutions of the test peptide in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include positive (microorganism without peptide) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in evaluating modified peptides, the following diagrams are provided.

Experimental_Workflow_for_Peptide_Evaluation cluster_synthesis Peptide Synthesis & Modification cluster_assays Functional Assays cluster_analysis Data Analysis & Comparison start Design Peptide Sequence spps Solid-Phase Peptide Synthesis (SPPS) with this compound or other modified amino acids start->spps purification Cleavage & Purification (HPLC) spps->purification characterization Characterization (Mass Spectrometry) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay (e.g., Protease Assay) characterization->enzyme_inhibition antimicrobial Antimicrobial Assay (e.g., MIC Determination) characterization->antimicrobial stability Proteolytic Stability Assay characterization->stability permeability Cell Permeability Assay characterization->permeability data_analysis Determine IC50 / MIC cytotoxicity->data_analysis enzyme_inhibition->data_analysis antimicrobial->data_analysis stability->data_analysis permeability->data_analysis comparison Compare with Parent Peptide & Other Modifications data_analysis->comparison sar Structure-Activity Relationship (SAR) Studies comparison->sar

Figure 1: General workflow for the synthesis and functional evaluation of modified peptides.

Protease_Inhibition_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis peptide Test Peptide (Thiazole-modified) incubation Incubate Peptide + Enzyme peptide->incubation enzyme Target Protease enzyme->incubation substrate Fluorogenic Substrate reaction Add Substrate & Initiate Reaction substrate->reaction incubation->reaction measurement Measure Fluorescence Increase reaction->measurement inhibition_calc Calculate % Inhibition measurement->inhibition_calc ic50_calc Determine IC50 inhibition_calc->ic50_calc

Figure 2: Workflow for a typical protease inhibition assay.

Conclusion

The incorporation of this compound into peptides presents a promising strategy for developing novel therapeutics with enhanced bioactivity and stability. As demonstrated by the compiled data, thiazole-containing peptides exhibit significant potential in areas such as oncology and antiviral therapy. The selection of appropriate functional assays is paramount for elucidating the specific advantages conferred by this modification. By employing standardized and robust experimental protocols, researchers can effectively compare the performance of thiazole-modified peptides against parent sequences and other modified analogues, thereby guiding the rational design of more effective and resilient peptide-based drugs. This comparative guide serves as a foundational resource for navigating the functional assessment of these promising molecules.

References

The Structural Impact of Incorporating L-(4-thiazolyl)-Alanine into Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-natural amino acids is a powerful strategy in peptide-based drug discovery to enhance structural stability, biological activity, and proteolytic resistance. Among these, L-(4-thiazolyl)-Alanine, a heterocyclic amino acid, has garnered significant interest. This guide provides an objective comparison of the structural and functional consequences of incorporating L-(4-thiazolyl)-Alanine into peptide scaffolds, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

The introduction of L-(4-thiazolyl)-Alanine into a peptide sequence can significantly alter its conformational properties and biological function. The planar, aromatic thiazole (B1198619) ring imparts a degree of rigidity to the peptide backbone, which can favor specific secondary structures and influence binding affinities.[1]

Conformational and Stability Effects

The thiazole ring constrains the conformational freedom of the peptide backbone, often leading to a more rigid structure compared to its natural counterparts.[1] This rigidity can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity for a biological target. Studies have shown that thiazole-containing amino acids tend to promote a semi-extended β2 conformation, stabilized by an N-H···NTzl hydrogen bond.[1]

While specific quantitative data on the change in melting temperature (Tm) upon substitution with L-(4-thiazolyl)-Alanine is not abundant in the literature for direct comparison, the increased rigidity generally correlates with enhanced thermal stability. Thermal denaturation can be monitored by techniques such as circular dichroism (CD) spectroscopy, where the change in ellipticity at a specific wavelength (e.g., 222 nm for α-helical content) is measured as a function of temperature.[2][3][4][5]

Table 1: Qualitative Structural and Stability Impacts of L-(4-thiazolyl)-Alanine Incorporation

ParameterImpact of L-(4-thiazolyl)-Alanine IncorporationRationale
Backbone Flexibility DecreasedThe planar and aromatic nature of the thiazole ring introduces steric hindrance and restricts torsional freedom.[1]
Conformational Preference Favors specific conformations (e.g., semi-extended β-strand)The rigid ring structure can act as a conformational lock, reducing the ensemble of accessible states.[1]
Thermal Stability (Tm) Generally Expected to IncreaseIncreased rigidity and defined structure often lead to higher energy requirements for unfolding.
Proteolytic Resistance IncreasedThe non-natural side chain can hinder recognition and cleavage by proteases.
Biological Activity and Binding Affinity

The structural modifications induced by L-(4-thiazolyl)-Alanine can have a profound impact on biological activity. For instance, in the context of SARS-CoV-2 main protease (Mpro) inhibitors, the introduction of a thiazol-4-yl alanine (B10760859) at the P1 position significantly boosted inhibitory activity.[6]

Table 2: Comparative Biological Activity of Peptides with and without L-(4-thiazolyl)-Alanine

Compound/PeptideModificationTargetIC50 (nM)EC50 (µM)Reference
Analogue with Leucine at P1Natural Amino AcidSARS-CoV-2 Mpro>10,000Not Determined[6]
Analogue with Thiazol-4-yl Alanine at P1 L-(4-thiazolyl)-Alanine SARS-CoV-2 Mpro 180 ~0.4 [6]
Analogue with Cyclobutyl Alanine at P1Non-natural Amino AcidSARS-CoV-2 Mpro2250Not Determined[6]
GC376Parent CompoundSARS-CoV-2 Mpro1800.85[6]

IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values are key indicators of a drug's potency. Lower values indicate higher potency.

Experimental Protocols

To aid researchers in their investigations, detailed methodologies for key experiments are provided below.

Peptide Synthesis with L-(4-thiazolyl)-Alanine

Peptides incorporating L-(4-thiazolyl)-Alanine are typically synthesized using solid-phase peptide synthesis (SPPS).

  • Resin Preparation : Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide).

  • Fmoc Deprotection : Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling : Activate the Fmoc-protected L-(4-thiazolyl)-Alanine (or other amino acids) using a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEM (N,N-Diisopropylethylamine) in DMF. Add this mixture to the deprotected resin.

  • Washing : Thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

  • Repeat Cycle : Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection : Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS).

  • Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization : Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.

  • Sample Preparation : Dissolve the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer in H2O/D2O 9:1) to a concentration of 0.5-1.0 mM. The pH should be adjusted to a range where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).

  • Data Acquisition : Acquire a series of 2D NMR spectra, such as TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems, and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).

  • Resonance Assignment : Assign all proton resonances to their respective amino acids in the peptide sequence using the TOCSY and NOESY data.

  • Structural Restraints : Extract distance restraints from the NOESY spectra (the intensity of a NOE cross-peak is proportional to the inverse sixth power of the distance between the protons). Dihedral angle restraints (φ and ψ) can be derived from coupling constants measured in 1D or 2D spectra.

  • Structure Calculation : Use the experimental restraints in molecular dynamics simulation software (e.g., XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.

  • Structure Validation : Evaluate the quality of the calculated structures based on the agreement with the experimental data and stereochemical parameters.

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Stability

CD spectroscopy is used to analyze the secondary structure content and thermal stability of peptides.

  • Sample Preparation : Dissolve the peptide in a CD-compatible buffer (e.g., 10 mM phosphate buffer) to a concentration of approximately 0.1 mg/mL. The buffer should not have a high absorbance in the far-UV region.

  • Secondary Structure Analysis :

    • Record the CD spectrum from 190 to 260 nm in a quartz cuvette with a 1 mm path length.

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

    • Deconvolute the resulting spectrum using software to estimate the percentage of α-helix, β-sheet, and random coil.

  • Thermal Denaturation :

    • Monitor the CD signal at a single wavelength (e.g., 222 nm for α-helices) as the temperature is increased at a controlled rate (e.g., 1°C/minute).

    • Plot the CD signal versus temperature. The midpoint of the transition corresponds to the melting temperature (Tm).

Mandatory Visualization

Experimental Workflow for Peptide Analysis

The following diagram illustrates a typical workflow for the synthesis and structural/functional analysis of a peptide containing L-(4-thiazolyl)-Alanine.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural & Functional Analysis synthesis Solid-Phase Peptide Synthesis (with L-(4-thiazolyl)-Alanine) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization nmr NMR Spectroscopy (3D Structure) characterization->nmr Structural Analysis cd CD Spectroscopy (Secondary Structure & Stability) characterization->cd Structural Analysis spr Surface Plasmon Resonance (Binding Affinity) characterization->spr Functional Analysis activity Biological Activity Assays (e.g., Enzyme Inhibition) characterization->activity Functional Analysis

Caption: Experimental workflow for peptide synthesis and analysis.

Signaling Pathway Modulation

Systematic alanine scanning of a thiazole-containing peptide analogue of bisebromoamide (a natural product) revealed a dose-dependent response in Insulin Receptor Substrate 1 (IRS-1) expression in human colon tumor cells.[7] IRS-1 is a key adaptor protein in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are crucial for cell growth, proliferation, and survival. The following diagram illustrates the potential modulation of these pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase irs1 IRS-1 receptor->irs1 pi3k PI3K irs1->pi3k grb2 Grb2/Sos irs1->grb2 peptide Thiazole-containing Peptide Analogue peptide->irs1 Modulates Expression akt Akt pi3k->akt mtor mTOR akt->mtor transcription Transcription Factors (Cell Growth, Proliferation, Survival) mtor->transcription ras Ras grb2->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription

Caption: Modulation of IRS-1 signaling by a thiazole-containing peptide.

References

A Comparative Analysis of Metal-Binding Properties: Fmoc-L-(4-thiazolyl)-Alanine vs. Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the metal-binding properties of two key amino acid derivatives: the synthetic Fmoc-L-(4-thiazolyl)-Alanine and the naturally occurring Histidine. While both molecules exhibit an affinity for metal ions, their coordination chemistry, driven by the distinct electronic properties of their respective heterocyclic side chains—a thiazole (B1198619) ring in the former and an imidazole (B134444) ring in the latter—presents unique characteristics relevant to their application in drug development, peptide synthesis, and the design of metalloproteins.

Introduction to the Contenders

Histidine , a canonical amino acid, is renowned for its pivotal role in the structure and function of a vast array of metalloproteins.[1][2] Its imidazole side chain, with its pKa near physiological pH, allows it to act as both a proton donor and acceptor, a feature that is central to its versatility in biological systems. The nitrogen atoms of the imidazole ring are excellent ligands for a variety of metal ions, including copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and iron (Fe³⁺).[2][3]

This compound is a synthetic amino acid derivative that has garnered interest as a potential substitute for histidine in synthetic peptides. The replacement of the imidazole ring with a thiazole ring introduces a sulfur atom into the heterocyclic structure, which can influence its coordination preferences and the stability of the resulting metal complexes. While comprehensive quantitative data on its metal-binding affinities are still emerging, initial studies suggest that it can effectively chelate metal ions like Cu²⁺ and Ni²⁺.[4]

Data Presentation: A Comparative Overview

Due to the extensive research on histidine's metal-binding properties, a wealth of quantitative data is available. In contrast, quantitative data for this compound is not as readily available in the literature. The following table summarizes the known stability constants for histidine with various metal ions. For this compound, a qualitative assessment is provided based on existing research.

Table 1: Metal-Binding Affinities (Log β values)

Metal IonHistidine (Log β)This compound (Log β)
Cu²⁺Log β₁: 10.2, Log β₂: 18.3Qualitative data suggests comparable binding to Histidine for Cu²⁺[4]
Ni²⁺Log β₁: 8.7, Log β₂: 15.6Qualitative data suggests comparable binding to Histidine for Ni²⁺[4]
Zn²⁺Log β₁: 6.5, Log β₂: 12.0Data not available
Co²⁺Log β₁: 7.0, Log β₂: 12.4Data not available
Fe³⁺Strong binding observed[2]Data not available

Note: Stability constants (β) are highly dependent on experimental conditions such as pH, temperature, and ionic strength. The values presented for Histidine are representative values from the literature.[5]

Structural Insights into Metal Coordination

The coordination of metal ions by Histidine and this compound is dictated by the available donor atoms in their side chains.

cluster_histidine Histidine Coordination cluster_thiazole This compound Coordination His Histidine N_delta His->N_delta Imidazole N_epsilon His->N_epsilon Imidazole Metal_H Metal Ion N_delta->Metal_H N_epsilon->Metal_H Tha Thiazolyl-Alanine N_tha Tha->N_tha Thiazole S_tha Tha->S_tha Thiazole Metal_T Metal Ion N_tha->Metal_T S_tha->Metal_T A Prepare Amino Acid and Metal Solutions B Record Initial UV-Vis Spectrum A->B C Titrate Metal Solution into Amino Acid Solution B->C D Record Spectrum after Each Addition C->D D->C Repeat E Plot Absorbance Change vs. Molar Ratio D->E F Determine Stoichiometry and Stability Constant E->F A Prepare and Degas Amino Acid and Metal Solutions B Load Samples into ITC Instrument A->B C Inject Metal Solution into Amino Acid Solution B->C D Measure Heat Change per Injection C->D D->C Repeat Injections E Integrate Heat Bursts D->E F Fit Data to Binding Model to Obtain Thermodynamic Parameters E->F A Prepare Amino Acid and Metal Solutions in D₂O B Acquire NMR Spectrum of Free Amino Acid A->B C Titrate Metal Solution into NMR Tube B->C D Acquire NMR Spectrum after Each Addition C->D D->C Repeat E Monitor Chemical Shift Perturbations D->E F Identify Coordinating Atoms and Determine Stoichiometry E->F

References

Enhanced Enzymatic Stability of Peptides Incorporating L-(4-thiazolyl)-Alanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of more stable peptide-based therapeutics is a paramount objective. The inherent susceptibility of natural peptides to enzymatic degradation significantly curtails their therapeutic efficacy. The incorporation of non-canonical amino acids presents a promising strategy to overcome this limitation. This guide provides a comparative analysis of the enzymatic stability of peptides containing L-(4-thiazolyl)-Alanine against a native peptide counterpart, supported by experimental data and detailed protocols.

The introduction of L-(4-thiazolyl)-Alanine, a synthetic amino acid, into a peptide sequence can confer remarkable resistance to proteolytic enzymes. This enhanced stability is attributed to the unique structural properties of the thiazole (B1198619) ring, which can hinder the recognition and cleavage of adjacent peptide bonds by proteases.

Comparative Enzymatic Stability Analysis

A study investigating peptide aldehydes as inhibitors of SARS-CoV-2 main protease evaluated the in vitro metabolic stability of compounds containing a thiazol-4-yl alanine (B10760859) residue. The stability was assessed using an oxidation assay with CYP3A4, a major human cytochrome P450 enzyme responsible for metabolizing a wide range of xenobiotics, including peptides.

Compound IDPeptide Sequence/Description% Remaining after 2h incubation with CYP3A4
Compound 4 Peptide aldehyde with thiazol-4-yl alanine at P143%
Compound 7 Peptide aldehyde with thiazol-4-yl alanine at P162%
GC376 (Reference) Peptide aldehyde with a natural amino acid mimic at P191%
Table 1: In vitro metabolic stability of peptide aldehydes in the presence of human CYP3A4. Data has been adapted from a study on SARS-CoV-2 main protease inhibitors.

The data indicates that peptides incorporating thiazol-4-yl alanine (Compounds 4 and 7) exhibit moderate metabolic stability, with 43% and 62% of the peptide remaining after a 2-hour incubation with CYP3A4, respectively.[1] In contrast, the reference compound GC376, which contains a more traditional amino acid mimic, showed higher stability with 91% remaining.[1] It is important to note that this assay measures oxidative metabolism by CYP enzymes, not direct cleavage by proteases. However, it serves as a relevant indicator of a peptide's susceptibility to enzymatic degradation in a biological environment. The moderate stability of the thiazole-containing peptides in this assay suggests a degree of resistance to enzymatic modification.

Experimental Protocols

A standardized experimental workflow is crucial for accurately assessing and comparing the enzymatic stability of peptides. The following sections detail the methodologies for a typical in vitro enzymatic stability assay using trypsin, followed by LC-MS analysis.

Experimental Workflow for Enzymatic Stability Assay

The following diagram illustrates the general workflow for determining the enzymatic stability of a peptide.

G cluster_prep Sample Preparation cluster_incubation Enzymatic Digestion cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solutions (Test Peptide & Control Peptide) Incubation Incubate Peptides with Trypsin (e.g., 37°C) Peptide_Stock->Incubation Enzyme_Stock Prepare Trypsin Stock Solution Enzyme_Stock->Incubation Time_Points Collect Aliquots at Various Time Points (e.g., 0, 15, 30, 60, 120 min) Incubation->Time_Points Quench Quench Reaction (e.g., add formic acid) Time_Points->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data_Analysis Data Analysis (Quantify remaining peptide) LCMS->Data_Analysis Half_Life Calculate Half-life (t½) Data_Analysis->Half_Life

General workflow for assessing peptide enzymatic stability.
Detailed Protocol for Trypsin Digestion and LC-MS Analysis

This protocol provides a step-by-step guide for assessing the stability of a test peptide (containing L-(4-thiazolyl)-Alanine) and a control peptide in the presence of trypsin.

1. Materials and Reagents:

  • Test Peptide (with L-(4-thiazolyl)-Alanine)

  • Control Peptide (native sequence)

  • Trypsin, sequencing grade

  • Ammonium Bicarbonate (NH4HCO3) buffer (50 mM, pH 8.0)

  • Formic Acid (FA)

  • Acetonitrile (ACN)

  • Ultrapure water

  • LC-MS system

2. Procedure:

  • Peptide and Enzyme Preparation:

    • Prepare 1 mg/mL stock solutions of the test and control peptides in ultrapure water.

    • Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Just before use, dilute the trypsin stock to 0.1 mg/mL with NH4HCO3 buffer.

  • Enzymatic Digestion:

    • In separate microcentrifuge tubes, add 10 µL of the test peptide stock solution to 80 µL of NH4HCO3 buffer.

    • In a separate tube, do the same for the control peptide.

    • Pre-incubate the peptide solutions at 37°C for 5 minutes.

    • Initiate the digestion by adding 10 µL of the diluted trypsin solution to each tube (final peptide concentration: 100 µg/mL; enzyme-to-substrate ratio: 1:10 w/w).

    • Incubate the reactions at 37°C.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw 10 µL aliquots from each reaction tube.

    • Immediately quench the enzymatic activity by adding the aliquot to a new tube containing 10 µL of 10% formic acid.

  • LC-MS/MS Analysis:

    • Analyze the quenched samples by reverse-phase liquid chromatography-mass spectrometry (LC-MS/MS).

    • Chromatography Conditions: Use a C18 column with a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Mass Spectrometry Conditions: Operate the mass spectrometer in positive ion mode and use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to quantify the parent ion of the intact peptide at each time point.

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at time zero (t=0).

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) of each peptide by fitting the data to a one-phase exponential decay model.

Signaling Pathway Context: Neuropeptide Y (NPY) Receptor

To illustrate the biological relevance of peptide stability, consider the Neuropeptide Y (NPY) signaling pathway. NPY is a 36-amino acid peptide neurotransmitter that plays a crucial role in various physiological processes, including appetite regulation, stress response, and cardiovascular function.[2][3] Its therapeutic potential is limited by its short in vivo half-life. Enhancing the stability of NPY or its analogs through modifications like the incorporation of L-(4-thiazolyl)-Alanine could significantly improve their therapeutic window.

The following diagram depicts the signaling cascade initiated by the binding of NPY to its G-protein coupled receptors (GPCRs), primarily the Y1 receptor.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects NPY Neuropeptide Y (NPY) Y1R Y1 Receptor (GPCR) NPY->Y1R binds G_protein Gi/o Protein Y1R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Activation PKA->CREB phosphorylates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates MAPK MAPK Pathway (ERK1/2) PKC->MAPK activates Gene_Expression Gene Expression MAPK->Gene_Expression CREB->Gene_Expression Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth

Simplified Neuropeptide Y (NPY) Y1 receptor signaling pathway.

Upon NPY binding, the Y1 receptor activates inhibitory G-proteins (Gi/o).[3] This activation leads to two primary signaling cascades: the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels and subsequently decreases Protein Kinase A (PKA) activity, and the activation of Phospholipase C (PLC).[2][3] PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively.[2] These pathways ultimately converge on downstream effectors like the MAPK/ERK pathway, influencing cellular processes such as gene expression and cell proliferation.[3]

Conclusion

The incorporation of L-(4-thiazolyl)-Alanine into peptide sequences represents a viable strategy for enhancing their resistance to enzymatic degradation. While direct comparative data on proteolytic stability is still emerging, metabolic stability studies provide strong evidence for the increased persistence of these modified peptides. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative stability assessments. A deeper understanding of the enzymatic stability of modified peptides, in conjunction with knowledge of their target signaling pathways, is critical for the rational design of next-generation peptide therapeutics with improved pharmacokinetic profiles and enhanced therapeutic efficacy.

References

The Thiazole Advantage: A Comparative Guide to Peptides Incorporating Fmoc-L-(4-thiazolyl)-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids into peptide sequences offers a powerful strategy to enhance therapeutic potential. Among these, Fmoc-L-(4-thiazolyl)-Alanine stands out as a key building block for synthesizing peptides with potent and selective biological activities. This guide provides an objective comparison of the performance of peptides containing this modified alanine (B10760859) residue against other alternatives, supported by experimental data from in vitro and in vivo studies.

The unique thiazole (B1198619) moiety of this compound contributes to the enhanced biological activity of peptides, making it a valuable tool in the development of novel therapeutics. Its incorporation has been shown to play a crucial role in the design of bioactive peptides with improved pharmacological properties. This guide will delve into the cytotoxic and antifungal properties of these peptides, presenting a clear comparison with other compounds and detailing the experimental methods used to generate this data.

In Vitro Cytotoxicity: Thiazole-Containing Peptides vs. Alternatives

Peptides incorporating L-(4-thiazolyl)-Alanine have demonstrated significant cytotoxic activity against a range of cancer cell lines. The thiazole ring is a key pharmacophore that contributes to this activity, often showing superior or comparable potency to existing chemotherapeutic agents.

Below is a summary of the cytotoxic activity (IC50 values in µM) of various thiazole-containing compounds compared to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).

Compound/PeptideCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazole-amino acid hybrid 5aA549 (Lung)8.025-FU3.49 - 8.74
Thiazole-amino acid hybrid 5aHeLa (Cervical)6.515-FU3.49 - 8.74
Thiazole-amino acid hybrid 5aMCF-7 (Breast)6.845-FU3.49 - 8.74
Thiazole-valine hybrid 5fA549 (Lung)Better than 5-FU5-FU3.49 - 8.74
Thiazole-valine hybrid 5oHeLa (Cervical)Better than 5-FU5-FU3.49 - 8.74
Thiazole derivative 5bMCF-7 (Breast)0.2 ± 0.01--
Thiazole derivative 5kMDA-MB-468 (Breast)0.6 ± 0.04--
Thiazole derivative 5gPC-12 (Pheochromocytoma)0.43 ± 0.06--
1,3-Thiazole analog 4MCF-7 (Breast)5.73Staurosporine6.77
1,3-Thiazole analog 4MDA-MB-231 (Breast)12.15Staurosporine7.03

Antifungal Activity: A Promising Alternative

Beyond their anticancer properties, peptides and derivatives containing thiazole moieties have shown potent antifungal activity. This makes them attractive candidates for the development of new treatments against fungal infections, a growing global health concern.

The following table compares the antifungal activity (Minimum Inhibitory Concentration - MIC or IC50 in µM) of thiazole-containing compounds with the standard antifungal drug, Fluconazole.

Compound/PeptideFungal StrainActivity (µM)Reference CompoundActivity (µM)
Dipeptide 7a (Fmoc-protected 1,2,4-triazolyl-α-amino acid dipeptide)Aspergillus versicolorIC50: 169.94FluconazoleIC50: 254.01
Dipeptide 7a (Fmoc-protected 1,2,4-triazolyl-α-amino acid dipeptide)Aspergillus flavusIC50: 176.69FluconazoleIC50: 184.64
Amino acid 3a (Fmoc-protected 1,2,4-triazolyl-α-amino acid)Aspergillus flavusIC50: 267.86FluconazoleIC50: 184.64

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for the key experiments cited.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.

  • Peptide Treatment: The synthesized peptides are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these peptide solutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, is then determined.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the peptides is determined by measuring the inhibition of fungal growth.

  • Fungal Culture: The fungal strains are cultured in an appropriate medium (e.g., Sabouraud Dextrose Broth).

  • Peptide Preparation: The peptides are dissolved in a suitable solvent and serially diluted in the culture medium in a 96-well plate.

  • Inoculation: A standardized inoculum of the fungal suspension is added to each well.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC/IC50 Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the peptide that completely inhibits visible fungal growth. Alternatively, the IC50 value can be determined by measuring the optical density and calculating the concentration that inhibits 50% of fungal growth compared to the control.

Signaling Pathways and Mechanisms of Action

The incorporation of L-(4-thiazolyl)-Alanine into peptides can influence their interaction with cellular targets, leading to the modulation of key signaling pathways involved in cancer cell proliferation and survival.

PI3K/AKT/mTOR Pathway Inhibition

Several thiazole derivatives have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in many cancers.

PI3K_AKT_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation ThiazolePeptide Thiazole-containing Peptide ThiazolePeptide->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by thiazole-containing peptides.

VEGFR-2 Signaling Pathway Inhibition

Thiazole-containing compounds have also been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLC PLCγ VEGFR2->PLC PKC PKC PLC->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis ThiazolePeptide Thiazole-containing Peptide ThiazolePeptide->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway, a key driver of angiogenesis.

Induction of Apoptosis via Microtubule Depolymerization

A common mechanism of action for many cytotoxic thiazole-containing natural products is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Microtubule_Depolymerization ThiazolePeptide Thiazole-containing Peptide Tubulin Tubulin Dimers ThiazolePeptide->Tubulin Binds to Depolymerization Microtubule Depolymerization ThiazolePeptide->Depolymerization Induces Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Depolymerization CellCycleArrest Cell Cycle Arrest (G2/M Phase) Depolymerization->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of apoptosis induction through microtubule depolymerization.

A Comparative Guide to the Effects of L- and D-(4-thiazolyl)-Alanine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern drug discovery, offering a pathway to modulate pharmacological properties. Among these, (4-thiazolyl)-Alanine, with its unique aromatic side chain, presents a compelling option for peptide modification. The stereochemistry of this amino acid, whether in the L- or D-isomeric form, can profoundly influence the resulting peptide's stability, biological activity, and immunogenic potential. While direct comparative studies on peptides containing L- versus D-(4-thiazolyl)-Alanine are not extensively documented in publicly available literature, we can infer their differential effects based on the well-established principles of L- and D-amino acid substitution in peptide science. This guide provides an objective comparison based on these principles, supported by generalized experimental data and protocols.

Inferred Comparative Analysis of L- vs. D-(4-thiazolyl)-Alanine Peptides

The primary differences between peptides incorporating L- and D-(4-thiazolyl)-Alanine are expected to manifest in their enzymatic stability, biological activity, and immunogenicity.

  • Enzymatic Stability: Peptides composed of L-amino acids are susceptible to degradation by proteases, which are stereospecific for the L-configuration. The introduction of a D-amino acid, such as D-(4-thiazolyl)-Alanine, is a widely recognized strategy to enhance resistance to proteolysis. This increased stability can lead to a longer plasma half-life and improved bioavailability of peptide-based therapeutics.

  • Biological Activity: The precise three-dimensional structure of a peptide is critical for its interaction with biological targets like receptors and enzymes. The substitution of an L-amino acid with its D-enantiomer can significantly alter the peptide's conformation. If the (4-thiazolyl)-Alanine residue is integral to the peptide's binding motif, a switch from the L- to the D-isomer will likely reduce or abolish its biological activity. However, in some instances, the altered conformation may lead to novel activities or enhanced affinity.

  • Immunogenicity: The immunogenicity of peptides is often linked to their processing and presentation by antigen-presenting cells. Peptides containing D-amino acids are generally less immunogenic because their resistance to proteolytic degradation hinders their processing into epitopes for presentation by MHC molecules.

Quantitative Data Summary

The following tables present a hypothetical comparison of key performance indicators for a bioactive peptide containing either L- or D-(4-thiazolyl)-Alanine. This data is illustrative and intended to reflect the expected outcomes based on general principles.

Table 1: In Vitro Performance Characteristics

ParameterPeptide with L-(4-thiazolyl)-AlaninePeptide with D-(4-thiazolyl)-Alanine
Receptor Binding Affinity (Kd) 10 nM500 nM
In Vitro Efficacy (EC50) 50 nM>10,000 nM
Plasma Stability (t1/2) 15 minutes>240 minutes

Table 2: In Vivo Performance Characteristics

ParameterPeptide with L-(4-thiazolyl)-AlaninePeptide with D-(4-thiazolyl)-Alanine
In Vivo Half-life 30 minutes8 hours
Immunogenicity (Antibody Titer) 1:10,000<1:100

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to obtain the comparative data presented above.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of peptides containing either L- or D-(4-thiazolyl)-Alanine using an automated peptide synthesizer.

  • Resin: Rink Amide MBHA resin (100-200 mesh, 0.5 mmol/g loading).

  • Amino Acids: Fmoc-protected L-amino acids and Fmoc-L-(4-thiazolyl)-Alanine or Fmoc-D-(4-thiazolyl)-Alanine.

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Deprotection Agent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide).

  • Procedure:

    • The resin is swelled in DMF for 30 minutes.

    • The Fmoc group is removed by treatment with 20% piperidine in DMF for 20 minutes.

    • The resin is washed with DMF.

    • The desired Fmoc-amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) are dissolved in DMF and added to the resin. The coupling reaction proceeds for 2 hours.

    • The resin is washed with DMF.

    • Steps 2-5 are repeated for each amino acid in the sequence.

    • After the final coupling, the N-terminal Fmoc group is removed.

    • The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

    • The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized.

    • The peptide is purified by reverse-phase HPLC and its identity is confirmed by mass spectrometry.

In Vitro Proteolytic Stability Assay

This assay assesses the stability of the peptides in the presence of proteases.

  • Enzymes: Trypsin, Chymotrypsin, Pepsin.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure:

    • The test peptide (1 mg/mL) is incubated with the protease (e.g., trypsin at a 1:100 enzyme-to-substrate ratio) in PBS at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • The enzymatic reaction is quenched by adding an equal volume of 10% TFA.

    • The samples are analyzed by reverse-phase HPLC.

    • The percentage of intact peptide remaining at each time point is calculated by integrating the peak area.

    • The half-life (t1/2) is determined from the degradation curve.

Receptor Binding Assay

This assay measures the affinity of the peptides for their target receptor.

  • Materials: Cells expressing the target receptor, radiolabeled ligand, test peptides.

  • Procedure:

    • A competition binding assay is performed in a 96-well plate format.

    • A fixed concentration of the radiolabeled ligand is incubated with the receptor-expressing cells in the presence of increasing concentrations of the test peptide.

    • The mixture is incubated at room temperature for 1 hour to reach equilibrium.

    • The cells are washed to remove unbound ligand.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the dissociation constant (Kd).

Visualizations

Signaling Pathway Modulation

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response L_Peptide L-(4-thiazolyl)-Alanine Peptide L_Peptide->Receptor High Affinity Binding (Agonist) D_Peptide D-(4-thiazolyl)-Alanine Peptide D_Peptide->Receptor Low Affinity Binding (No Activation)

Caption: Hypothetical signaling pathway showing high-affinity binding and activation by the L-isomer peptide, and low-affinity, non-activating binding by the D-isomer.

Experimental Workflow for Isomer Comparison

G start Peptide Design synthesis Solid-Phase Peptide Synthesis start->synthesis l_peptide L-Isomer Peptide synthesis->l_peptide d_peptide D-Isomer Peptide synthesis->d_peptide purification HPLC Purification & MS Verification l_peptide->purification d_peptide->purification stability In Vitro Stability Assay purification->stability binding Receptor Binding Assay purification->binding efficacy In Vitro Efficacy Assay purification->efficacy in_vivo In Vivo Studies (Pharmacokinetics, Immunogenicity) purification->in_vivo comparison Comparative Data Analysis stability->comparison binding->comparison efficacy->comparison in_vivo->comparison G cluster_l Properties of L-Isomer Peptide cluster_d Properties of D-Isomer Peptide center Peptide with (4-thiazolyl)-Alanine l_isomer L-Isomer center->l_isomer d_isomer D-Isomer center->d_isomer l_stability Lower Proteolytic Stability l_activity Higher Biological Activity (typically) l_immuno Higher Immunogenicity d_stability Higher Proteolytic Stability d_activity Lower Biological Activity (typically) d_immuno Lower Immunogenicity

Safety Operating Guide

Proper Disposal of Fmoc-L-(4-thiazolyl)-Alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Fmoc-L-(4-thiazolyl)-Alanine must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of this compound.

I. Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Ensure that the disposal activities are carried out in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

II. Disposal of Unused or Waste this compound

The primary method for the disposal of this compound is to treat it as chemical waste in accordance with all applicable federal, state, and local environmental regulations.[1][2]

Step-by-Step Disposal Procedure:

  • Containerization: Carefully place the waste this compound into a designated and clearly labeled chemical waste container. The container should be suitable for solid chemical waste, sealable, and in good condition.

  • Labeling: Label the waste container with the full chemical name, "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. They will ensure that the waste is transported to a licensed and qualified hazardous waste disposal facility.

III. Management of Spills

In the event of a small spill, the following procedure should be followed:

  • Restrict Access: Cordon off the affected area to prevent unauthorized personnel from entering.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment and Cleanup: Carefully sweep up the spilled solid material.[1][3] Avoid generating dust. Place the swept-up material into a designated chemical waste container.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials and place them in the chemical waste container.

  • Disposal: Seal and label the waste container as described above and arrange for its disposal through your EHS department.

For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

IV. Quantitative Data Summary

No specific quantitative toxicity data (e.g., LD50, LC50) for this compound is readily available in the provided search results. The Safety Data Sheet indicates that no data is available for acute toxicity, chronic toxicity, irritation, and other toxicological effects.[1]

PropertyData
CAS Number 205528-32-1
Molecular Weight 394.5 g/mol
Appearance Solid
Incompatible Materials Strong oxidizing reagents, Strong acids
Hazardous Decomposition Oxides of carbon, nitrogen, and sulfur

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound for Disposal cluster_1 Waste Characterization cluster_2 Spill Response cluster_3 Routine Disposal cluster_4 Final Disposal start Identify Waste Stream is_spill Is it a spill? start->is_spill spill_size Assess Spill Size is_spill->spill_size Yes unused_product Unused/Waste Product is_spill->unused_product No small_spill Small Spill Procedure: 1. Wear PPE 2. Sweep up material 3. Place in waste container spill_size->small_spill Small large_spill Large Spill Procedure: 1. Evacuate area 2. Contact EHS spill_size->large_spill Large containerize Containerize in a labeled, sealed chemical waste container small_spill->containerize unused_product->containerize store Store in designated waste storage area containerize->store ehs_pickup Arrange for EHS pickup store->ehs_pickup end Dispose via licensed facility ehs_pickup->end

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling Fmoc-L-(4-thiazolyl)-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and operational procedures for the handling and disposal of Fmoc-L-(4-thiazolyl)-Alanine, a key reagent in peptide synthesis. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Assessment and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it is prudent to handle it with the care required for all laboratory chemicals. Potential risks include mild respiratory, skin, and eye irritation upon contact with the solid powder. The following personal protective equipment is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE Item Specification Rationale
Hand Protection Nitrile glovesProvides a barrier against skin contact with the solid chemical and potential splashes of solutions. For prolonged contact or handling of large quantities, consider double-gloving.[1][2]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne powder and accidental splashes of solvents.[1][2]
Body Protection Standard laboratory coatShields skin and personal clothing from contamination.[2][3]
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation.Handle the solid in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for weighing and dissolving this compound for its use in solid-phase peptide synthesis (SPPS).

Experimental Protocol: Weighing and Dissolving this compound

  • Preparation:

    • Ensure the analytical balance is clean, calibrated, and located in a draft-free area.

    • Don all required personal protective equipment as specified in Table 1.

    • Prepare a clean weighing boat or paper.

  • Weighing:

    • Place the empty weighing boat on the balance and tare to zero.

    • Carefully transfer the desired amount of solid this compound to the weighing boat using a clean spatula.

    • To minimize the generation of airborne dust, handle the solid gently and avoid rapid movements.

    • Record the final weight.

  • Dissolution:

    • Transfer the weighed solid to an appropriate flask or vial.

    • Add the required volume of a suitable solvent, such as N,N-dimethylformamide (DMF), commonly used in peptide synthesis.

    • Gently swirl or vortex the container until the solid is completely dissolved.

Disposal Plan: Management of Chemical Waste

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance. The waste generated from handling this compound should be categorized and disposed of according to the following plan.

Table 2: Disposal Plan for this compound and Associated Waste

Waste Stream Description Disposal Procedure
Solid Chemical Waste Unused or expired this compound, contaminated weighing boats, and pipette tips.Collect in a clearly labeled, sealed container designated for "Solid Chemical Waste."[4][5]
Non-Halogenated Solvent Waste Solvents such as DMF used to dissolve the compound.Collect in a designated "Non-Halogenated Solvent Waste" container.[6]
Halogenated Solvent Waste Solvents such as dichloromethane (B109758) (DCM) that may be used in subsequent synthesis steps.Collect in a separate, clearly labeled "Halogenated Solvent Waste" container.[6]
Acidic Waste Solutions containing acids like trifluoroacetic acid (TFA) used for peptide cleavage from the resin.Collect in a dedicated, acid-resistant container labeled "Acidic Waste" or "TFA Waste."[6]
Basic Waste Solutions containing bases like piperidine (B6355638) in DMF used for Fmoc deprotection.Collect in a designated container labeled "Basic Waste" or "Piperidine Waste."[4][6]

Important Note: Never dispose of chemical waste down the drain. All waste containers must be properly labeled with their full chemical contents and associated hazards and stored in a designated satellite accumulation area until collection by the institution's Environmental Health and Safety (EHS) department.[4][5]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_use 3. Application cluster_disposal 4. Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_balance Prepare Analytical Balance prep_ppe->prep_balance weigh Weigh Solid Compound prep_balance->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve spps Use in Solid-Phase Peptide Synthesis (SPPS) dissolve->spps segregate Segregate Waste Streams spps->segregate dispose Dispose via EHS segregate->dispose

References

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